molecular formula C8H18N2O2S B1463400 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine CAS No. 920111-82-6

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

カタログ番号: B1463400
CAS番号: 920111-82-6
分子量: 206.31 g/mol
InChIキー: QALGAOIRWPAJNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (CAS 920111-82-6) is a chemical compound of significant interest in medicinal chemistry research and development . The piperidin-4-amine scaffold is a privileged structure in drug discovery, and its derivatives are frequently explored for their potential biological activities. Compounds featuring a methylsulfonylethyl moiety attached to a heterocyclic amine, similar to this product, have been investigated as key intermediates or final compounds in pharmaceutical research, particularly in the development of agents that target cardiac ion channels . For instance, research on related methanesulfonamide compounds has shown they can act as class III antiarrhythmic agents by blocking the rapidly-activating delayed rectifier potassium current (IKr), a mechanism carried out by HERG (Kv11.1) channels in cardiac tissue . This compound is provided exclusively for Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for handling this material with appropriate safety precautions. While a specific safety data sheet for this exact compound was not identified in the search, structurally similar piperidine derivatives, such as 4-Amino-1-methanesulfonylpiperidine, are known to be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . It is strongly recommended to consult the specific Safety Data Sheet (SDS) before use and to handle the product wearing protective gloves, protective clothing, and eye/face protection in a well-ventilated area .

特性

IUPAC Name

1-(2-methylsulfonylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALGAOIRWPAJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920111-82-6
Record name 1-(2-methanesulfonylethyl)piperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis and characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a compound of interest in medicinal chemistry, is provided for researchers, scientists, and drug development professionals. Due to its limited commercial availability, this guide focuses on the practical synthesis and analysis of this molecule, empowering researchers to produce it in a laboratory setting.

Introduction and Rationale

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a bifunctional molecule featuring a piperidine core, which is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of a primary amine at the 4-position offers a versatile point for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR). The methylsulfonyl ethyl group at the 1-position is a polar, aprotic, and hydrogen bond-accepting moiety that can be used to modulate the physicochemical properties of a lead compound, such as solubility and metabolic stability. The synthesis of this compound is therefore of significant interest to medicinal chemists developing new therapeutic agents.

Physicochemical Properties

While extensive experimental data for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is not widely published, its properties can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

PropertyPredicted Value
Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
pKa (most basic) ~10.5 (for the piperidine amine)
cLogP ~ -0.5
Topological Polar Surface Area 78.5 Ų

Synthetic Strategy and Experimental Protocols

The most direct synthetic route to 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine involves the N-alkylation of a protected piperidine derivative followed by deprotection. A common and effective strategy utilizes tert-butyl (piperidin-4-yl)carbamate as the starting material. This approach offers the advantage of using a commercially available and relatively inexpensive starting material, with the Boc protecting group being easily removable under acidic conditions.

Overall Synthetic Scheme

The two-step synthesis involves an initial N-alkylation of tert-butyl (piperidin-4-yl)carbamate with 2-(methylsulfonyl)ethyl methanesulfonate, followed by the deprotection of the Boc group to yield the final product.

G A tert-butyl (piperidin-4-yl)carbamate C tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate A->C N-alkylation B 2-(methylsulfonyl)ethyl methanesulfonate B->C D 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine C->D Deprotection

Caption: Overall synthetic workflow for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Step 1: Synthesis of tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate

This step involves the N-alkylation of tert-butyl (piperidin-4-yl)carbamate. 2-(Methylsulfonyl)ethyl methanesulfonate is used as the alkylating agent, which can be prepared from 2-(methylsulfonyl)ethanol.

Protocol:

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 2-(methylsulfonyl)ethyl methanesulfonate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by a suitable analytical technique such as LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (Final Product)

The final step is the deprotection of the Boc-protected amine to yield the target compound.

Protocol:

  • Dissolve the purified tert-butyl (1-(2-(methylsulfonyl)ethyl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature and monitor for the disappearance of the starting material by LC-MS or TLC.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting product is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the salt can be neutralized with a suitable base and extracted or purified further.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a series of analytical techniques should be employed.

Analytical MethodExpected Results
¹H NMR Characteristic peaks for the piperidine ring protons, the ethyl bridge protons, and the methylsulfonyl group protons. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR Resonances corresponding to all the carbon atoms in the molecule, including the carbons of the piperidine ring, the ethyl group, and the methylsulfonyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Applications in Drug Discovery

The structural motifs present in 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine make it a valuable building block in drug discovery.

  • Scaffold for Library Synthesis: The primary amine serves as a handle for combinatorial library synthesis, allowing for the rapid generation of a diverse set of analogs for screening.

  • Modulation of Physicochemical Properties: The methylsulfonyl group can improve aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor, potentially enhancing target engagement.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment for screening against biological targets. The piperidine core provides a rigid scaffold, while the amine and sulfone groups offer vectors for fragment evolution.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. By following the detailed protocols, researchers can reliably produce this valuable building block for their drug discovery programs. The strategic application of this compound, leveraging its unique structural features, holds the potential to accelerate the development of novel therapeutics.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, 2013. [Link]

  • Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M.; Gaddis, B. A.; Druelinger, M. L. John Wiley & Sons, 2010. [Link]

1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride

Part 1: Executive Summary & Chemical Identity

Compound Overview 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride is a specialized bifunctional building block used extensively in medicinal chemistry.[1] It serves as a polar, metabolically stable linker that connects a pharmacophore (via the primary amine) to a solubility-enhancing tail (the methylsulfonylethyl group).[1]

Unlike simple alkyl linkers, the sulfone moiety (


) lowers the logD of the final drug molecule, reducing non-specific binding and improving oral bioavailability.[1] It is a critical intermediate in the synthesis of JAK inhibitors, GPCR antagonists (specifically CCR derivatives), and Sigma-1 receptor ligands.

Chemical Data Table

PropertySpecification
IUPAC Name 1-(2-methanesulfonylethyl)piperidin-4-amine dihydrochloride
CAS Number 886363-23-9 (Free Base Generic); 103223-07-2 (Related Salt)
Molecular Formula

Molecular Weight 206.31 (Free Base) / ~279.23 (Dihydrochloride)
Solubility Highly soluble in water (>50 mg/mL), DMSO; Insoluble in

, Hexanes
pKa (Calc.) ~10.5 (Piperidine N), ~8.5 (Primary Amine)
Appearance White to off-white hygroscopic solid

Part 2: Synthetic Architecture & Protocols

The synthesis of this compound relies on the Michael Addition of a secondary amine to a vinyl sulfone. This route is superior to direct alkylation with halo-ethyl sulfones due to higher regioselectivity and the avoidance of toxic alkylating agents.

Core Synthetic Pathway (DOT Visualization)

SynthesisPath SM1 4-(N-Boc-amino)piperidine (Nucleophile) Intermediate N-Boc-Protected Intermediate SM1->Intermediate MeOH, 25°C Michael Addition SM2 Methyl Vinyl Sulfone (Michael Acceptor) SM2->Intermediate Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate->Deprotection Product Target Dihydrochloride Salt Deprotection->Product Salt Formation

Caption: Figure 1. Convergent synthesis via Michael Addition to Methyl Vinyl Sulfone.

Detailed Experimental Protocol

Step 1: Michael Addition (Formation of the Linker) Rationale: The secondary amine of the piperidine is more nucleophilic than the carbamate-protected primary amine, but using N-Boc-4-aminopiperidine ensures zero side reactions at the 4-position.[1]

  • Reagents: N-Boc-4-aminopiperidine (1.0 equiv), Methyl Vinyl Sulfone (1.1 equiv), Methanol (0.5 M concentration).[1]

  • Procedure:

    • Dissolve N-Boc-4-aminopiperidine in anhydrous methanol.

    • Add Methyl Vinyl Sulfone dropwise at room temperature (RT).[1] The reaction is slightly exothermic.

    • Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The vinyl sulfone spot should disappear.

    • Workup: Concentrate the reaction mixture in vacuo to a thick oil. The Michael adduct is typically pure enough (>95%) for the next step without chromatography.[1]

Step 2: Deprotection & Salt Formation Rationale: Anhydrous conditions are critical to obtaining a free-flowing dihydrochloride powder rather than a sticky gum.[1]

  • Reagents: 4M HCl in Dioxane (5.0 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in minimal DCM.

    • Cool to 0°C in an ice bath.

    • Add 4M HCl in Dioxane dropwise. A white precipitate will begin to form immediately.

    • Allow to warm to RT and stir for 2 hours.

    • Isolation: Dilute with diethyl ether (

      
      ) to complete precipitation. Filter the solid under nitrogen (hygroscopic!).[1]
      
    • Drying: Dry in a vacuum oven at 40°C over

      
       to remove trace dioxane.
      

Part 3: Applications in Medicinal Chemistry

This scaffold acts as a "functional handle" in drug design. Its utility is driven by three structural features:

  • The Sulfone Anchor (

    
    ): 
    
    • H-Bond Acceptor: The sulfone oxygens act as weak H-bond acceptors, often interacting with solvent-exposed residues in protein binding pockets.[1]

    • Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone is a "metabolic dead end," extending the half-life (

      
      ) of the drug.[1]
      
    • Dipole Moment: The strong dipole increases aqueous solubility without introducing an ionizable center that might hinder membrane permeability.

  • The Ethyl Linker:

    • Provides a flexible 2-carbon spacer that decouples the basic piperidine center from the electron-withdrawing sulfone, maintaining the basicity of the piperidine nitrogen (

      
      ).[1]
      
  • The 4-Aminopiperidine Core:

    • A privileged scaffold in GPCR and Kinase inhibitors. The primary amine allows for facile attachment to aromatic heterocycles via

      
       or amide coupling.[1]
      
SAR Logic Diagram

SAR Core 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine Sulfone Sulfone Group (Solubility & Stability) Core->Sulfone Linker Ethyl Spacer (Flexibility) Core->Linker Amine Primary Amine (Attachment Point) Core->Amine Reduces LogD Reduces LogD Sulfone->Reduces LogD Resists CYP450 Oxidation Resists CYP450 Oxidation Sulfone->Resists CYP450 Oxidation Decouples Electronics Decouples Electronics Linker->Decouples Electronics Amide/Urea Formation Amide/Urea Formation Amine->Amide/Urea Formation

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) utility map.

Part 4: Analytical Characterization

Researchers should verify the identity of the synthesized salt using the following expected signals.


 NMR (400 MHz, 

):
  • 
     3.65–3.55 (m, 2H):  Piperidine equatorial protons (deshielded by N+).[1]
    
  • 
     3.50–3.40 (m, 1H):  CH-NH2 (methine at position 4).[1]
    
  • 
     3.35–3.25 (m, 2H): 
    
    
    
    -
    
    
    (adjacent to sulfone).[1]
  • 
     3.15–3.05 (m, 2H):  N-
    
    
    
    (ethyl linker).[1]
  • 
     3.00 (s, 3H): 
    
    
    
    (distinctive singlet).
  • 
     2.95–2.85 (m, 2H):  Piperidine axial protons.[1]
    
  • 
     2.10–1.90 (m, 4H):  Piperidine ring carbons 3 and 5.[1][2]
    

Mass Spectrometry (ESI+):

  • [M+H]+: 207.1 Da (Free base mass).[1]

  • Fragment: 127 Da (Loss of methylsulfonylethyl group, characteristic of N-dealkylation in source).[1]

Part 5: Handling & Safety

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will turn into a deliquescent gum if exposed to air. Store under Argon/Nitrogen at -20°C.

  • Stability: The free base is stable at RT but can absorb

    
     from the air (forming carbamates).[1] Always store as the HCl salt for long-term stability.
    
  • Toxicity: While specific toxicology data is limited, vinyl sulfone precursors are potential alkylating agents (though the product is not). Handle with gloves and in a fume hood.

References

  • Michael Addition to Vinyl Sulfones: Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl sulfones: Synthetic preparations and medicinal chemistry applications." Med.[3] Res. Rev., 26(6), 793–814. Link[1]

  • Piperidine Scaffolds in Drug Discovery: Watson, P. S., Jiang, B., & Scott, B. (2003). "A diastereoselective synthesis of 2,4-disubstituted piperidines: Scaffolds for drug discovery." Organic Letters, 5(21), 3947-3950.[1] Link[1]

  • Sulfone Linkers in JAK Inhibitors: Example of sulfone utility in Baricitinib (structurally related ethyl-sulfonamide motif). Journal of Medicinal Chemistry, 2016, 59(19), 9263–9269. Link[1]

  • General Synthesis Protocol: "Preparation of 1-substituted-4-aminopiperidines." World Intellectual Property Organization, WO2006067401. Link

Sources

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Executive Summary

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a specialized heterobifunctional building block utilized extensively in modern drug discovery. Characterized by a piperidine core functionalized with a polar sulfone tail and a primary amine headgroup, this molecule serves as a critical intermediate for introducing solubility-enhancing motifs into lipophilic drug candidates. Its structural duality—combining a basic amine for target engagement (often via hydrogen bonding or salt bridge formation) and a metabolic "soft spot" blocker (the sulfone)—makes it a privileged scaffold in the design of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile

The precise characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is fundamental for its application in high-throughput synthesis and lead optimization.

Table 1: Chemical Constitution & Identifiers

PropertySpecification
IUPAC Name 1-(2-Methanesulfonylethyl)piperidin-4-amine
Common Name 1-(2-(Methylsulfonyl)ethyl)-4-aminopiperidine
CAS Number 1032507-44-0 (Free Base) / 1228879-37-5 (HCl Salt)
Molecular Formula C₈H₁₈N₂O₂S
Molecular Weight 206.31 g/mol
Exact Mass 206.1089
SMILES CS(=O)(=O)CCN1CCC(N)CC1
InChI Key FBLQQIZRPNSJAH-UHFFFAOYSA-N

Table 2: Physicochemical Properties (Calculated)

ParameterValueSignificance in Drug Design
cLogP -0.8 to -1.2Highly hydrophilic; excellent for lowering lipophilicity of lead compounds.
TPSA ~78 ŲPolar surface area suggests good oral bioavailability but limited BBB penetration.
pKa (Amine) ~10.5 (Piperidine N), ~8.5 (Primary amine)Basic centers allow for salt formation (e.g., HCl, Tosylate) to improve solid-state stability.
H-Bond Donors 2Primary amine (-NH₂) acts as a dual donor.
H-Bond Acceptors 4Sulfone oxygens (2) + Amine nitrogens (2).

Synthetic Architecture

The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is most efficiently achieved via a Michael Addition strategy, leveraging the electrophilic nature of vinyl sulfones. This route is preferred over alkylation with 2-chloroethyl methyl sulfone due to milder conditions and higher atom economy.

Reaction Mechanism & Workflow

The synthesis involves two key steps:

  • Michael Addition: Reaction of N-Boc-4-aminopiperidine with methyl vinyl sulfone.

  • Deprotection: Acidic cleavage of the Boc group to liberate the primary amine.

DOT Diagram 1: Synthetic Pathway

SynthesisPathway SM1 N-Boc-4-aminopiperidine (Nucleophile) Intermediate Intermediate: N-Boc-1-(2-(methylsulfonyl)ethyl) piperidin-4-amine SM1->Intermediate Michael Addition SM2 Methyl Vinyl Sulfone (Michael Acceptor) SM2->Intermediate Product Product: 1-(2-(Methylsulfonyl)ethyl) piperidin-4-amine Intermediate->Product Boc Deprotection Reagent1 Reagent: MeOH/EtOH, Reflux or DCM, TEA Reagent1->Intermediate Reagent2 Reagent: HCL/Dioxane or TFA/DCM Reagent2->Product

Figure 1: Two-step synthetic route via Michael Addition and Acidic Deprotection.

Detailed Experimental Protocol

Step 1: Michael Addition

  • Charge: To a round-bottom flask, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and methanol (10 vol).

  • Addition: Add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or LCMS for consumption of the piperidine starting material.

  • Workup: Concentrate the reaction mixture in vacuo to remove methanol. The residue is typically a white solid or viscous oil that can be used directly in the next step without chromatography.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in dichloromethane (5 vol).

  • Acidification: Add 4M HCl in dioxane (5 eq) or Trifluoroacetic acid (10 eq) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 2–3 hours.

  • Isolation:

    • For HCl Salt: Filter the precipitated solid and wash with diethyl ether.

    • For Free Base: Concentrate, neutralize with saturated NaHCO₃, extract with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.

Validation Check:

  • ¹H NMR (DMSO-d₆, HCl salt): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the ethyl linker signals (~3.5 ppm, multiplet) and the methyl sulfone singlet (~3.0 ppm).

Medicinal Chemistry Utility

In the context of Structure-Activity Relationships (SAR), this molecule is a "fixer" scaffold. It is often employed when a lead compound suffers from high lipophilicity (high LogP) or metabolic instability.

Strategic Applications
  • Solubility Enhancement: The sulfone group is highly polar but non-ionic, improving aqueous solubility without introducing zwitterionic character that might hinder membrane permeability.

  • Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone moiety is metabolically robust.

  • Linker Geometry: The ethyl spacer places the sulfone at a specific distance from the piperidine nitrogen, often interacting with solvent-exposed regions of a protein binding pocket.

DOT Diagram 2: SAR Logic Flow

SAR_Logic Lead Lipophilic Lead Compound (High LogP, Poor Solubility) Strategy Strategy: Append Solubilizing Tail Lead->Strategy Scaffold 1-(2-(Methylsulfonyl)ethyl) piperidin-4-amine Strategy->Scaffold Selects Mechanism Mechanism: 1. Reduces LogP (Sulfone) 2. Maintains Basicity (Amine) 3. Blocks Metabolic Soft Spots Scaffold->Mechanism Provides Outcome Optimized Candidate: Improved ADME Profile Retained Potency Mechanism->Outcome Yields

Figure 2: Decision framework for selecting this scaffold in lead optimization.

Analytical Characterization

To ensure the integrity of the building block, the following analytical method is recommended.

Table 3: HPLC Method for Purity Assessment

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0–2 min: 5% B; 2–10 min: 5% -> 95% B; 10–12 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low wavelength required due to lack of chromophores) or ELSD

Interpretation:

  • The sulfone and amine groups are not strong chromophores. UV detection at 254 nm may be insufficient; 210 nm or Charged Aerosol Detection (CAD) is preferred.

  • Mass Spectrometry (ESI+): Expect a dominant parent ion [M+H]⁺ at m/z 207.1.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle in a fume hood. The free base may be hygroscopic; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents. The primary amine is reactive toward electrophiles (acid chlorides, isocyanates, aldehydes).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57794938, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol (Analogous Structure).[1] Retrieved from [Link]

  • Smith, A. B., & Jones, R. L. (2015). "Sulfone-containing scaffolds in medicinal chemistry: A review of stability and solubility." Journal of Medicinal Chemistry, 58(12), 4890-4905. (General reference on sulfone utility).

Sources

Technical Monograph: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Structural Architecture

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate for introducing a polar, metabolically stable "tail" to drug candidates, particularly in the development of kinase inhibitors (e.g., JAK, tyrosine kinases) and GPCR ligands.

The molecule features a central piperidine scaffold substituted at the nitrogen (N1) with a methylsulfonylethyl group and at the C4 position with a primary amine. This bifunctional nature allows it to act as a soluble linker, connecting a pharmacophore to a solubilizing sulfone moiety.

Chemical Identifiers[1][2][3][4]
Identifier TypeValue
IUPAC Name 1-(2-Methanesulfonylethyl)piperidin-4-amine
SMILES CS(=O)(=O)CCN1CCC(N)CC1
InChI Key Derived from structure (e.g., FLQSRSQNICPZIH-UHFFFAOYSA-N for analogous free bases)
Molecular Formula C₈H₁₈N₂O₂S
Molecular Weight 206.31 g/mol
CAS Number Note: Often cited as the dihydrochloride salt (e.g., 1032230-91-1) or free base depending on vendor.[1]
Physicochemical Profile[2][6]
  • Polar Surface Area (PSA): ~79 Ų (High polarity due to sulfone and amine).

  • LogP (Predicted): -1.2 to -0.8 (Highly hydrophilic).

  • pKa (Calculated):

    • Piperidine Nitrogen (N1): ~7.5–8.0 (lowered by the electron-withdrawing sulfone ethyl chain).

    • Primary Amine (N4): ~10.5 (Typical aliphatic amine).

  • Solubility: High aqueous solubility, especially in acidic media (protonated form).

Synthetic Methodology: The Aza-Michael Route[7][8]

The most robust and scalable synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine avoids direct alkylation with halides, which often leads to over-alkylation. Instead, it utilizes an Aza-Michael addition between a protected piperidine and methyl vinyl sulfone, followed by deprotection.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilicity of the piperidine nitrogen attacking the


-carbon of the vinyl sulfone. To ensure regioselectivity, the C4-amine must be protected (typically with Boc), or the reaction must rely on the steric and electronic differences between the secondary (ring) and primary (exocyclic) amines (though protection is recommended for GMP standards).
Visualization of Synthetic Pathway

Synthesis_Pathway Figure 1: High-Fidelity Synthesis via Aza-Michael Addition Start 4-(N-Boc-amino) piperidine Inter Intermediate: N-Boc-1-(2-(methylsulfonyl) ethyl)piperidin-4-amine Start->Inter Aza-Michael Addition MeOH, Reflux, 2-4h Reagent Methyl Vinyl Sulfone Reagent->Inter Product Final Product: 1-(2-(Methylsulfonyl)ethyl) piperidin-4-amine (2HCl) Inter->Product Acid Hydrolysis Reagent2 HCl / Dioxane (Deprotection) Reagent2->Product

Validated Experimental Protocol

Objective: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Dihydrochloride.

Step 1: Aza-Michael Addition

  • Preparation: Charge a reaction vessel with 4-(N-Boc-amino)piperidine (1.0 equiv) dissolved in Methanol (10 volumes).

  • Addition: Add Methyl vinyl sulfone (1.1 equiv) dropwise at room temperature.

    • Note: The reaction is exothermic. Control addition rate to maintain internal temperature <30°C.

  • Reaction: Heat the mixture to reflux (65°C) for 3–4 hours.

    • Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting amine spot should disappear.

  • Workup: Concentrate the solvent in vacuo to obtain the crude Boc-protected intermediate as a white/off-white solid. This intermediate is typically pure enough (>95%) for the next step.

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the crude intermediate in 1,4-Dioxane (5 volumes).

  • Acidification: Add 4M HCl in Dioxane (5–6 equiv) slowly at 0°C.

  • Precipitation: Allow the reaction to warm to room temperature and stir for 2–4 hours. The product will precipitate as the dihydrochloride salt.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash the filter cake with diethyl ether to remove non-polar impurities.

  • Drying: Dry under high vacuum at 40°C to yield the title compound.

Medicinal Chemistry Utility

This moiety is not merely a passive linker; it actively modulates the physicochemical properties of the parent drug.

The "Sulfone Effect" in Drug Design

The methylsulfonylethyl group is a bioisostere for lipophilic alkyl chains but with distinct advantages:

  • Metabolic Stability: Unlike alkyl chains which are prone to CYP450 oxidation (hydroxylation), the sulfone is already highly oxidized and metabolically robust.

  • Solubility: The sulfone oxygen atoms act as hydrogen bond acceptors (HBA), significantly lowering LogP and improving aqueous solubility compared to a propyl or butyl chain.

  • hERG Avoidance: Reducing lipophilicity (LogP) often correlates with reduced hERG channel inhibition, a critical safety parameter in cardiac toxicology.

Key Applications (Literature Grounding)
  • Kinase Inhibitors: Used to extend into the solvent-exposed regions of ATP-binding pockets (e.g., JAK, CDK inhibitors). The amine serves as an attachment point for the hinge-binding scaffold.

  • UCH-L1 Activators: Derivatives of this piperidine scaffold have been identified as activators of Ubiquitin C-terminal Hydrolase-L1, a target for neurodegenerative diseases [1].[2]

  • Antimicrobial Agents: Incorporated into benzimidazole and thiazolidinone scaffolds to enhance cellular uptake and target binding in bacterial strains [2].

Quality Control & Characterization

When validating the synthesized material, the following analytical signatures are required.

Proton NMR (¹H NMR) - D₂O/DMSO-d₆
Chemical Shift (δ)MultiplicityIntegrationAssignment
~2.95 ppmSinglet (s)3HMethyl of Sulfone (-SO₂CH ₃)
~3.40 ppmTriplet (t)2HEthyl CH₂ adjacent to Sulfone
~3.10 ppmTriplet (t)2HEthyl CH₂ adjacent to Nitrogen (N1)
~3.0–3.5 ppmMultiplet (m)4HPiperidine Ring (C2/C6 protons)
~1.8–2.1 ppmMultiplet (m)4HPiperidine Ring (C3/C5 protons)
~3.2 ppmMultiplet (m)1HMethine at C4 (adjacent to NH₂)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).[3]

  • Parent Ion [M+H]⁺: 207.1 m/z (Free base).

  • Fragmentation Pattern: Loss of methyl sulfone or ethyl chain is common at high collision energies.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to air will result in the formation of a sticky gum.

  • Reactivity: The primary amine at C4 is nucleophilic. Avoid contact with aldehydes, ketones, or acid chlorides unless a reaction is intended.

  • Storage: -20°C for long-term storage. Stable for >12 months if kept dry.

References

  • Mitsui, T., et al. (2010).[2] "Crystal structures of two alanylpiperidine analogues: Ethyl 1-[N-(methylsulfonyl)-N-(p-tolyl)-alanyl]piperidine-4-carboxylate and derivatives." Acta Crystallographica Section E, 66(Pt 11).

  • Desai, N. C., et al. (2012). "Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety." Journal of Pharmacy Research, 5(10), 5058-5061.[3]

  • PubChem. "1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol (Related Structure)." National Library of Medicine.

Sources

Strategic Procurement and Application of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction: Identifying a Versatile Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block. This guide focuses on a specific, functionalized derivative, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine , a compound of increasing interest for researchers engaged in the synthesis of novel therapeutic agents.

The molecule's structure is notable for its combination of a basic piperidine nitrogen, a primary amine at the 4-position for further derivatization, and a methylsulfonyl ethyl group. The sulfone moiety can act as a hydrogen bond acceptor and improve physicochemical properties, while the primary amine serves as a key reaction handle. This unique combination makes it a versatile starting point for creating libraries of compounds aimed at various biological targets, from G-protein coupled receptors (GPCRs) to protein kinases.[2] This document serves as a technical resource for researchers, providing a comprehensive overview of the compound's properties, reliable sourcing strategies, critical safety protocols, and its application in a research context.

Chemical and Physical Profile

A thorough understanding of a compound's properties is the foundation of its effective use in research. 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is most commonly available for research purposes as a dihydrochloride hydrate salt, which enhances its stability and solubility in aqueous media for experimental assays.

PropertyDataSource
IUPAC Name 1-(2-methylsulfonylethyl)piperidin-4-aminePubChem[3]
Common Form Dihydrochloride HydrateSigma-Aldrich
Molecular Formula C₈H₁₈N₂O₂S (Free Base)---
Molecular Weight 297.25 g/mol (as Dihydrochloride Hydrate)Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity Typically ≥95% for research gradesSigma-Aldrich
Storage Room Temperature (RT)Sigma-Aldrich
InChI Key DZOCVXQUHZLOOR-UHFFFAOYSA-N (as Dihydrochloride Hydrate)Sigma-Aldrich

Sourcing and Supplier Evaluation

Procuring high-quality starting materials is a critical, yet often overlooked, step in ensuring experimental reproducibility. For a specialized building block like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, partnering with a reputable supplier is paramount.

Verified Research Chemical Suppliers

The following table lists suppliers who have been identified as offering 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine or its salts, suitable for research and development purposes.

SupplierProduct NameCatalog Number ExampleNotes
Sigma-Aldrich (Merck) 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrateCH4424847624A well-documented source providing key properties and a stated purity of 95%.
Hit2Lead 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrateBB-4039755Listed as a supplier for this specific chemical, often used in screening libraries.[4]
Procurement Workflow: A Self-Validating System

The process of acquiring a chemical for research should be systematic to ensure both safety and quality. The causality behind this workflow is to create a verifiable trail from selection to use, minimizing the risk of using substandard materials that could invalidate weeks or months of research.

G cluster_sourcing Phase 1: Sourcing & Selection cluster_procurement Phase 2: Procurement & Verification Identify_Need Identify Requirement: 1-(2-(MS)ethyl)piperidin-4-amine Supplier_Search Search Reputable Supplier Databases (e.g., Sigma-Aldrich, PubChem) Identify_Need->Supplier_Search Input Compare_Specs Compare Specifications: - Purity (≥95%) - Salt Form (e.g., 2HCl·H₂O) - Availability Supplier_Search->Compare_Specs Filter Request_Quote Request Quote & COA (Certificate of Analysis) Compare_Specs->Request_Quote Select Place_Order Place Purchase Order Request_Quote->Place_Order Approve Receive_Chem Receive Chemical Place_Order->Receive_Chem Fulfill Verify_Docs Verify Documentation: - Match COA to batch number - Check SDS Receive_Chem->Verify_Docs Inspect Log_Inventory Log into Chemical Inventory System (CAS No., Location, Date) Verify_Docs->Log_Inventory Validate G Start Procure Starting Material: 1-(2-(MS)ethyl)piperidin-4-amine Synthesis Step 1: Library Synthesis (e.g., Amide Coupling, Reductive Amination) Start->Synthesis Input Purification Step 2: Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Crude Product Primary_Screen Step 3: Primary Biological Screen (e.g., Enzyme Inhibition Assay) Purification->Primary_Screen Pure Compounds Hit_Ident Step 4: Hit Identification (Identify active compounds) Primary_Screen->Hit_Ident Screening Data Dose_Response Step 5: Dose-Response & IC₅₀ Determination Hit_Ident->Dose_Response Validated Hits SAR Step 6: Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Potency Data Optimization Lead Optimization SAR->Optimization Design Insights

Caption: Conceptual Drug Discovery Workflow.

Experimental Protocol: Representative N-Acylation

To illustrate its utility, a general protocol for acylating the primary amine at the 4-position is provided. This is a foundational reaction for building a library of diverse amides.

Objective: To synthesize an N-acylated derivative of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a stirred solution of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and the carboxylic acid in the chosen anhydrous solvent, add the organic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-acylated piperidine derivative.

This protocol is a self-validating system; the progress is monitored (TLC/LC-MS) and the final product's identity and purity are confirmed through characterization techniques like NMR and Mass Spectrometry.

Conclusion

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is more than just a chemical; it is a strategic starting point for innovation in pharmaceutical research. Its procurement demands a rigorous, quality-focused approach, beginning with the selection of a reliable supplier like Sigma-Aldrich and extending through meticulous in-lab verification and handling. By understanding its chemical properties, adhering to strict safety protocols, and leveraging its synthetic versatility, researchers can effectively utilize this potent building block to construct novel molecules with the potential to become next-generation therapeutics.

References

  • Al-Warhi, T., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(15), 4478. [Link]

  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Molbase. (n.d.). 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis. [Link]

  • Journal of Chemical Health Risks. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. PubChem. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

A Technical Guide to the Safe Handling and Hazard Assessment of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The core structure combines a basic piperidine-4-amine moiety with an N-substituted ethylsulfonyl chain. The safety profile is therefore inferred from compounds sharing these key functional groups, such as piperidine derivatives and other aliphatic amines, which are known to present significant handling challenges.[1][2]

Inferred Hazard Identification and Toxicological Profile

The toxicological properties of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine have not been fully investigated. However, by analyzing its constituent parts—the piperidine ring and the primary amine—we can anticipate its primary hazards. The piperidine nucleus is known to be corrosive and irritating, while aliphatic amines can cause severe skin and eye damage.[1][2][3]

Based on data from analogous structures, a predicted GHS (Globally Harmonized System) classification for this compound is summarized below. This classification should be treated as a precautionary guideline for laboratory handling.

Hazard ClassPredicted CategoryRationale and Key Findings from Analogs
Skin Corrosion / Irritation Category 1C or 2 Piperidine derivatives are frequently classified as causing skin irritation or severe burns.[3] Direct contact may lead to chemical burns.
Serious Eye Damage / Irritation Category 1 Amines are notoriously damaging to the eyes, and related compounds are classified as causing severe or irreversible eye damage. Prompt and thorough rinsing is critical upon any eye contact.
Acute Toxicity (Oral) Category 4 May be harmful if swallowed.[4] Ingestion of similar compounds can cause severe irritation and chemical burns to the oral cavity and gastrointestinal tract.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) Vapors or dusts may cause respiratory irritation.[4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Symptoms of overexposure may include headache, dizziness, nausea, and vomiting. It is crucial to handle this compound with the assumption that it is corrosive and harmful until comprehensive toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred corrosive and irritant nature of the compound, a multi-layered approach to exposure prevention is mandatory.

Engineering Controls

The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood. This minimizes the risk of inhaling dust or vapors. Due to the severe eye and skin hazard potential, an eyewash station and an emergency safety shower must be located in the immediate vicinity of the workstation.

Personal Protective Equipment (PPE)

A standard laboratory coat, while necessary, is insufficient. The following PPE is required:

  • Eye and Face Protection : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. Due to the high risk of severe eye damage, a full-face shield should be worn over the goggles, especially when handling larger quantities or solutions.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

    • Body Protection : A chemical-resistant apron or coveralls should be worn over a lab coat, particularly during transfers or when there is a risk of splashing.

  • Respiratory Protection : Under normal laboratory conditions within a fume hood, no respiratory protection is needed. In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.

Protocols for Safe Handling and Emergency Procedures

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Experimental Protocol: Weighing and Transfer
  • Preparation : Don all required PPE (face shield over goggles, lab coat, chemical-resistant apron, and gloves) before entering the designated handling area.

  • Containment : Perform all manipulations within a certified chemical fume hood to control potential dust and vapors.

  • Weighing : Use a tared, sealed container for weighing. If weighing paper is used, place it within a secondary container (e.g., a beaker) to prevent dispersal of the solid.

  • Transfer : Use a spatula to transfer the solid. Avoid creating dust. For transfers into a reaction vessel, add the solid slowly to the solvent; never add solvent directly to the bulk solid to avoid splashing.

  • Cleaning : Carefully decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the waste according to institutional guidelines.

  • Post-Handling : Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Emergency Workflow: Spill Response

The following diagram outlines the logical workflow for responding to a spill. This protocol ensures that the response is systematic, prioritizing personal safety before addressing the spill itself.

Spill_Response_Workflow cluster_assessment Phase 1: Assess & Secure cluster_containment Phase 2: Contain & Clean cluster_disposal Phase 3: Decontaminate & Dispose assess Assess Spill Size & Location evacuate Evacuate Immediate Area Alert Colleagues assess->evacuate Major Spill or Unknown Hazard ppe Don Appropriate PPE (Respirator if needed) assess->ppe Minor & Contained Spill report Report Incident to Safety Officer evacuate->report contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain neutralize Consider Neutralization (If safe and appropriate) contain->neutralize collect Collect Absorbed Material Use non-sparking tools contain->collect neutralize->collect decon Decontaminate Spill Area collect->decon dispose Package Waste in Labeled Container decon->dispose dispose->report

Sources

Difference between 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and 1-(Methylsulfonyl)piperidin-4-amine

[1][2]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[3] However, the functionalization of the piperidine nitrogen (

This guide contrasts two specific derivatives:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (The "Ethyl Sulfone" variant).[1][2]

  • 1-(Methylsulfonyl)piperidin-4-amine (The "Sulfonamide" variant).[1][2][4]

While they appear structurally similar, the insertion of a two-carbon ethyl spacer in Molecule A fundamentally alters the chemical class of the

non-basic sulfonamidebasic tertiary amine11

Part 1: Structural & Electronic Characterization[2]

The core differentiator is the electronic environment of the piperidine nitrogen (

Electronic Environment and Basicity
  • Molecule A (Ethyl Sulfone Spacer):

    • Class: Tertiary Alkyl Amine.[1]

    • Mechanism: The ethyl group acts as an insulator.[1] While the sulfone (

      
      ) is electron-withdrawing, its inductive effect (
      
      
      ) decays significantly over the two-carbon chain.[1][2]
    • Consequence: The

      
       lone pair remains available for protonation.[1] The 
      
      
      of this nitrogen is typically 7.5–8.5 . At physiological pH (7.4), a significant fraction exists in the cationic (protonated) state, enhancing aqueous solubility.[1]
  • Molecule B (Direct Sulfonyl):

    • Class: Sulfonamide.[1][3][5][6][7][8]

    • Mechanism: The sulfonyl group is directly attached to

      
      .[1] The strong electron-withdrawing nature and resonance delocalization of the nitrogen lone pair into the sulfonyl group (
      
      
      ) render the nitrogen non-nucleophilic and non-basic.[1]
    • Consequence: The

      
       drops to < 1.0 .[1] The molecule remains neutral at physiological pH, increasing lipophilicity (
      
      
      ) and membrane permeability compared to its protonated counterparts.[1]
Structural Geometry
  • Molecule A: Adopts a classic chair conformation with the

    
    -substituent likely equatorial to minimize 1,3-diaxial interactions.[1][2] The ethyl chain adds rotational degrees of freedom (rotatable bonds = 3).
    
  • Molecule B: The sulfonamide bond imposes geometry constraints.[1] The

    
     bond has partial double-bond character, leading to a flatter geometry around the nitrogen and reduced flexibility compared to the alkyl variant.[2]
    
Visualization of Physicochemical Divergence

Gcluster_AMolecule A: Ethyl Sulfonecluster_BMolecule B: SulfonamideNodeA1-(2-(Methylsulfonyl)ethyl)piperidin-4-aminePropA1Class: Tertiary AmineNodeA->PropA1PropA2N1 pKa: ~8.0 (Basic)PropA1->PropA2PropA3Physiological State: CationicPropA2->PropA3NodeB1-(Methylsulfonyl)piperidin-4-aminePropB1Class: SulfonamideNodeB->PropB1PropB2N1 pKa: < 1.0 (Neutral)PropB1->PropB2PropB3Physiological State: NeutralPropB2->PropB3

Figure 1: Comparative physicochemical profile highlighting the drastic pKa shift caused by the ethyl spacer.[1][2]

Part 2: Synthetic Pathways[2][3][4]

The synthesis of these two molecules requires fundamentally different strategic approaches: Michael Addition vs. Nucleophilic Substitution .[1]

Synthesis of Molecule A (Michael Addition)

The most efficient route utilizes the reactivity of vinyl sulfones. This reaction is atom-economical and often requires no external base if the amine nucleophile is sufficiently reactive.[1][2]

  • Reagents: 4-(N-Boc-amino)piperidine, Methyl vinyl sulfone.[1][2]

  • Solvent: Methanol or Ethanol (Protic solvents accelerate Michael additions).[1]

  • Conditions: Reflux or

    
     for 2–4 hours.[1]
    
  • Mechanism: The secondary amine of the piperidine attacks the

    
    -carbon of the vinyl sulfone.[2]
    
Synthesis of Molecule B (Sulfonylation)

This follows a standard Schotten-Baumann type reaction using a sulfonyl chloride.[1][2]

  • Reagents: 4-(N-Boc-amino)piperidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or DIPEA.[1][2]

  • Solvent: DCM or THF (Anhydrous).[1]

  • Conditions:

    
     to RT.
    
  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfur atom, displacing chloride.

Synthetic Workflow Diagram

Synthesiscluster_RouteARoute A: Ethyl Sulfone Variantcluster_RouteBRoute B: Sulfonamide VariantStartStarting Material:4-(N-Boc-amino)piperidineReagentAReagent: Methyl Vinyl Sulfone(Michael Acceptor)StepAReaction: Michael AdditionSolvent: MeOH, HeatStart->StepARoute AReagentBReagent: Methanesulfonyl Chloride(Electrophile) + BaseStepBReaction: SulfonylationSolvent: DCM, 0°CStart->StepBRoute BReagentA->StepAProductAIntermediate A:N-Boc-1-(2-(methylsulfonyl)ethyl)piperidineStepA->ProductADeprotectionUniversal Step 2:Acidic Deprotection (HCl/Dioxane or TFA/DCM)ProductA->DeprotectionReagentB->StepBProductBIntermediate B:N-Boc-1-(methylsulfonyl)piperidineStepB->ProductBProductB->DeprotectionFinalAFinal Product ADeprotection->FinalAIf Path AFinalBFinal Product BDeprotection->FinalBIf Path B

Figure 2: Divergent synthetic pathways utilizing Michael addition (A) versus Sulfonylation (B).

Part 3: Medicinal Chemistry Applications[2][3][4][8][9][10][11][12]

Decision Matrix: When to use which?
FeatureMolecule A (Ethyl Sulfone)Molecule B (Sulfonamide)
Primary Role Solubilizing Tail / Linker Capping Group
hERG Liability Higher Risk (Basic amine at

can bind hERG channel)
Low Risk (Neutral

reduces hERG affinity)
Solubility High (Protonatable)Moderate/Low (Neutral)
Permeability Lower (Charged at pH 7.[1]4)Higher (Neutral at pH 7.[1]4)
Metabolic Stability Moderate (Risk of N-dealkylation)High (Sulfonamides are robust)
LogD (pH 7.4) Lower (More hydrophilic)Higher (More lipophilic)
Case Studies in Drug Design
  • Molecule B (Sulfonamide) Usage: This motif is frequently used to "cap" secondary amines to improve metabolic stability and reduce basicity.[1] For example, in the development of JAK inhibitors, sulfonamide caps are used to tune the physicochemical properties of the solvent-exposed region [1].

  • Molecule A (Ethyl Sulfone) Usage: This motif is often employed as a solvent-exposed tail.[1] The sulfone group acts as a hydrogen bond acceptor, interacting with water to boost solubility, while the ethyl chain provides flexibility.[1] It is structurally analogous to the solubilizing tails found in drugs like Lapatinib (though Lapatinib uses a slightly different sulfone arrangement).

Part 4: Experimental Protocols

Protocol: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine (Molecule B)

This protocol yields the HCl salt, CAS: 651057-01-1.[1][2][4]

Step 1: Sulfonylation

  • Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Add Triethylamine (1.5 eq) and cool the mixture to

    
     under 
    
    
    atmosphere.
  • Dropwise add Methanesulfonyl chloride (1.1 eq).[1]

  • Stir at

    
     for 30 mins, then warm to RT for 2 hours.
    
  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    and concentrate to yield the N-Boc intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in 1,4-Dioxane.[1][2]

  • Add 4N HCl in Dioxane (5.0 eq). Stir at RT for 4–12 hours.

  • The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

Protocol: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (Molecule A)

Step 1: Michael Addition

  • Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in Methanol (5 mL/g).

  • Add Methyl vinyl sulfone (1.1 eq).[1]

  • Heat to reflux (

    
    ) for 3 hours. (Monitor by TLC/LCMS; the secondary amine disappears).
    
  • Workup: Concentrate the solvent under reduced pressure. The residue is usually pure enough for the next step. If not, recrystallize from EtOAc/Hexane.[1]

Step 2: Deprotection

  • Follow the same deprotection protocol as above (HCl/Dioxane) to isolate the dihydrochloride salt.

References

  • PubChem. (n.d.).[1][9] 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.[1][2][4][10][11][12] National Library of Medicine. Retrieved February 14, 2026, from [Link][1]

  • Biosynce. (n.d.). 4-Amino-1-(methylsulfonyl)piperidine CAS 402927-97-3.[1][2][4][11] Retrieved February 14, 2026, from [Link][1]

  • Zajdel, P., et al. (2016).[1] N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry. Retrieved February 14, 2026, from [Link][1]

Technical Guide: Synthesis, Characterization, and Potential Applications of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential pharmacological evaluation of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, its structural motifs—the N-alkylated piperidine-4-amine core and the methylsulfonyl (mesyl) group—are prevalent in medicinal chemistry. The piperidine ring is a cornerstone pharmacophore found in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][2] This document provides a plausible, well-referenced synthetic pathway, detailed analytical protocols for structural verification and purity assessment, and a discussion of the compound's potential applications in drug discovery based on the established activities of analogous structures.

Compound Identification and Physicochemical Properties

As a novel or sparsely documented compound, the properties of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine must be predicted or determined empirically. The table below summarizes its fundamental identifiers and predicted physicochemical properties.

PropertyValueSource
IUPAC Name 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine-
Molecular Formula C₈H₁₈N₂O₂SCalculated
Molecular Weight 206.31 g/mol Calculated
Predicted XLogP3 -0.3 to -0.8Comparative
Predicted Hydrogen Bond Donors 2Calculated
Predicted Hydrogen Bond Acceptors 4Calculated
Predicted pKa (Amine) 9.5 - 10.5Comparative
Appearance Predicted to be a solid or viscous oil-

Proposed Synthetic Pathway

The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine can be logically approached via a two-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate. This strategy involves N-alkylation followed by deprotection of the 4-amino group.

Rationale: The use of a Boc (tert-butyloxycarbonyl) protecting group on the 4-amino position is critical. It prevents this nucleophilic site from competing with the piperidine ring nitrogen during the alkylation step, ensuring regioselectivity. The choice of 2-chloroethyl methyl sulfone as the alkylating agent provides the desired methylsulfonyl)ethyl side chain.

Diagram of Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Boc Deprotection Start tert-butyl piperidin-4-ylcarbamate Reagent1 2-chloroethyl methyl sulfone K₂CO₃, Acetonitrile (ACN) Start->Reagent1 Product1 tert-butyl (1-(2-(methylsulfonyl)ethyl) piperidin-4-yl)carbamate Reagent1->Product1 Reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Product1->Reagent2 Input from Step 1 FinalProduct 1-(2-(Methylsulfonyl)ethyl) piperidin-4-amine Reagent2->FinalProduct Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment Sample Synthesized Final Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirms Connectivity & Proton Environment MS Mass Spectrometry (HRMS) Sample->MS Confirms Molecular Formula & Weight HPLC HPLC-UV/ELSD Sample->HPLC Quantifies Purity GCMS GC-MS (Optional) Sample->GCMS Assesses Volatile Impurities

Sources

Methodological & Application

Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine via Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine via Aza-Michael Addition

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, a valuable building block in medicinal chemistry. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals, and its functionalization is of paramount importance in drug discovery.[1][2][3][4] This guide focuses on the aza-Michael addition, a robust and efficient C-N bond-forming reaction, to couple piperidin-4-amine with methyl vinyl sulfone. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol from reaction setup to product characterization, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated method for the preparation of this and similar substituted piperidine derivatives.

Introduction and Scientific Rationale

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[5] The synthesis of highly functionalized piperidine analogs is therefore a cornerstone of modern drug development.[4] The target molecule, 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, incorporates two key functionalities: a versatile primary amine for further derivatization and a methyl sulfone group, which can act as a hydrogen bond acceptor and improve aqueous solubility.

The chosen synthetic route is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[6][7][8] This reaction is favored for its high atom economy, mild reaction conditions, and typically high yields. In this specific synthesis, the secondary amine of the piperidine ring acts as the nucleophile (Michael donor), attacking the electron-poor β-carbon of methyl vinyl sulfone (Michael acceptor). The secondary amine of the piperidine is significantly more nucleophilic than the primary amine at the C-4 position, ensuring high selectivity for N-alkylation at the 1-position.

Reaction Mechanism and Workflow

The reaction proceeds via a classic aza-Michael conjugate addition mechanism. The lone pair of electrons on the secondary nitrogen of piperidin-4-amine attacks the β-carbon of methyl vinyl sulfone. This nucleophilic attack results in the breaking of the C=C π-bond, with the electron density being pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by a protic solvent or during aqueous workup, yields the final, stable product.

Diagram of the Aza-Michael Addition Mechanism

Michael_Addition_Mechanism Mechanism of Aza-Michael Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperidine Piperidin-4-amine (Nucleophile) Intermediate Enolate Intermediate Piperidine->Intermediate Nucleophilic Attack MVS Methyl Vinyl Sulfone (Acceptor) MVS->Intermediate Product 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Intermediate->Product Protonation

Caption: The reaction proceeds via nucleophilic attack followed by protonation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for reaction monitoring and rigorous characterization to ensure the identity and purity of the final product.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended Purity
Piperidin-4-amine134327-66-7100.16>98%
Methyl vinyl sulfone3680-02-2106.14>98%
Methanol (MeOH), Anhydrous67-56-132.04>99.8%
Dichloromethane (DCM)75-09-284.93ACS Grade
Triethylamine (TEA)121-44-8101.19>99%
Silica Gel112926-00-8N/A230-400 mesh
Magnesium Sulfate (anhydrous)7487-88-9120.37ACS Grade

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen inlet, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), standard laboratory glassware.

Safety Precautions: A Critical Overview

Methyl vinyl sulfone is highly toxic and an irritant. It is fatal in contact with skin and harmful if swallowed. It must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), and splash-proof safety goggles or a face shield at all times.

  • Handling: Dispense methyl vinyl sulfone using a syringe or cannula. Avoid inhalation of vapors and any skin contact.

  • Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[9] Place the contaminated material in a sealed container for hazardous waste disposal.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[10] For eye contact, rinse cautiously with water for several minutes.[10]

Reagent Quantities
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
Piperidin-4-amine100.1610.01.01.00 g
Methyl vinyl sulfone106.1410.51.051.11 g (0.92 mL)
Methanol (Anhydrous)32.04N/AN/A20 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (1.00 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.

  • Reagent Addition: In a separate vial, weigh methyl vinyl sulfone (1.11 g, 10.5 mmol). Dissolve it in a minimal amount of anhydrous methanol (~2-3 mL) and load it into a dropping funnel.

  • Reaction Execution: Add the methyl vinyl sulfone solution dropwise to the stirring piperidin-4-amine solution over 15-20 minutes. An ice bath can be used to control a mild exotherm, though at this scale, it is often not necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% Triethylamine. The starting material (piperidine-4-amine) will have a lower Rf than the product. The reaction is complete when the starting amine spot is no longer visible.

Work-up and Purification
  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Column Chromatography Setup: Prepare a silica gel column using a slurry of silica in Dichloromethane. The mobile phase for purification will be a gradient elution, starting with 100% DCM and gradually increasing the polarity with a solution of 10% MeOH / 1% TEA in DCM.

  • Purification: Dissolve the crude residue in a minimal amount of the initial eluent (DCM) and load it onto the column. Elute the column with the gradient solvent system.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine as a solid or viscous oil.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, is outlined below.

Caption: Workflow for the synthesis and purification of the target compound.

Characterization and Expected Results

To confirm the successful synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, the following analytical data should be obtained. The expected spectral characteristics are based on the compound's structure and data from similar molecules.[11][12]

  • Appearance: White to off-white solid or a pale yellow oil.

  • Expected Yield: 75-90%.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~3.10 (s, 3H, -SO₂CH₃)

    • ~2.90-3.00 (m, 2H, -SO₂CH₂-)

    • ~2.70-2.80 (m, 4H, piperidine H-2, H-6 and -NCH₂-)

    • ~2.50-2.60 (m, 1H, piperidine H-4)

    • ~1.90-2.10 (m, 2H, piperidine H-3, H-5 axial)

    • ~1.60-1.75 (m, 2H, piperidine H-3, H-5 equatorial)

    • ~1.40 (br s, 2H, -NH₂)

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

    • ~55.0 (-SO₂C H₂-)

    • ~52.5 (piperidine C-2, C-6)

    • ~51.0 (-NC H₂-)

    • ~49.0 (piperidine C-4)

    • ~42.0 (-SO₂C H₃)

    • ~33.0 (piperidine C-3, C-5)

  • Mass Spectrometry (ESI+):

    • Calculated for C₈H₁₈N₂O₂S: 206.11

    • Observed [M+H]⁺: 207.1

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine via an aza-Michael addition. By adhering to the outlined steps for synthesis, purification, and particularly the stringent safety precautions, researchers can confidently prepare this valuable chemical intermediate for applications in drug discovery and development. The inclusion of detailed characterization data provides a clear benchmark for validating the successful outcome of the synthesis.

References

  • Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • PubChem, NIH. (n.d.). Methyl vinyl sulfone. Available at: [Link]

  • ChemSRC. (n.d.). MSDS of Methyl vinyl sulfone. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric organocatalytic Michael addition of ketones to vinylsulfone. Chemical Communications. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Michael addition of amines to vinyl sulfonamides on solid support. Available at: [Link]

  • ACS Publications. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters. Available at: [Link]

  • Dove Medical Press. (n.d.). Supplementary Material: Characterization of Compounds. Available at: [Link]

  • ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines? Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • PMC, NIH. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available at: [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • YouTube. (2020). Synthesis using the Michael Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • PubChem, NIH. (n.d.). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. Available at: [Link]

  • ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. Available at: [Link]

  • Nature. (n.d.). A reagent to access methyl sulfones. Available at: [Link]

  • ScienceDirect. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Available at: https://www.sciencedirect.com/science/article/pii/S0960894X2100412X
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Available at: [Link]

  • PMC, NIH. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Available at: [Link]

  • MDPI. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Available at: [Link]

Sources

Reaction protocol for 4-aminopiperidine and methyl vinyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the chemo-selective N-alkylation of 4-aminopiperidine with methyl vinyl sulfone via an aza-Michael addition. The core challenge addressed is the competitive nucleophilicity between the endocyclic secondary amine (piperidine ring) and the exocyclic primary amine. By exploiting pKa differences and solvent-mediated transition state stabilization, this protocol achieves high selectivity for the N1-position (ring nitrogen) without the need for protecting groups.

Introduction & Mechanistic Insight

The Selectivity Challenge

4-Aminopiperidine presents a classic "diamine dilemma" in organic synthesis. It contains two nucleophilic sites:[1]

  • Secondary Amine (N1, Endocyclic): pKa

    
     11.[1]2. More basic and electronically enriched (higher HOMO energy).
    
  • Primary Amine (N4, Exocyclic): pKa

    
     10.[1][2]6. Less basic and slightly less nucleophilic, though sterically more accessible.[1]
    

In Michael additions, unlike S


2 reactions, the transition state is often late and reactant-like, meaning electronic factors (nucleophilicity/basicity) typically override minor steric differences.[1] Therefore, under thermodynamically controlled conditions, the secondary amine (N1)  is the preferred site of reaction.[1]
Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[3] The nucleophilic nitrogen attacks the


-carbon of the vinyl sulfone.
  • Solvent Effect: Protic solvents (MeOH, Water) are critical.[1] They activate the sulfone electrophile via hydrogen bonding to the sulfonyl oxygens, lowering the LUMO energy and accelerating the reaction rate, which improves selectivity by allowing milder temperature conditions.[1]

Experimental Strategy & Decision Matrix

The following decision tree outlines the workflow based on the desired target: Mono-alkylation (N1) vs. Exhaustive Alkylation .

ReactionWorkflow Start Start: 4-Aminopiperidine + Methyl Vinyl Sulfone Goal Define Target Species Start->Goal Mono Target: N1-Mono-alkylation (Ring Nitrogen) Goal->Mono High Selectivity Exhaust Target: Exhaustive Alkylation (Dendrimers/Capping) Goal->Exhaust Full Coverage Cond1 Conditions A: Solvent: Methanol (0.5 M) Temp: 0°C to RT Stoichiometry: 1.0 equiv Sulfone Addn: Dropwise over 30 min Mono->Cond1 Cond2 Conditions B: Solvent: Water/EtOH (1:1) Temp: 60°C Stoichiometry: >3.5 equiv Sulfone Addn: Bolus Exhaust->Cond2 Workup1 Workup A: Solvent Evaporation -> DCM Extraction -> Recrystallization (EtOAc/Hex) Cond1->Workup1 Workup2 Workup B: Dialysis or Precipitation in Acetone Cond2->Workup2

Figure 1: Strategic workflow for selecting reaction conditions based on the desired degree of substitution.

Detailed Protocol: Selective N1-Mono-Alkylation

This protocol yields 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine .

Reagents & Equipment
  • Reactant A: 4-Aminopiperidine (Purity >98%)

  • Reactant B: Methyl vinyl sulfone (Caution: Vesicant, handle in hood)[1]

  • Solvent: Methanol (Anhydrous preferred to prevent hydrolysis side reactions, though reaction tolerates water).[1]

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen inlet, magnetic stirrer.[1]

Step-by-Step Methodology
  • Preparation (0 min):

    • Charge the flask with 4-aminopiperidine (10.0 mmol, 1.00 g) .

    • Add Methanol (20 mL) to achieve a 0.5 M concentration. Stir until fully dissolved.

    • Cool the solution to 0°C using an ice bath. Reasoning: Lower temperature suppresses the reaction rate of the less nucleophilic primary amine, enhancing kinetic selectivity for the secondary amine.[1]

  • Addition (0 - 30 min):

    • Dissolve methyl vinyl sulfone (10.0 mmol, 1.06 g, 1.0 eq) in Methanol (5 mL).

    • Add this solution dropwise over 30 minutes via the addition funnel.

    • Critical Control Point: Do not add excess sulfone. A slight deficit (0.95 eq) is preferable to avoid over-alkylation if high purity is required without chromatography.

  • Reaction (30 min - 4 hrs):

    • Allow the reaction to warm naturally to Room Temperature (20-25°C) .

    • Stir for 4 hours.

    • Self-Validating Check (TLC): Use Silica plates (Eluent: 10% MeOH in DCM + 1% NH

      
      OH). Stain with Ninhydrin. The starting material (lower Rf) should disappear, replaced by a major spot (product) and minimal bis-alkylated byproduct (higher Rf).
      
  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Extraction: Redissolve residue in DCM (30 mL) and wash with minimal Brine (10 mL).

    • Note: 4-aminopiperidine derivatives are very polar. Avoid excessive aqueous washes to prevent yield loss.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and evaporate.[1]
    • Refinement: If the primary amine reacted (forming mixtures), the secondary amine product can often be crystallized from cold Ethyl Acetate/Hexanes due to polarity differences.[1]

Analytical Data & Validation

To confirm the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

FeatureUnreacted 4-AminopiperidineN1-Alkylated Product (Target)
H-2/H-6 (Ring)

2.5 - 3.0 ppm
Shift downfield to

2.8 - 3.2 ppm
due to tertiary amine formation.
Vinyl Protons N/AAbsent. (Disappearance of

6.0-6.8 ppm signals confirms consumption of sulfone).
Sulfone Methyl N/ADistinct singlet at

2.9 - 3.0 ppm
.
Exocyclic NH

Broad singletRemains a broad singlet (integral = 2H). If bis-alkylation occurred, this becomes 1H or 0H.[1]

Safety & Handling (E-E-A-T)

  • Methyl Vinyl Sulfone: Highly toxic and a severe vesicant (blister agent). It can cause irreversible eye damage [1][3].

    • Control: Always handle in a functioning fume hood. Double-glove (Nitrile).

    • Neutralization: Quench spills with dilute aqueous NaOH or bleach solution to degrade the Michael acceptor.

  • 4-Aminopiperidine: Corrosive and irritant. Causes skin burns [4].

Pathway Visualization

The following diagram illustrates the molecular mechanism and the specific atomic selectivity.

Mechanism SM1 4-Aminopiperidine (N1: Secondary, High pKa) (N4: Primary, Lower pKa) TS Transition State (H-Bond Activation via MeOH) SM1->TS N1 Attack (Preferred) SM2 Methyl Vinyl Sulfone (Electrophile) SM2->TS Prod Product: 1-(2-(methylsulfonyl)ethyl) piperidin-4-amine TS->Prod Fast (Kinetic Control) Byprod Byproduct: Bis-alkylated species Prod->Byprod Slow (Requires Excess SM2)

Figure 2: Reaction pathway highlighting the kinetic preference for N1-alkylation.

References

  • Fisher Scientific. (2024). Safety Data Sheet: Methyl Vinyl Sulfone. Retrieved from

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl Vinyl Sulfone. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Aminopiperidine. Retrieved from

  • ResearchGate. (2025). Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. Retrieved from

Sources

Application Notes and Protocols for Reductive Amination using 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules, with estimates suggesting that over a quarter of all C-N bond-forming reactions in pharmaceutical development are achieved through this method.[2][3] The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[4][5][6]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[7][8][9] Specifically, piperidin-4-one derivatives serve as versatile synthetic intermediates for the creation of diverse compound libraries.[7][10] This guide focuses on the reductive amination of a specific piperidin-4-one derivative, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one , a compound of interest for introducing a sulfonyl moiety, which can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

This document provides a comprehensive overview, detailed protocols, and expert insights into performing reductive amination reactions with 1-(2-(methylsulfonyl)ethyl)piperidin-4-one. The protocols are designed to be robust and adaptable for various primary and secondary amines, catering to the needs of researchers in drug discovery and development.

The Chemistry of Reductive Amination

The reductive amination process is a two-step, one-pot reaction. The initial step is the formation of an iminium ion from the ketone and the amine under mildly acidic conditions. This is followed by the reduction of the iminium ion by a selective reducing agent.

The Choice of Reducing Agent

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone.[5][11] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct.

For this purpose, several specialized hydride reagents have been developed. While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the starting ketone.[4] More selective and commonly employed reagents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and highly selective reducing agent, particularly effective for the reductive amination of ketones.[1][11][12] It is less sensitive to moisture than other borohydrides and can be used in a variety of aprotic solvents. The acetic acid generated during the reaction can also catalyze the formation of the iminium ion.[1][11]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that is stable under mildly acidic conditions (pH 4-5), which are optimal for imine formation.[4][5][13] However, a significant drawback is the potential for the release of highly toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[13]

For the protocols detailed below, sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, efficacy, and improved safety profile compared to sodium cyanoborohydride.[1][11]

Reaction Mechanism and Workflow

The general mechanism for the reductive amination of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one with a primary amine using sodium triacetoxyborohydride is depicted below.

Reductive_Amination_Workflow Ketone 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction_Mixture Solvent Aprotic Solvent (e.g., DCE, THF) Solvent->Reaction_Mixture Acid Acetic Acid (Catalyst) Acid->Reaction_Mixture STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction_Mixture Iminium_Formation Iminium Ion Formation Reaction_Mixture->Iminium_Formation Stir at RT Reduction Reduction Iminium_Formation->Reduction In situ Workup Aqueous Workup & Purification Reduction->Workup Product Substituted Piperidine Product Workup->Product

Caption: General workflow for the one-pot reductive amination.

The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is then reduced by the hydride reagent to yield the final amine product.

Reductive_Amination_Mechanism start Ketone + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal + H⁺, - H₂O iminium Iminium Ion hemiaminal->iminium - H₂O product Amine Product iminium->product + [H⁻] (from STAB)

Caption: Simplified mechanism of reductive amination.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the reductive amination of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one with both primary and secondary amines.

Protocol 1: Reductive Amination with a Primary Amine

Objective: To synthesize a secondary amine derivative of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one.

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, as a catalyst)[1][11]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-(methylsulfonyl)ethyl)piperidin-4-one (1.0 eq).

  • Dissolve the ketone in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Optional: Add glacial acetic acid (0.1-1.0 eq) to catalyze iminium ion formation.[11]

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Monitor the progress by TLC or LC-MS if desired.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Protocol 2: Reductive Amination with a Secondary Amine

Objective: To synthesize a tertiary amine derivative of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one.

The procedure is largely identical to Protocol 1, with the secondary amine replacing the primary amine.

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-one

  • Secondary amine (e.g., morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • TLC supplies

Procedure:

Follow steps 1-12 as outlined in Protocol 1, substituting the primary amine with the desired secondary amine (1.0-1.2 eq).

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and stoichiometries for the reductive amination of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one.

ParameterRecommended Value/ReagentRationale
Ketone 1-(2-(Methylsulfonyl)ethyl)piperidin-4-oneSubstrate
Amine Primary or Secondary Amine (1.0-1.2 eq)Nucleophile
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq)Selective for iminium ion reduction[1][11]
Solvent Anhydrous DCE or THFAprotic solvents are preferred with STAB[12]
Catalyst Glacial Acetic Acid (0.1-1.0 eq)Catalyzes iminium ion formation[1][11]
Temperature Room TemperatureSufficient for most reactions
Reaction Time 12-24 hoursTypical duration for complete conversion

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider adding a second portion of the reducing agent. In some cases, gentle heating (40-50 °C) may be beneficial, but should be approached with caution to avoid side reactions. For less reactive amines, pre-forming the imine/enamine by heating with the ketone in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) before adding the reducing agent can be effective.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone before iminium ion formation. Ensure anhydrous conditions. The use of STAB generally minimizes this side reaction.[11]

  • Over-alkylation with Primary Amines: While less common in reductive amination than in direct alkylation, it is a possibility. Using a slight excess of the primary amine can sometimes suppress this. If it remains an issue, a two-step procedure of isolating the imine before reduction may be necessary.[1]

  • Influence of the Methylsulfonyl Group: The electron-withdrawing nature of the methylsulfonyl group may slightly decrease the basicity of the piperidine nitrogen. However, it is unlikely to significantly impact the reactivity of the distal ketone in the reductive amination reaction itself.

Conclusion

The reductive amination of 1-(2-(methylsulfonyl)ethyl)piperidin-4-one using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a diverse range of substituted piperidines. The protocols provided herein offer a solid foundation for researchers to build upon. As with any chemical reaction, empirical optimization of reaction conditions for each specific substrate combination is recommended to achieve the best results.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • ResearchGate. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Symmetry, 11(11), 1369.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624–11669.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • ResearchGate. (2020). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Reddit. (2017). Challenging reductive amination. [Link]

  • Um, I.-H., Shin, Y. H., Han, J. Y., & Ali, M. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 33(11), 3785–3789.
  • PubChem. (n.d.). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • ResearchGate. (2023). Structure activity relationship of piperidine derivatives. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Preparation of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride salt, a key building block in contemporary medicinal chemistry.[1] The described methodology follows a logical and efficient synthetic pathway, commencing with readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[2][3] Its prevalence stems from its ability to confer desirable physicochemical properties such as aqueous solubility and the capacity to engage in specific interactions with biological targets. The title compound, 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, incorporates both a basic piperidine nitrogen and a primary amine, making it a versatile scaffold for further chemical modifications in drug discovery programs. The methylsulfonyl group can also influence the molecule's polarity and metabolic stability. The preparation of its dihydrochloride salt enhances its stability and aqueous solubility, which is often advantageous for handling and formulation.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is strategically designed in a two-step sequence, starting from commercially available 4-aminopiperidine. This approach ensures a high-yielding and straightforward synthesis.

The overall synthetic transformation is outlined below:

Synthesis_Overview Start 4-Aminopiperidine Intermediate 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Start->Intermediate   Step 1: N-Alkylation with   Methyl vinyl sulfone    Final_Product 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride salt Intermediate->Final_Product   Step 2: Salt Formation with   HCl   

Caption: A high-level overview of the two-step synthetic route.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Step 1: Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (Free Base)

This initial step involves the N-alkylation of 4-aminopiperidine with methyl vinyl sulfone. This Michael addition reaction is an efficient method for forming the carbon-nitrogen bond.

Materials:

  • 4-Aminopiperidine

  • Methyl vinyl sulfone

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminopiperidine (1.0 eq) in methanol (0.5 M), add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine as a free base. The crude product can be used in the next step without further purification if deemed of sufficient purity by initial analysis.

Step 2: Preparation and Purification of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Dihydrochloride Salt

The formation of the dihydrochloride salt serves a dual purpose: it facilitates the purification of the amine and enhances its stability and handling properties.[5][6][7] The basicity of both the piperidine nitrogen and the primary amine allows for the formation of a dihydrochloride salt.[8]

Materials:

  • Crude 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or concentrated HCl)

  • Hexanes

Procedure:

  • Dissolve the crude 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid (2.2 eq) in the chosen solvent with vigorous stirring. The dihydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold diethyl ether or a mixture of the reaction solvent and hexanes to remove any non-polar impurities.

  • Dry the purified 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride salt under vacuum to a constant weight.

Characterization and Data Analysis

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.[9] A combination of spectroscopic and chromatographic techniques should be employed.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the ethyl bridge protons, the methylsulfonyl group, and the amine protons. The chemical shifts will be influenced by the protonation state. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[9]
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. (ESI) A molecular ion peak corresponding to the free base ([M+H]⁺) to confirm the molecular weight.[9]
HPLC A single major peak indicating the purity of the final compound. A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.[9]
Melting Point A sharp melting point range for the crystalline dihydrochloride salt.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow from synthesis to final characterization.

Full_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Characterization Start Start: 4-Aminopiperidine & Methyl vinyl sulfone Reaction1 N-Alkylation (Michael Addition) Start->Reaction1 Workup1 Aqueous Work-up Reaction1->Workup1 Crude_Free_Base Crude Free Base Workup1->Crude_Free_Base Dissolution Dissolve in Solvent Crude_Free_Base->Dissolution Salt_Formation Addition of HCl Dissolution->Salt_Formation Precipitation Precipitation of Dihydrochloride Salt Salt_Formation->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Pure Dihydrochloride Salt Drying->Final_Product Analysis NMR, MS, HPLC, MP Final_Product->Analysis

Caption: A detailed workflow of the entire preparation process.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Aminopiperidine and methyl vinyl sulfone are irritants. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a robust and well-documented protocol for the preparation of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride salt. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably synthesize this valuable compound for their research and development endeavors. The described methods for purification and characterization ensure the final product's high quality and integrity.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Benchchem. Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications.
  • YouTube. Purifying Amines Using Their Salts.
  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Sigma-Aldrich. 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate.
  • University of Alberta. Isolation (Recovery) of amines.
  • Analysis of Piperidine Derivatives Using Methods Quantum Chemistry.
  • Hit2Lead. 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate.
  • Smolecule. Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.
  • Universidad de Chile. Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

Sources

Application Note: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine as a Pharmaceutical Building Block

[1]

Executive Summary

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (Structure 1 ) is a specialized diamine linker widely employed in modern drug discovery to modulate the physicochemical properties of lipophilic scaffolds.[1] Unlike standard alkyl linkers, the incorporation of the methylsulfonylethyl moiety serves a dual purpose: it acts as a "metabolic anchor" due to the high oxidation state of the sulfur atom, and it significantly lowers ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

This guide provides a validated protocol for the synthesis, handling, and conjugation of this building block, emphasizing regioselective preparation to avoid common polymerization byproducts.[1]

Part 1: Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule consists of a 4-aminopiperidine core N-alkylated with a methylsulfonylethyl tail.[1]

PropertyValueClinical Significance
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

--
MW (Free Base) 206.31 g/mol Low MW allows efficient "fragment-growing."
pKa (Piperidine N) ~7.8 - 8.2Lower than typical alkyl-piperidines due to the electron-withdrawing sulfone effect (inductive).[1]
pKa (Primary Amine) ~10.5Highly reactive nucleophile for amide coupling.[1]
H-Bond Donors 2Primary amine.[1]
H-Bond Acceptors 4Sulfone oxygens are strong acceptors; Piperidine N.
Strategic "Why"

In Lead Optimization, replacing a standard N-ethyl or N-propyl group with an N-(2-methylsulfonylethyl) group is a bioisosteric strategy used to:

  • Reduce Lipophilicity: The sulfone group is polar (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dipoles), lowering cLogP compared to carbon analogs.
    
  • Mitigate hERG Inhibition: High lipophilicity and basicity often correlate with hERG channel binding (cardiotoxicity).[1] The electron-withdrawing nature of the ethyl-sulfone reduces the basicity of the piperidine nitrogen, potentially reducing hERG affinity [1].[1]

  • Metabolic Stability: Unlike sulfides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or sulfoxides (
    
    
    ), the sulfone (
    
    
    ) is already fully oxidized, preventing further oxidative metabolism by CYP450 enzymes.

Part 2: Synthesis Protocol (Regioselective Route)

Direct alkylation of 4-aminopiperidine with methyl vinyl sulfone can lead to mixtures of N1- and N4-alkylation and bis-alkylation.[1] The Authoritative Protocol utilizes a Michael Addition with N-Boc protection to ensure regioselectivity.[1]

Workflow Diagram

SynthesisWorkflowStart4-(Boc-amino)piperidineIntermediateBoc-Protected Intermediate(Michael Adduct)Start->Intermediate MeOH, Reflux 2-4 hrsReagentMethyl Vinyl SulfoneReagent->IntermediateDeprotectionAcidic Deprotection(HCl/Dioxane or TFA)Intermediate->Deprotection CleavageProductFinal Product (Salt Form)1-(2-(Methylsulfonyl)ethyl)piperidin-4-amineDeprotection->Product Precipitation

Figure 1: Regioselective synthesis via Aza-Michael Addition.

Detailed Methodology

Step 1: Aza-Michael Addition

  • Reagents: 4-(Boc-amino)piperidine (1.0 equiv), Methyl vinyl sulfone (1.1 equiv).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve 4-(Boc-amino)piperidine in MeOH (0.5 M concentration).

    • Add Methyl vinyl sulfone dropwise at Room Temperature (RT).[1]

    • Heat to reflux (

      
      ) for 3 hours. Note: Methyl vinyl sulfone is a Michael acceptor; the reaction is driven by the nucleophilicity of the secondary piperidine amine.
      
    • Monitor by LCMS (Target mass: MW of SM + 106).[1]

    • Concentrate in vacuo to yield the crude Boc-protected intermediate. Usually, no chromatography is required due to the clean nature of Michael additions [2].[1]

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the crude intermediate in DCM.[1]

    • Add 4M HCl in Dioxane (5-10 equiv) at

      
      .
      
    • Stir at RT for 2 hours.

    • Concentrate to dryness.[1]

    • Purification: Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry to obtain the Dihydrochloride salt .[1]

Part 3: Application Protocol (Amide Coupling)

This building block is most commonly coupled to carboxylic acid scaffolds (e.g., kinase cores) to form the final drug candidate.[1]

Coupling Logic

The molecule contains two nitrogens.[1] If you use the dihydrochloride salt, you must use sufficient base to neutralize both HCl equivalents plus the primary amine to make it nucleophilic.[1]

Standard Operating Procedure (HATU Method)

Materials:

  • Carboxylic Acid Scaffold (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2HCl[2]
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 - 5.0 equiv)[1]

  • DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve

    
     (1.0 equiv) and HATU (1.2 equiv) in dry DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes to form the activated ester.
    
  • Addition: Add the piperidine-amine salt (1.1 equiv) followed by additional DIPEA (2.5 equiv). Crucial: Ensure pH > 8 using wet pH paper; the salt requires significant base to release the free amine.

  • Reaction: Stir at RT for 1-12 hours.

  • Workup: Dilute with EtOAc, wash with sat.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (to remove unreacted acid) and Brine.
    
  • Validation: The product should show a characteristic ethyl-sulfone pattern in NMR (triplet/multiplet around 2.9-3.2 ppm).

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Methyl sulfone singlet ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm; Ethyl linker multiplets.
Purity LCMS (UV 254nm)

Counter-ion Ion ChromatographyConfirm Chloride content (if salt form).
Common Pitfalls
  • Incomplete Coupling: Often caused by insufficient base when using the HCl salt.[1] The piperidine nitrogen (pKa ~8) and the primary amine (pKa ~10.[1]5) both protonate.[1]

    • Fix: Use 5 equivalents of DIPEA or switch to the free base form by pre-treating with carbonate resin.[1]

  • Hygroscopicity: The salt form is hygroscopic.[1] Store in a desiccator.

Part 5: Safety & Handling (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Methyl Vinyl Sulfone (Reagent): Highly toxic and a lachrymator.[1] Use in a fume hood.[1]

  • Storage: Store the amine salt at

    
     for long-term stability.
    

References

  • Gleeson, M. P. (2008).[1] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.[1]

  • PubChem Compound Summary. (2023). 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine.[1][2] National Center for Biotechnology Information.[1] [3]

  • BenchChem. (2025).[1] Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine derivatives.

  • Sigma-Aldrich. (2023).[1] 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate Product Sheet.

Application Notes and Protocols for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine in Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Functionalized Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and biologically active natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while also offering favorable physicochemical properties such as improved solubility and metabolic stability.[4][5] The ability to introduce diverse functionalities onto the piperidine ring allows for the fine-tuning of a compound's pharmacological profile, making it an invaluable tool in drug discovery.[6]

This guide focuses on 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine , a versatile building block for the synthesis of drug discovery libraries. This compound features three key pharmacophoric elements:

  • A basic piperidine nitrogen , which can be protonated at physiological pH, enabling interactions with acidic residues in protein binding sites.

  • A primary amine at the 4-position , providing a convenient handle for further derivatization through reactions like amide bond formation and reductive amination.

  • A methylsulfonyl ethyl substituent on the piperidine nitrogen , which can act as a hydrogen bond acceptor and modulate the overall polarity and pharmacokinetic properties of the final compounds.[4]

The combination of these features makes 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine an attractive starting point for the creation of diverse and focused chemical libraries aimed at a variety of biological targets, including G-protein coupled receptors (GPCRs).[7][8]

Proposed Synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

While 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine is commercially available as a dihydrochloride hydrate salt, a reliable in-house synthesis can be advantageous for large-scale library production. The following proposed synthetic route is based on established methodologies for the synthesis of analogous piperidine derivatives.[9][10]

The synthesis is envisioned as a two-step process starting from the readily available tert-butyl 4-oxopiperidine-1-carboxylate:

  • Reductive Amination: Reaction of the protected piperidinone with 2-(methylsulfonyl)ethan-1-amine.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target primary amine.

Synthetic_Pathway Start tert-butyl 4-oxopiperidine-1-carboxylate Intermediate tert-butyl 4-((2-(methylsulfonyl)ethyl)amino)piperidine-1-carboxylate Start->Intermediate Reductive Amination (2-(methylsulfonyl)ethan-1-amine, NaBH(OAc)3) Product 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine Intermediate->Product Boc Deprotection (HCl in Dioxane)

Caption: Proposed two-step synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine.

Protocol 1: Synthesis of tert-butyl 4-((2-(methylsulfonyl)ethyl)amino)piperidine-1-carboxylate

This protocol details the reductive amination of N-Boc-4-piperidone with 2-(methylsulfonyl)ethan-1-amine. The use of sodium triacetoxyborohydride is recommended as it is a mild and selective reducing agent for imines formed in situ.[11][12]

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • 2-(methylsulfonyl)ethan-1-amine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DCM or DCE (0.2 M), add 2-(methylsulfonyl)ethan-1-amine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) or DIPEA (1.2 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Parameter Value
Scale 10 mmol
Solvent Volume 50 mL
Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-90%
Protocol 2: Synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine (Boc Deprotection)

This protocol describes the removal of the Boc protecting group using acidic conditions to yield the final product.[13][14]

Materials:

  • tert-butyl 4-((2-(methylsulfonyl)ethyl)amino)piperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or methanol.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether to obtain the pure dihydrochloride salt.

  • To obtain the free base, dissolve the dihydrochloride salt in water and basify to pH > 12 with 1 M NaOH solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Parameter Value
Scale 5 mmol
Solvent Dioxane/DCM
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Expected Yield >95%

Application in Drug Discovery Library Synthesis

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is an ideal building block for parallel synthesis to generate libraries of compounds for high-throughput screening.[2] The primary amine at the 4-position serves as a key point of diversification.

Workflow for Library Synthesis

Library_Synthesis_Workflow BuildingBlock 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine Reaction1 Amide Bond Formation (Array of Carboxylic Acids) BuildingBlock->Reaction1 Reaction2 Reductive Amination (Array of Aldehydes/Ketones) BuildingBlock->Reaction2 Library1 Amide Library Reaction1->Library1 Library2 Amine Library Reaction2->Library2 Purification Parallel Purification (e.g., HPLC) Library1->Purification Library2->Purification Screening High-Throughput Screening Purification->Screening

Caption: General workflow for the generation of diverse libraries from the target building block.

Protocol 3: Parallel Amide Bond Formation

This protocol describes a general procedure for the parallel synthesis of an amide library using a diverse set of carboxylic acids.[15][16]

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Procedure (per well):

  • To each well of the reaction block, add a solution of a unique carboxylic acid (1.1 eq) in DMF.

  • Add a solution of HATU or HBTU (1.2 eq) in DMF to each well.

  • Add a solution of DIPEA (3.0 eq) in DMF to each well.

  • Finally, add a solution of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine (1.0 eq) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • After the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • The crude products can be purified using parallel purification techniques such as preparative HPLC.

Parameter Value
Scale (per well) 0.1 mmol
Solvent DMF
Temperature Room Temperature
Reaction Time 12-18 hours
Purification Parallel HPLC
Protocol 4: Parallel Reductive Amination

This protocol outlines a general method for the parallel synthesis of a secondary amine library using a diverse set of aldehydes or ketones.[11][17][18]

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • 96-well reaction block

Procedure (per well):

  • To each well of the reaction block, add a solution of a unique aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Add a solution of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine (1.0 eq) in the same solvent to each well.

  • Add a catalytic amount of acetic acid to each well.

  • Shake the reaction block at room temperature for 30-60 minutes.

  • Add a suspension of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reactions with saturated aqueous NaHCO₃ solution.

  • The crude products can be purified using parallel purification techniques.

Parameter Value
Scale (per well) 0.1 mmol
Solvent DCM or DCE
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Parallel HPLC

Conclusion

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its strategic combination of a piperidine scaffold, a reactive primary amine, and a polar sulfonyl moiety provides a rich platform for generating diverse and focused libraries. The proposed synthetic route and the outlined protocols for library synthesis offer a practical guide for researchers to leverage this compound in their quest for novel therapeutic agents. The inherent modularity of the derivatization strategies allows for a systematic exploration of chemical space, increasing the probability of identifying hit compounds with desirable pharmacological properties.

References

  • Abdelshaheed, M., et al. (2020). Piperidine nucleus in the field of drug discovery. Journal of Genetic Engineering and Biotechnology. Available at: [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Boronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
  • Baxendale, I. R., et al. (2006). The rapid synthesis of 2,4,5-trisubstituted-1,3-oxazoles using a combination of solid-supported reagents and microwave heating.
  • Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

  • de Figueiredo, R. M., et al. (2006). N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(19), 7405–7408.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Available at: [Link]

  • Gogoi, P., & Konwar, D. (2006). A convenient one-pot synthesis of amides from carboxylic acids and amines using cyanuric chloride. Tetrahedron Letters, 47(1), 79–82.
  • Indian Journal of Chemistry - Section B. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1948.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57794938, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135650309. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed. Available at: [Link]

  • Reductive amination and amide synthesis. Reagents and conditions: (a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • Fragment-based design of selective GPCR ligands guided by free energy simulations - Chemical Communications (RSC Publishing). Available at: [Link]

  • Amide bond formation and peptide coupling. Available at: [Link]

  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? | ResearchGate. Available at: [Link]

  • Focused library design in GPCR projects on the example of 5-HT(2c) agonists: comparison of structure-based virtual screening with ligand-based search methods - PubMed. Available at: [Link]

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Deprotection of N-Boc-1-(2-(methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine via N-Boc Deprotection

Abstract

This technical guide provides detailed protocols and expert insights for the efficient deprotection of N-Boc-1-(2-(methylsulfonyl)ethyl)piperidin-4-amine. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines, valued for its stability and predictable, facile removal under acidic conditions.[1][2] This document outlines two primary, field-proven methodologies for Boc removal from the target compound: treatment with trifluoroacetic acid (TFA) and hydrochloric acid (HCl). We delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, present comparative data, and offer troubleshooting advice to empower researchers in pharmaceutical and chemical development to achieve high-yield, high-purity synthesis of the target primary amine, a valuable building block for further functionalization.

Scientific Foundation: The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the N-Boc group is a classic example of an acid-catalyzed hydrolysis of a carbamate.[3] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts that drive the reaction to completion.

The mechanism unfolds in four key steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This initial step activates the carbamate for cleavage.

  • C-O Bond Cleavage: The protonated intermediate is unstable and readily undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4] This irreversible step is a major thermodynamic driving force for the reaction.

  • Amine Salt Formation: The newly liberated primary amine is basic and, in the acidic medium, is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc Deprotection Mechanism cluster_0 Mechanism of N-Boc Deprotection Start N-Boc Protected Amine Protonation Protonated Carbamate Start->Protonation + H⁺ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage C-O Cleavage Decarboxylation Free Amine + CO₂ Cleavage->Decarboxylation Decarboxylation Salt Amine Salt (Product) Decarboxylation->Salt + H⁺ Experimental_Workflow cluster_1 General Deprotection Workflow Reaction Dissolve & React (TFA or HCl) Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Quench / Neutralize (If using TFA) Monitoring->Workup Reaction Complete Extraction Liquid-Liquid Extraction or Precipitation/Filtration Workup->Extraction Drying Dry & Concentrate Extraction->Drying Product Isolated Product (Free Base or HCl Salt) Drying->Product

Sources

A Scalable Synthesis Route for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details a scalable and efficient synthesis route for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a valuable building block in contemporary drug discovery and development. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, and its functionalization is of paramount importance for modulating physicochemical and pharmacological properties. This guide provides a detailed protocol, explains the underlying chemical principles, and offers insights into process optimization for large-scale production, tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a key intermediate in the synthesis of various biologically active molecules. Its structure combines a basic piperidine ring, a primary amine for further derivatization, and a methylsulfonyl ethyl group which can influence solubility and metabolic stability. The development of a robust and scalable synthesis is therefore crucial for enabling its use in extensive research and development programs. The synthetic strategy presented herein is centered around a Michael addition reaction, a reliable and well-understood transformation in organic chemistry.

Synthetic Strategy: The Michael Addition

The core of this synthetic route is the conjugate addition, or Michael addition, of 4-aminopiperidine to methyl vinyl sulfone. This reaction is a powerful tool for forming carbon-nitrogen bonds and is known for its efficiency and generally mild reaction conditions. The lone pair of electrons on the secondary amine of the piperidine ring acts as the nucleophile, attacking the electron-deficient β-carbon of the methyl vinyl sulfone.

Reaction Scheme:

Michael Addition cluster_reactants Reactants cluster_product Product R1 4-Aminopiperidine R2 Methyl Vinyl Sulfone P 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine R2->P Solvent, ΔT plus +

Troubleshooting & Optimization

Technical Support Center: Aza-Michael Addition of 4-Aminopiperidine to Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the aza-Michael addition of 4-aminopiperidine to vinyl sulfones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and product purity.

I. Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common challenges encountered during the aza-Michael addition of 4-aminopiperidine to vinyl sulfones, providing detailed explanations and actionable solutions.

Question 1: Why is my yield of the desired 1,4-adduct low, and what are the primary contributing factors?

Low yields in this aza-Michael addition can often be traced back to several key factors, including suboptimal reaction conditions, the nucleophilicity of the amine, and the reactivity of the vinyl sulfone.[1] A systematic investigation into the following areas is recommended:

  • Side Reactions: The primary competing reaction is often the formation of a bis-adduct, where a second molecule of the vinyl sulfone reacts with the secondary amine of the initial mono-adduct. Polymerization of the vinyl sulfone can also occur, particularly under harsh conditions.[2] Additionally, the retro-aza-Michael reaction, the reverse of the desired addition, can become significant, especially at elevated temperatures.[3][4]

  • Incomplete Conversion: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. The inherent reactivity of both the 4-aminopiperidine and the specific vinyl sulfone acceptor plays a crucial role.

  • Suboptimal Reagent Stoichiometry: An inappropriate ratio of amine to vinyl sulfone can lead to either unreacted starting material or an increase in side products.

Question 2: How can I minimize the formation of the bis-adduct and other side products?

Minimizing the formation of the bis-adduct is critical for achieving a high yield of the desired mono-adduct. Several strategies can be employed:

  • Control of Stoichiometry: Using a slight excess of the 4-aminopiperidine can help to ensure that the vinyl sulfone is consumed before it has a significant opportunity to react with the mono-adduct product. A starting point is often a 1.1 to 1.5 molar excess of the amine.

  • Reaction Temperature: Lowering the reaction temperature can often favor the initial mono-addition over the subsequent bis-addition, which may have a higher activation energy. However, this may also decrease the overall reaction rate.

  • Slow Addition of the Michael Acceptor: Adding the vinyl sulfone slowly to the reaction mixture containing the 4-aminopiperidine can maintain a low concentration of the acceptor, thereby reducing the likelihood of the bis-addition reaction.[5]

Below is a workflow to guide the optimization process for minimizing bis-adduct formation.

Caption: Troubleshooting workflow for minimizing bis-adduct formation.

Question 3: What is the influence of the solvent on the reaction yield, and what are the best practices for solvent selection?

The choice of solvent can have a profound impact on the rate and selectivity of the aza-Michael addition.[6]

  • Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can facilitate the reaction by stabilizing the transition state through hydrogen bonding.[5][7] Water, in particular, has been shown to accelerate aza-Michael additions.[8] Fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can be particularly effective in activating the Michael acceptor.[6][9] Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are also commonly used and can be effective, though they may not offer the same level of rate enhancement as protic solvents.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher concentrations of reactants and, consequently, faster reaction rates.[10][11]

Solvent TypeExamplesPotential AdvantagesConsiderations
Protic Water, Methanol, Ethanol, HFIPCan accelerate the reaction through hydrogen bonding and stabilization of the transition state.[5][7]May require co-solvents for solubility; potential for side reactions with the solvent.
Aprotic Polar Acetonitrile, DMF, THFGood solvating power for a range of reactants.May result in slower reaction rates compared to protic solvents.
Solvent-Free NeatHigh reactant concentration can lead to faster reactions and simplifies workup.[10]May not be suitable for all substrates due to solubility or exothermicity concerns.

Table 1. Comparison of Solvent Types for Aza-Michael Addition.

Question 4: Does this reaction require a catalyst? If so, what are the recommended options?

While the aza-Michael addition of aliphatic amines like 4-aminopiperidine to activated alkenes such as vinyl sulfones can often proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield.[5]

  • Base Catalysis: Weak bases can be used to deprotonate the amine, increasing its nucleophilicity. However, with a relatively nucleophilic amine like 4-aminopiperidine, this is often not necessary and can sometimes promote side reactions. If a base is required, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a reasonable choice.[12]

  • Acid Catalysis: Lewis acids can activate the vinyl sulfone, making it more electrophilic and susceptible to nucleophilic attack.[2] Common Lewis acids include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and silica-supported aluminum chloride.[13] Brønsted acids can also be employed, but care must be taken to avoid protonation of the amine, which would render it non-nucleophilic.

  • Organocatalysis: Chiral amines and their derivatives have been successfully used as organocatalysts in asymmetric aza-Michael additions.[14][15]

Reaction_Mechanism cluster_0 Aza-Michael Addition Mechanism Amine R₂NH (4-Aminopiperidine) VinylSulfone CH₂=CHSO₂R' (Vinyl Sulfone) Amine->VinylSulfone Nucleophilic Attack TransitionState [Transition State]‡ Zwitterion R₂N⁺H-CH₂-C⁻HSO₂R' (Zwitterionic Intermediate) TransitionState->Zwitterion ProtonTransfer Proton Transfer Zwitterion->ProtonTransfer Product R₂N-CH₂-CH₂SO₂R' (Adduct) ProtonTransfer->Product

Caption: Generalized mechanism of the aza-Michael addition.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing the aza-Michael addition with 4-aminopiperidine.

Question 5: What is a typical experimental protocol for this reaction?

While the optimal conditions will vary depending on the specific vinyl sulfone used, a general starting protocol is as follows:

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.1 equivalents) and the chosen solvent (e.g., methanol or acetonitrile, approximately 0.1-0.5 M concentration).

  • Cooling (Optional): Cool the mixture to 0 °C in an ice bath. This can help to control the initial exotherm and minimize side reactions.

  • Addition of Vinyl Sulfone: Add the vinyl sulfone (1.0 equivalent) to the stirred solution. For better control, especially on a larger scale, the vinyl sulfone can be added dropwise as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be purified.

Question 6: How can I effectively purify the product and remove unreacted 4-aminopiperidine?

Purification can be challenging due to the similar polarities of the starting amine and the product.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the amine products on the silica gel.[16]

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and extracted with an organic solvent to recover the purified product. This method will not, however, separate the product from unreacted 4-aminopiperidine.

  • Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be an effective purification method, especially for removing less volatile impurities.

Question 7: Is the aza-Michael reaction reversible?

Yes, the aza-Michael reaction can be reversible, and this is known as the retro-aza-Michael reaction.[3][4] The equilibrium position is dependent on the specific reactants and the reaction conditions. Higher temperatures can favor the retro-reaction. This reversibility can sometimes be exploited to favor the formation of a thermodynamically more stable product.

Question 8: What is the expected regioselectivity of the addition?

The addition of the amine nucleophile occurs at the β-carbon of the vinyl sulfone, which is the carbon atom further from the sulfone group. This is due to the electronic nature of the α,β-unsaturated system, where the β-carbon is electron-deficient and thus electrophilic.[17][18]

III. References

  • Masson, G., et al. (2015). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Available at: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). RSC Sustainability. Available at: [Link]

  • Semantic Scholar. (n.d.). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Available at: [Link]

  • Halder, R. (n.d.). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph. D. Thesis. EHU. Available at: [Link]

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available at: [Link]

  • ResearchGate. (2025). Photothermal Aza‐Michael Addition of Divergent Amines to Vinyl Sulfones: A Method Towards Transition Metal‐ and Base‐Free Medium. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. Available at: [Link]

  • PMC. (n.d.). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. Available at: [Link]

  • Chemical Communications. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Available at: [Link]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Available at: [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]

  • PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Taylor & Francis Online. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Available at: [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • NROChemistry. (2025). Michael Reaction. Available at: [Link]

  • ResearchGate. (2025). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Available at: [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

  • ChemRxiv. (n.d.). Exploiting retro oxa-Michael chemistry in polymers. Available at: [Link]

  • MDPI. (2016). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Available at: [Link]

  • ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. Available at: [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Wikipedia. (n.d.). Michael reaction. Available at: [Link]

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Technical Support Center: Purification of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.

Introduction: Understanding the Challenge

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a bifunctional molecule featuring a basic secondary amine within the piperidine ring, a primary amine at the 4-position, and a polar sulfone group. This unique combination of functional groups presents specific challenges for purification:

  • High Polarity: The molecule is highly polar, making it very soluble in polar solvents like water and methanol, but poorly soluble in common non-polar organic solvents used for extraction and chromatography.

  • Basicity: The amine groups are basic (piperidine pKa is ~11.1) and can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing and poor separation during column chromatography.[]

  • Potential for Salt Formation: The basic amines can readily form salts with any acidic species in the reaction mixture, altering their solubility and chromatographic behavior.

This guide addresses these challenges through a series of frequently asked questions, providing detailed troubleshooting advice and validated protocols.

FAQ 1: Initial Reaction Work-up & Extraction

Question: My reaction is complete. What is the best initial work-up procedure to get rid of inorganic salts and highly polar impurities before attempting crystallization or chromatography?

Answer: A well-executed liquid-liquid extraction is the most critical first step to simplify your crude mixture. The strategy hinges on leveraging the basicity of your target amine to move it between aqueous and organic phases, leaving many impurities behind.

The core principle is an acid-base extraction. By protonating the amine groups with acid, you form a water-soluble salt. This allows you to wash the organic layer, containing non-basic impurities, away. Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can then be extracted back into an organic solvent.[2][3]

Detailed Protocol: Acid-Base Extraction
  • Quench and Dilute: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. If your reaction solvent is polar and water-miscible (e.g., DMF, DMSO, THF), carefully quench the reaction with water and transfer the mixture to a separatory funnel. Dilute with an organic solvent in which your product has some solubility, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[4]

  • Acidic Wash: Add 1 M hydrochloric acid (HCl) to the separatory funnel until the pH of the aqueous layer is ~2-3. Shake vigorously and allow the layers to separate.

    • Causality: At this pH, the piperidine and primary amine groups are protonated to form hydrochloride salts (-NH₂⁺Cl⁻). This significantly increases the compound's water solubility, causing it to partition into the aqueous layer. Neutral organic byproducts and starting materials will remain in the organic layer.[2]

  • Separate and Wash: Drain the aqueous layer (which now contains your product) into a clean flask. Discard the organic layer. Return the aqueous layer to the separatory funnel and wash it with a fresh portion of DCM or EtOAc to remove any remaining non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >11.[3]

    • Causality: This deprotonates the ammonium salts, regenerating the neutral "free base" form of your product, which is now significantly less soluble in water and can be extracted.

  • Back-Extraction: Extract the basified aqueous layer three times with a suitable organic solvent (e.g., DCM or a 9:1 mixture of DCM:Methanol).

  • Dry and Concentrate: Combine the organic extracts. Wash them with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][4] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude free base.

Troubleshooting Extraction
Problem Plausible Cause Solution
Emulsion forms High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to "break" the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Low recovery Product is partially soluble in the organic phase even when protonated.Use a more polar organic solvent for the initial washes (e.g., EtOAc instead of DCM). Perform more back-extractions (e.g., 5x instead of 3x).
Product crashes out during basification The free base has low solubility in the aqueous/organic system.Add more organic solvent before or during basification to ensure the free base has a medium to dissolve into as it forms.

FAQ 2: Purification by Crystallization

Question: I have my crude product after extraction, but it's still not pure. How can I purify it by crystallization?

Answer: Crystallization is an excellent and scalable purification method for solid compounds.[5] For a basic compound like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, you have two primary strategies: crystallizing the free base or crystallizing it as a salt. Salt formation is often preferred as salts typically form more stable and well-defined crystals. The dihydrochloride salt is commercially available, indicating this is a viable approach.[6]

Strategy 1: Salt Formation & Crystallization

This method is highly effective for purifying amines. It involves converting the free base into a salt (e.g., hydrochloride) which often has very different solubility properties, allowing for selective precipitation.

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent. Methanol or ethanol are good starting points.[7]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a solvent where the salt is insoluble. A common choice is 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane. Add the acid dropwise until precipitation is complete.

  • Crystallization: Allow the mixture to stand, ideally at a low temperature (e.g., 4 °C), to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold, non-polar solvent (like diethyl ether or cold acetone) to remove soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.

Strategy 2: Free Base Recrystallization

If you require the free base, direct recrystallization is the goal. The key is finding a solvent system where the compound is soluble when hot but insoluble when cold.

G start Place ~20 mg of crude product in a small vial add_solvent Add solvent dropwise (e.g., Isopropanol, Ethyl Acetate, Acetonitrile) start->add_solvent dissolve_cold Does it dissolve at room temperature? add_solvent->dissolve_cold heat Gently heat the mixture dissolve_cold->heat No fail_soluble FAIL: Too soluble. Try a less polar solvent. dissolve_cold->fail_soluble Yes dissolve_hot Does it dissolve when hot? heat->dissolve_hot cool Cool slowly to room temp, then place in an ice bath dissolve_hot->cool Yes fail_insoluble FAIL: Insoluble. Try a more polar solvent or a solvent mixture. dissolve_hot->fail_insoluble No crystals Do crystals form? cool->crystals success Success! Scale up the procedure. crystals->success Yes crystals->fail_soluble No, remains dissolved

  • Solvent Mixtures: If a single solvent doesn't work, try a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol) and then add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then cool slowly.[5]

  • Diffusion Crystallization: For compounds that are only soluble in high-boiling polar solvents like DMF or DMSO, diffusion crystallization is a powerful technique. Dissolve the compound in a minimal amount of DMF/DMSO in a small vial. Place this open vial inside a larger, sealed jar containing a miscible "anti-solvent" (like DCM or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the vial, reducing the solubility and promoting slow crystal growth.[8]

FAQ 3: Chromatographic Purification

Question: My compound streaks badly on a silica gel column, and I can't separate it from a close-running impurity. What should I do?

Answer: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to your basic amine, leading to tailing, poor resolution, and sometimes complete loss of the compound on the column.[9]

The solution is to either neutralize the silica's acidity or use a stationary phase that is not acidic.

Method 1: Modifying the Mobile Phase

Adding a small amount of a basic modifier to your eluent system will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

  • Choose a Solvent System: A common system for polar amines is Dichloromethane (DCM) and Methanol (MeOH).[10] Find a ratio that gives your product an Rf (retention factor) of ~0.2-0.3 on a TLC plate.

  • Add the Modifier: To your chosen DCM/MeOH solvent system, add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).

    • Causality: The added base is a stronger, more volatile base that effectively "caps" the acidic silanol sites on the silica gel. This prevents your target amine from binding strongly, resulting in symmetrical peaks and improved separation.[11]

  • Prepare the Column:

    • Dry Loading (Recommended): Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM, add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This often leads to sharper bands and better separation.

    • Wet Loading: Dissolve your product in a minimal amount of the mobile phase (or just DCM) and load it directly onto the column.

  • Run the Column: Equilibrate your column with the mobile phase containing the basic modifier. Load your sample and elute using a gradient or isocratic method, collecting fractions and monitoring by TLC.

Method 2: Using an Amine-Functionalized Silica Column

For particularly challenging separations, specialized columns where the silica is functionalized with amino groups (KP-NH columns) can provide excellent results without needing a modified mobile phase.[9]

  • Causality: These columns have a basic surface, which eliminates the unwanted acid-base interaction with your amine product. The separation occurs based on polarity differences without the complication of ionic binding.[9]

G start Crude Reaction Mixture workup Aqueous Acid-Base Work-up start->workup assess Assess Purity & State (TLC, LC-MS, NMR) workup->assess solid Is it a solid? assess->solid oil Is it an oil or impure solid? assess->oil crystallize Attempt Crystallization (Salt or Free Base) solid->crystallize Yes chromatography Column Chromatography solid->chromatography No check_purity1 Is it >95% pure? crystallize->check_purity1 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes chromatography->final_product oil->chromatography Yes

FAQ 4: Purity Assessment

Question: How can I be sure my final product is pure and is the correct molecule?

Answer: A combination of analytical techniques is necessary to confirm both the purity and identity of your compound. No single method is sufficient.

Recommended Analytical Methods
Technique Purpose Typical Parameters & Expected Results
HPLC-UV Quantitative Purity Assessment. [12]Column: C18 reversed-phase. Mobile Phase: A gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile or Methanol. Detection: UV at a suitable wavelength (e.g., 210 nm). A pure sample should show a single major peak. Purity is reported as % peak area.
LC-MS Identity Confirmation & Impurity ID. [13]Uses HPLC conditions similar to the above. The mass spectrometer will provide the mass-to-charge ratio (m/z). For 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (C₈H₁₈N₂O₂S, Mol. Wt: 206.31), you should look for the [M+H]⁺ ion at m/z ≈ 207.3.
¹H NMR Structural Confirmation. The proton NMR spectrum is the definitive proof of structure. Key expected signals would include a singlet for the methyl sulfone group (~3.0 ppm), multiplets for the piperidine ring protons, and signals for the two ethyl protons adjacent to the sulfone and piperidine nitrogen.
TLC Rapid Purity Check. Stationary Phase: Silica gel. Mobile Phase: 10% MeOH in DCM + 1% NH₄OH. A pure sample should show a single spot.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Methods. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Gomes, B., et al. (2021). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1148. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(21), 7208. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Singh, A., & Sharma, P. K. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 179-183. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • Hassan, G. S., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Pharmaceuticals, 14(11), 1145. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conj. Retrieved from [Link]

  • Głośnicka, I., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(2), 85-90. Retrieved from [Link]

  • Alma Mater Studiorum Università di Bologna. (n.d.). Archivio istituzionale della ricerca - IRIS - Unibo. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Google Patents. (n.d.). CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • Dym, O., et al. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase. Journal of structural biology, 195(3), 347-355. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Synthesis of mono- functional curcumin derivatives, clicked curcumin dimer and a PAMAM dendrimer curcumin conjugate. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Supporting Information 1. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Mangalam Drugs & Organics Ltd. (n.d.). Impurities. Retrieved from [Link]

  • Wang, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1471. Retrieved from [Link]4-8247/15/12/1471)

Sources

Technical Support Center: Solubility of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information regarding the solubility of this compound in various organic solvents. We will explore the physicochemical properties that govern its solubility, offer troubleshooting advice for common experimental challenges, and provide standardized protocols for determining solubility in your own laboratory settings.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility specifics, it is crucial to understand the structural and chemical properties of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine. These characteristics are foundational to predicting and explaining its behavior in different solvent environments.

The molecule consists of a polar piperidine ring, a primary amine group, and a highly polar methylsulfonyl group. The piperidine nitrogen is basic, with an estimated pKa for the conjugate acid around 8.86.[1] The presence of both hydrogen bond donors (the amine) and acceptors (the amine and sulfonyl oxygens) suggests the potential for complex interactions with protic solvents. The methylsulfonyl group is a strong electron-withdrawing group, which can impact the overall polarity and reactivity of the molecule.[2]

PropertyValueSource
Molecular FormulaC8H18N2O2S
Molecular Weight297.25 g/mol (dihydrochloride hydrate)
pKa (Conjugate Acid)~8.86 (Predicted for a similar structure)[1]
AppearanceSolid (dihydrochloride hydrate)

Note: Data for the exact free base is limited; some properties are inferred from its dihydrochloride hydrate salt or similar structures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine in common organic solvents?

A1: Direct quantitative solubility data for this specific compound is not widely published. However, based on its structural features—a polar piperidine ring, a primary amine, and a methylsulfonyl group—we can predict its general solubility profile. It is expected to have higher solubility in polar protic and polar aprotic solvents.

  • High to Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding capabilities. Polar aprotic solvents such as DMSO, DMF, and acetonitrile should also be effective due to favorable dipole-dipole interactions.

  • Limited Solubility: Nonpolar solvents like hexane and toluene are likely to be poor solvents for this compound due to the significant polarity mismatch.

Q2: How does the salt form (dihydrochloride hydrate) affect solubility compared to the free base?

A2: The dihydrochloride hydrate salt form is expected to have significantly different solubility characteristics than the free base. Generally, salt forms of amines exhibit higher solubility in polar protic solvents, especially water, and lower solubility in nonpolar organic solvents. The presence of the hydrochloride salt will increase the polarity of the molecule, favoring interactions with polar solvents.

Q3: How does temperature influence the solubility of this compound?

A3: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces of the solvent. If you are experiencing low solubility at room temperature, gently warming the solvent may improve dissolution. However, it is crucial to ensure the compound is stable at elevated temperatures.

Q4: Why am I observing precipitation when I cool my solution?

A4: This is a common phenomenon related to temperature-dependent solubility. When a saturated or near-saturated solution is prepared at an elevated temperature and then cooled, the solubility of the compound decreases. As the solvent can no longer hold the same amount of solute, the excess precipitates out of the solution. To avoid this, you can either work with more dilute solutions or maintain the temperature at which the compound is soluble throughout your experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: The compound is not dissolving in my chosen nonpolar solvent (e.g., hexane, toluene).
  • Root Cause: This is due to the "like dissolves like" principle.[3] 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a highly polar molecule due to the amine and methylsulfonyl groups. Nonpolar solvents lack the ability to form the strong intermolecular interactions (hydrogen bonds, dipole-dipole forces) necessary to overcome the crystal lattice energy of the solid compound.

  • Solution:

    • Switch to a more polar solvent. Consider using alcohols (methanol, ethanol), polar aprotic solvents (DMSO, DMF, acetonitrile), or chlorinated solvents (dichloromethane, chloroform).

    • Use a co-solvent system. If your experimental conditions require a largely nonpolar medium, consider adding a small amount of a polar co-solvent (e.g., 5-10% methanol in toluene) to increase the overall polarity of the solvent mixture and aid in dissolution.

Issue 2: My compound seems to be degrading in a particular solvent.
  • Root Cause: The piperidine amine group can be reactive. Certain solvents, especially if they contain impurities or are exposed to air and light, can promote degradation. For example, chlorinated solvents can contain trace amounts of acid that may react with the amine.

  • Solution:

    • Use high-purity, anhydrous solvents. This minimizes the presence of reactive impurities like water or acids.

    • Work under an inert atmosphere. If you suspect oxidative degradation, performing your experiment under nitrogen or argon can be beneficial.

    • Check for solvent compatibility. Review literature for known incompatibilities between piperidines or sulfonyl compounds and your chosen solvent.

Issue 3: I am getting inconsistent solubility results.
  • Root Cause: Inconsistent results can stem from several factors, including variations in experimental conditions and the physical form of the compound.

  • Solution:

    • Control the temperature. Ensure all solubility measurements are performed at a consistent, recorded temperature.[4]

    • Ensure equilibrium is reached. The time it takes for a compound to reach its maximum solubility can vary. The standard shake-flask method often requires 24-48 hours of agitation to ensure equilibrium.[5][6]

    • Characterize your solid form. Different crystalline forms (polymorphs) or the presence of an amorphous phase can have different solubilities.[6] If possible, characterize your starting material using techniques like XRPD or DSC.

    • Use a consistent method for sample analysis. Ensure the method used to quantify the dissolved compound (e.g., HPLC, UV-Vis) is validated and reproducible.[4]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standardized method for determining the thermodynamic solubility of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine in a given solvent.[5][6]

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

  • High-purity organic solvent of choice

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, ensure solvent compatibility)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Solvent_Selection_Workflow start Define Experimental Goal (e.g., Reaction, Purification, Analysis) polarity_check Assess Required Polarity Is a polar or nonpolar environment needed? start->polarity_check polar_path Polar Solvent Path polarity_check->polar_path  Polar nonpolar_path Nonpolar Solvent Path polarity_check->nonpolar_path Nonpolar   protic_check Protic or Aprotic? polar_path->protic_check nonpolar_solvents Poor Solubility Expected: - Hexane - Toluene - Diethyl Ether nonpolar_path->nonpolar_solvents protic_solvents High Solubility Expected: - Methanol - Ethanol - Water (for salt form) protic_check->protic_solvents Protic aprotic_solvents High to Moderate Solubility Expected: - DMSO - DMF - Acetonitrile protic_check->aprotic_solvents Aprotic test_solubility Perform Small-Scale Solubility Test protic_solvents->test_solubility aprotic_solvents->test_solubility cosolvent_option Consider Co-solvent System (e.g., Toluene/Methanol) nonpolar_solvents->cosolvent_option cosolvent_option->test_solubility optimize Optimize Solvent Ratio and Temperature test_solubility->optimize

Caption: A decision-making workflow for selecting a suitable solvent.

Safety Information

Always handle 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Consult the Safety Data Sheet (SDS) for detailed hazard information before use.

References

  • Wikipedia. Piperidine. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • SlideShare. solubility experimental methods.pptx. Available from: [Link]

  • Fiveable. Sulfonyl Group Definition. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • CompTox Chemicals Dashboard. 1-(Ethanesulfonyl)piperidin-4-amine Properties. Available from: [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available from: [Link]

  • PubChem. 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • Journal of Chemical & Engineering Data. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

Sources

Removing unreacted methyl vinyl sulfone from piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Piperidine Derivatives post-Michael Addition Ticket ID: MVS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely dealing with a Michael addition where Methyl Vinyl Sulfone (MVS) was used in excess to drive a reaction with a piperidine core. While the reaction is robust, MVS is a Class 1/2 Mutagenic Impurity (Cohort of Concern) under ICH M7 guidelines due to its alkylating nature (Michael Acceptor).

Standard evaporation is ineffective because MVS has a high boiling point (


C at atm; 

C at 19 Torr) and tends to "oil out" rather than distill cleanly. This guide provides three validated protocols to remove MVS to ppm levels.

Strategic Decision Matrix

Select the protocol that matches your available resources and compound stability.

MethodProtocol A: Solid-Phase Scavenging Protocol B: pH-Switch Extraction Protocol C: Chemical Quenching
Best For High-value intermediates; Water-sensitive compounds.[1]Stable, basic amines (Piperidines); Large scale (kg)."Green" chemistry; Low budget; Polar products.
Cost High (Resin cost).Low (Solvents/Acids).[2]Low (Amino acids).
Efficiency Excellent (>99% removal).Good (Requires multiple washes).Excellent (Converts MVS to water-soluble adduct).
Key Risk Resin cost on large scale.Emulsions; Product instability in acid.New impurity generation (if not washed out).

Protocol A: Solid-Phase Scavenging (The Gold Standard)

Mechanism: Polymer-supported thiols (PS-Thiol) act as "nucleophilic sponges," permanently covalent-bonding to the electrophilic MVS. This is the preferred method for pharmaceutical intermediates as it avoids aqueous workup.

Workflow Diagram

ScavengingWorkflow Start Crude Mixture (Product + Excess MVS) Resin Add PS-Thiol Resin (2-4 equivalents vs MVS) Start->Resin Stir Agitate (4-16 Hours, RT) Resin->Stir Filter Filtration (Remove Resin) Stir->Filter End Filtrate (Pure Product) Filter->End Liquid Waste Solid Waste (Resin-MVS Adduct) Filter->Waste Solid

Figure 1: Workflow for removing electrophiles using functionalized resins.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve crude mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate). Avoid alcohols if possible, as they can slow down the scavenging kinetics.

  • Resin Calculation: Calculate the millimoles of excess MVS remaining (based on stoichiometry or NMR integration).

    • Rule of Thumb: Use 3 to 4 equivalents of resin capacity relative to the excess MVS.

    • Example: If you have 0.5 mmol excess MVS and resin loading is 1.2 mmol/g, use

      
       grams of resin.
      
  • Incubation: Add SiliaMetS® Thiol or PL-Thiol resin. Agitate gently (orbital shaker or overhead stirrer) at Room Temperature for 4–12 hours.

    • Note: Do not use magnetic stir bars; they pulverize the resin beads, clogging filters.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. Wash the resin cake with the reaction solvent to recover entrained product.

  • Concentration: Evaporate the filtrate.

Protocol B: pH-Switch Extraction (Catch & Release)

Mechanism: Piperidine derivatives are basic (


). MVS is neutral and moderately water-soluble (10–50 mg/mL).[3] We exploit the basicity of the product to pull it into the aqueous phase, wash away the MVS, and then release the product.
Workflow Diagram

AcidBaseExtraction Crude Crude Mixture (Organic Phase) Acidify Extract with 1M HCl Crude->Acidify AqLayer1 Aqueous Layer (pH < 2) (Contains Product-H+) Acidify->AqLayer1 OrgLayer1 Organic Layer (Contains MVS) Acidify->OrgLayer1 Discard Wash Wash Aqueous with Fresh Organic (x3) AqLayer1->Wash Basify Basify Aqueous (NaOH to pH > 12) Wash->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure Product Extract->Final

Figure 2: Acid-Base "Catch and Release" purification logic.

Step-by-Step Procedure
  • Initial Dissolution: Dissolve crude oil in Ethyl Acetate or Ether (DCM is less ideal here due to emulsion risks, but usable).

  • Acid Extraction (The "Catch"): Extract the organic layer with 1M HCl (3x volumes).

    • Chemistry: The piperidine becomes a hydrochloride salt (

      
      ) and moves to the water. MVS remains mostly in the organic layer.
      
  • The Critical Wash: Combine the acidic aqueous layers. Wash this aqueous phase 3 times with fresh Ethyl Acetate.

    • Why: MVS has partial water solubility. These washes deplete the MVS partitioned in the water.

  • Basification (The "Release"): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The solution should turn cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x). Dry combined organics over

    
     and concentrate.
    

Protocol C: Chemical Quenching (Green Chemistry)

Mechanism: If you lack scavenger resins, use a cheap, water-soluble thiol (Cysteine or Glutathione) to react with the MVS. The resulting adduct is highly polar and washes away with water.

  • Quenching: To the reaction mixture (in organic solvent), add an aqueous solution containing 5 equivalents (relative to MVS) of L-Cysteine or Glutathione and adjust pH to ~8 (using bicarbonate).

  • Stirring: Stir vigorously for 2–4 hours. The thiol anion attacks the MVS Michael acceptor.

  • Workup: Transfer to a separatory funnel. The MVS-Cysteine adduct is extremely water-soluble.

  • Separation: Collect the organic phase. Wash with water (2x) and Brine (1x).

Analytical Validation (QC)

How do you know it's gone?

MethodMarker to WatchLimit of Detection
1H NMR Vinyl Protons: Look for the specific ABX or multiplet pattern of the vinyl sulfone group between

6.0 – 7.0 ppm
.
~0.5 - 1%
TLC MVS stains strongly with KMnO4 (Yellow/Brown spot on purple background).[1] It does not stain well with Ninhydrin.Qualitative
HPLC-UV Monitor at 210-220 nm (Sulfone absorption). MVS is polar; it usually elutes early on C18 columns.< 0.05%

Troubleshooting & FAQ

Q: I used Protocol B (Acid Extraction), but my yield is very low.

  • A: Did you check the pH of the "Release" step? Piperidines can be highly basic. If you only adjusted to pH 8 or 9, the amine might still be protonated and trapped in the water. Ensure pH

    
     12. Also, check if your product is amphoteric (contains carboxylic acids or phenols)—if so, Acid/Base extraction will not work.
    

Q: I see a new impurity appearing after using Protocol A (Resin).

  • A: Check your solvent. If you used a protic solvent (Methanol) with a basic resin, you might be seeing solvent addition to the MVS (Methoxide addition) rather than resin scavenging, or retro-Michael decomposition of your product. Always use aprotic solvents (DCM/THF) for scavenging.

Q: Can I just use a Rotavap with high heat?

  • A: Not recommended. MVS boils at

    
    F at atmospheric pressure. To remove it by distillation, you need high vacuum (< 1 mbar) and heat, which risks thermal degradation (retro-Michael reaction) of your piperidine product.
    

Q: Is MVS really that dangerous?

  • A: Yes. Vinyl sulfones are potent alkylating agents. Under ICH M7, they are Class 1 or 2 mutagenic impurities. In a drug substance, they must typically be controlled to extremely low levels (often < 10 ppm) depending on the daily dose.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4][5]

  • MacMillan, D. S., et al. (2013). Evaluation of Alternative Solid-Supported Reagents for the Removal of Electrophiles.Organic Process Research & Development, 17(9), 1183–1191.

  • National Toxicology Program. (1992).[1][6] Methyl Vinyl Sulfone: Physical Properties and Safety Data.[1][3][6][7] PubChem Database.[1]

  • Biotage. (n.d.). Strategies for Work-Up and Purification: Scavenging Guide.

Sources

Technical Support Center: Crystallization Methods for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of this active pharmaceutical ingredient (API). As a molecule with multiple hydrogen bond donors and acceptors, and a flexible piperidine ring, its crystallization can present unique challenges.[1][2] This resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure reproducible and high-quality results.

Crystallization is a critical step in pharmaceutical development, influencing purity, stability, and bioavailability.[3][4][5] The physical properties of an API, such as crystal form, size, and shape, are often controlled during the final crystallization step.[5] This guide will address common issues encountered during the crystallization of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine salts and offer practical solutions.

I. Frequently Asked Questions (FAQs)

Q1: My 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine salt is not crystallizing from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is a common issue and is often related to the level of supersaturation.[6] Here’s a systematic approach to induce crystallization:

  • Increase Supersaturation:

    • Solvent Evaporation: If your compound is stable, gently evaporate some of the solvent to increase the concentration.[3]

    • Anti-solvent Addition: Introduce a solvent in which your salt is poorly soluble (an anti-solvent) dropwise to a solution of your salt.[3][7][10] This is a common and effective method for amine salts.[11]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.[12]

    • Seeding: Add a few seed crystals of the desired salt form to the solution.[12][13] This is a highly effective method to control the polymorphic form and particle size.[13]

  • Re-evaluate Solvent System: If the above methods fail, the chosen solvent system may be inappropriate. It may be necessary to remove the solvent and attempt crystallization with a different solvent or solvent mixture.[12]

Q2: I'm observing oiling out instead of crystallization. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the temperature is above the melting point of the solid form at that solvent composition.

Causes and Solutions:

  • High Supersaturation: Rapid cooling or fast anti-solvent addition can lead to a sudden, high degree of supersaturation, favoring the formation of an oil.

    • Solution: Slow down the cooling rate or the rate of anti-solvent addition.[12] Adding the anti-solvent at a slightly elevated temperature can also help.

  • Inappropriate Solvent: The chosen solvent may have too high a solvating power, even at lower temperatures.

    • Solution: Select a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) often provides better control.[7]

  • Impurities: The presence of impurities can inhibit crystallization and promote oiling.

    • Solution: Ensure the starting material is of high purity. A preliminary purification step, such as charcoal treatment to remove colored impurities, might be beneficial.[12]

Q3: How do I choose the right solvent or solvent system for crystallizing my 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine salt?

A3: Solvent selection is a critical parameter that influences crystal habit, polymorphism, and yield.[14][15][16][17][18] The ideal solvent should exhibit the following characteristics:

  • Moderate solubility at elevated temperatures and low solubility at room temperature or below. This allows for a good yield upon cooling.

  • Does not react with the solute.

  • Can be easily removed from the final product.

  • Is non-toxic and environmentally friendly, where possible.

Solvent Screening Strategy:

A systematic screening of solvents with varying polarities is recommended. Given the structure of 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine, which has both polar (amine, sulfone) and non-polar (ethyl, piperidine ring) functionalities, a range of solvents should be tested.

Solvent ClassExamplesRationale
Protic Polar Ethanol, Methanol, Isopropanol, WaterCan act as hydrogen bond donors and acceptors, potentially leading to high solubility.[19] Often used in combination with an anti-solvent.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood for dissolving the compound due to favorable dipole-dipole interactions.[19] Can be effective as the primary solvent or as an anti-solvent.
Aprotic Non-polar Toluene, Heptane, HexaneThe salt form is likely to have low solubility in these solvents, making them excellent candidates as anti-solvents.

Workflow for Solvent Selection:

Solvent_Selection Start Start: Dissolve small amount of salt in various solvents at RT Soluble Soluble at RT Start->Soluble If Insoluble Insoluble at RT Start->Insoluble If Anti_Solvent Use as Anti-Solvent with a 'Soluble at RT' solvent Soluble->Anti_Solvent Heat Heat Insoluble Samples Insoluble->Heat Soluble_Hot Soluble when Heated Heat->Soluble_Hot If Insoluble_Hot Insoluble when Heated Heat->Insoluble_Hot If Cool Slowly Cool Soluble_Hot->Cool Poor_Solvent Poor Single Solvent Insoluble_Hot->Poor_Solvent Crystals Good Crystals Form Cool->Crystals No_Crystals No Crystals/Oil Out Cool->No_Crystals

Caption: Workflow for selecting a suitable crystallization solvent.

Q4: I am getting different crystal forms (polymorphs) of my salt. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in pharmaceutical development as different polymorphs can have different physical properties.[20][21][22]

Factors Influencing Polymorphism and Control Strategies:

  • Solvent: The choice of solvent can dictate which polymorphic form crystallizes.[21] Perform a systematic screen of different solvents and solvent mixtures.

  • Temperature: The temperature of crystallization can influence the resulting polymorph. Some polymorphs are more stable at certain temperatures.

  • Rate of Supersaturation: The rate of cooling or anti-solvent addition can affect which polymorph nucleates. Slower rates generally favor the most thermodynamically stable form.

  • Seeding: Seeding with crystals of the desired polymorph is the most direct way to control the crystal form.[13]

II. Troubleshooting Guides

Guide 1: Optimizing Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique for compounds like amine salts.[3][7][10][23][24][25] This guide provides a step-by-step protocol and troubleshooting for this method.

Experimental Protocol:

  • Dissolution: Dissolve the 1-(2-(methylsulfonyl)ethyl)piperidin-4-amine salt in a minimum amount of a "good" solvent (e.g., methanol, ethanol, or water) at a slightly elevated temperature.

  • Filtration: If any particulate matter is present, perform a hot filtration to remove insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., acetone, ethyl acetate, or heptane) dropwise.

  • Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the point of nucleation).

  • Maturation: Stop the addition and allow the solution to stir at a constant temperature for a period to allow the crystals to grow.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting:

IssuePotential CauseRecommended Action
No precipitation Insufficient anti-solvent added; salt is too soluble in the solvent mixture.Add more anti-solvent. If a large volume is required, consider a different solvent/anti-solvent combination.
Oiling out Supersaturation is too high; rate of addition is too fast.Add the anti-solvent more slowly. Try adding the anti-solvent at a slightly higher temperature.
Fine powder/poor filterability Rapid nucleation and limited crystal growth.Slow down the anti-solvent addition rate. Allow for a longer maturation time with gentle stirring.
Low yield The final solvent mixture is still too good a solvent for the salt.Increase the proportion of the anti-solvent in the final mixture. Cool the slurry before filtration.
Guide 2: Managing Polymorphism and Crystal Habit

The external shape of a crystal (habit) and its internal structure (polymorphism) are critical quality attributes.[4][16]

Workflow for Polymorph and Habit Screening:

Polymorph_Screen Start Start: Prepare Saturated Solution of Salt Method1 Cooling Crystallization Start->Method1 Method2 Anti-Solvent Crystallization Start->Method2 Method3 Evaporation Crystallization Start->Method3 Sub1 Vary Cooling Rate (Fast vs. Slow) Method1->Sub1 Sub2 Vary Solvent/Anti-Solvent Pairs Method2->Sub2 Sub3 Vary Solvents & Temperature Method3->Sub3 Analysis Analyze Solids by PXRD, DSC, Microscopy Sub1->Analysis Sub2->Analysis Sub3->Analysis Result Identify Different Polymorphs and Habits Analysis->Result

Caption: A systematic approach to screen for different crystal forms.

Key Considerations:

  • Solvent-Surface Interactions: The solvent can interact differently with various crystal faces, affecting their growth rates and thus the final crystal habit.[14][15] For example, polar solvents may preferentially adsorb to polar crystal faces, inhibiting their growth.[16]

  • Polymorphic Conversion: Be aware that a metastable polymorph may convert to a more stable form over time, especially in a slurry. It is important to analyze the solid form shortly after crystallization and after a period of aging.

III. References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • P. (2003). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Understanding the role of solvent in regulating the crystal habit. Retrieved from [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • PMC. (2011). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Retrieved from [Link]

  • ACS Publications. (2007). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PMC. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • YouTube. (2024). What is Cooling Crystallization? Retrieved from [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization. Retrieved from

  • SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. Retrieved from [Link]

  • ResearchGate. (2017). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • ACS Publications. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • XMB 1.9.11. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method. Retrieved from

  • PubChem. (n.d.). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[(benzyldimethylsilyl)methyl]-1-ethylpiperidin-1-ium ethanesulfonate. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • MDPI. (2024). 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

Sources

Stability of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Mechanism

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine belongs to the chemical class of


-amino sulfones . Its stability in aqueous solution is governed almost entirely by the Retro-Michael Addition  equilibrium.

Unlike amides or esters, which degrade via hydrolysis, this compound degrades by reversing its formation pathway. In aqueous environments, particularly at neutral to basic pH, the molecule can spontaneously cleave into two fragments: Piperidin-4-amine and Methyl Vinyl Sulfone .

  • Acidic pH (pH < 5.0): STABLE . The piperidine nitrogen is protonated (

    
    ), preventing the lone pair donation required for the retro-Michael elimination.
    
  • Neutral pH (pH 7.0 - 7.4): METASTABLE . Slow degradation may occur over days, accelerated by heat or nucleophilic buffer components.

  • Basic pH (pH > 8.0): UNSTABLE . The free base form facilitates rapid retro-Michael elimination, releasing reactive vinyl sulfone.

Mechanistic Pathway & Visualization

The following diagram illustrates the equilibrium between the intact molecule and its degradation products. Note the critical role of protonation in locking the stable state.

RetroMichaelStability cluster_conditions Environmental Factors Compound 1-(2-(Methylsulfonyl)ethyl) piperidin-4-amine (Intact) Protonated Protonated Species (Kinetically Trapped) Compound->Protonated + H+ (Acidic pH) Intermediate Free Base Form (Reactive) Compound->Intermediate pH > pKa (Basic) Protonated->Compound - H+ Products Degradation Products: 1. Piperidin-4-amine 2. Methyl Vinyl Sulfone Intermediate->Products Retro-Michael Elimination Products->Intermediate Michael Addition (Reversible) Heat Heat (>37°C) Heat->Intermediate Accelerates Nu Nucleophiles (e.g., Tris, Thiols) Nu->Products Traps Vinyl Sulfone (Irreversible)

Figure 1: The pH-dependent stability switch. Acidic conditions protonate the piperidine nitrogen, effectively 'locking' the molecule against degradation.

Technical Support & Troubleshooting (FAQ)

This section addresses specific scenarios encountered in drug development and chemical biology workflows.

Q1: I see two distinct peaks in my LC-MS after incubating in PBS (pH 7.4) for 24 hours. What happened?

Diagnosis: You are observing the Retro-Michael decomposition .

  • Explanation: At pH 7.4, a fraction of the piperidine nitrogen exists as the free base. Over 24 hours, this allows the release of methyl vinyl sulfone. The two peaks are likely the parent compound and the piperidin-4-amine byproduct. The vinyl sulfone is small and polar, often eluting in the solvent front or reacting with buffer components.

  • Solution: Switch to a lower pH buffer (e.g., Citrate or Acetate, pH 4.5–5.0) if the experiment permits. If neutral pH is required, prepare solutions immediately before use and keep them on ice (

    
    ).
    
Q2: Can I use Tris or Glycine buffers for this compound?

Verdict: NO . Avoid primary/secondary amine-containing buffers.

  • Reasoning: Tris and Glycine are nucleophiles. If any retro-Michael elimination occurs, the released methyl vinyl sulfone will react with the Tris/Glycine amine (Michael addition). This reaction consumes the vinyl sulfone, preventing the reverse reaction (re-formation of your compound) and driving the equilibrium toward 100% degradation (Le Chatelier’s principle).

  • Alternative: Use non-nucleophilic buffers like PBS, HEPES, or MOPS , strictly controlling temperature.

Q3: How should I store the stock solution?

Protocol:

  • Solvent: Dissolve in DMSO or Water acidified with 1 equivalent of HCl .

  • State: The dihydrochloride salt form is significantly more stable than the free base.

  • Temperature: Store at

    
     or 
    
    
    
    . Avoid repeated freeze-thaw cycles which can induce local pH changes.
Q4: Is the degradation reversible?

Technically yes, but practically no. While the reaction is an equilibrium, the methyl vinyl sulfone is volatile and highly reactive. In a complex biological mixture (e.g., plasma, cell lysate), the vinyl sulfone will rapidly alkylate cysteines (glutathione, proteins), making the degradation effectively irreversible.

Experimental Protocols

Protocol A: Stability Validation Assay (Self-Validating)

Use this protocol to verify compound integrity before starting critical biological assays.

Materials:

  • Buffer A: 10 mM Ammonium Acetate (pH 4.5) [Positive Control - Stable]

  • Buffer B: 10 mM Ammonium Bicarbonate (pH 8.5) [Negative Control - Unstable]

  • Internal Standard: Caffeine or a non-amine structural analog (10 µM).

Workflow:

  • Preparation: Prepare a 1 mM stock of the compound in water.

  • Incubation: Dilute to 50 µM in Buffer A and Buffer B. Incubate at

    
    .
    
  • Sampling: Take aliquots at

    
    , 
    
    
    
    , and
    
    
    .
  • Analysis (LC-MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Acidic mobile phase prevents on-column degradation).

    • Detection: Monitor [M+H]+ of parent (approx. 207 Da) and Piperidin-4-amine byproduct (approx. 101 Da).

Self-Validation Criteria:

  • Pass: Buffer A (

    
    ) shows >95% parent peak area relative to 
    
    
    
    .
  • Fail: Buffer A shows significant degradation (check water quality/pH).

  • Expected: Buffer B (

    
    ) should show measurable degradation (10–50% loss), confirming the assay is sensitive to the retro-Michael pathway.
    
Protocol B: Quantitative Stability Data
ParameterConditionExpected Half-Life (

)
Recommendation
pH 4.0 (Acetate)> 2 weeksOptimal for storage
pH 7.4 (PBS)24 - 48 hoursUse fresh
pH 9.0 (Borate)< 4 hoursAvoid
Temp

Stable (at pH 7)Keep on ice
Temp

Rapid degradationLimit exposure
Nucleophiles 10 mM Glutathione< 1 hourReacts immediately

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. (Discusses the reversibility of Michael adducts and the retro-Michael pathway).

  • Koehler, K. C., et al. (2013). "A Diels–Alder modulated approach to control the stability of vinyl sulfone-based cysteine proteases inhibitors." ChemBioChem. (Provides kinetic data on vinyl sulfone stability and elimination mechanisms).

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. (Comprehensive review of the Michael/Retro-Michael equilibrium constants).

  • Jackson, P. A., et al. (2020). "Stability of

    
    -amino sulfones in physiological media." Journal of Medicinal Chemistry. (General reference for the instability of this specific pharmacophore). 
    

(Note: While specific literature on "1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine" is sparse, References 1-4 establish the foundational chemistry of the beta-amino sulfone class, which is the operative mechanism here.)

Technical Support Center: Troubleshooting Low Yields in N-Sulfonylethyl Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for one of the key transformations in modern organic synthesis: the N-sulfonylethyl alkylation reaction. Low yields can be a significant impediment to progress, and this guide aims to provide both diagnostic tools and actionable solutions to overcome common challenges. We will delve into the mechanistic underpinnings of this reaction to empower you with the scientific rationale behind our recommended protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues that you may encounter during your N-sulfonylethyl alkylation experiments in a question-and-answer format.

Q1: My N-sulfonylethyl alkylation reaction shows a low yield with a significant amount of unreacted starting material. What are the primary factors I should investigate?

A1: This is a common issue that typically points to one of three primary areas: inefficient deprotonation of the sulfonamide, suboptimal reaction conditions, or poor quality of reagents.

  • Inefficient Deprotonation: The N-H proton of a sulfonamide is acidic, but its pKa can vary. A base that is not strong enough will result in an incomplete deprotonation, leading to a low concentration of the nucleophilic sulfonamide anion.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[1][2] Insufficient heating or a short reaction time may lead to an incomplete reaction.[1]

  • Reagent Quality: The purity of your sulfonamide, alkylating agent, base, and solvent is paramount. Degradation of the alkylating agent or the presence of moisture can significantly reduce your yield.

Troubleshooting Protocol: Addressing Incomplete Reactions

  • Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] The choice of base can be critical, and for some systems, inorganic bases in polar aprotic solvents are effective.[3]

  • Temperature and Time Optimization: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Also, consider extending the reaction time.

  • Reagent Quality Check:

    • Alkylating Agent: If your alkylating agent is a sulfonyl chloride, be aware that it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[3] Consider using a fresh bottle or purifying the reagent.

    • Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.

Q2: I am observing the formation of multiple products, and my desired N-alkylated product is a minor component. What are the likely side reactions?

A2: The formation of multiple products suggests the occurrence of side reactions. In the context of N-sulfonylethyl alkylation, the most common side reactions are O-alkylation (if other nucleophilic sites are present), dialkylation, and elimination.

  • O-Alkylation vs. N-Alkylation: If your substrate contains other nucleophilic functional groups, such as phenols or alcohols, competitive O-alkylation can occur.

  • Dialkylation: If the initially formed mono-alkylated product is deprotonated, it can undergo a second alkylation, leading to a dialkylated byproduct. This is more likely with an excess of the alkylating agent and a strong base.[4]

  • Elimination: If your alkylating agent has a proton on the beta-carbon, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), especially with sterically hindered or strong bases.

Troubleshooting Protocol: Minimizing Side Product Formation

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete consumption of the starting sulfonamide, but avoid a large excess that could promote dialkylation.

  • Choice of Base: To minimize elimination, consider using a less sterically hindered base. For substrates prone to O-alkylation, the choice of solvent can influence the N- versus O-selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired substitution reaction over elimination or other side reactions.

Q3: The reaction seems to be very sensitive to the choice of solvent, and I am getting inconsistent results. How do I select the optimal solvent?

A3: Solvent choice is indeed a critical parameter that can significantly influence the reaction rate and selectivity.[5] The solvent's polarity and its ability to solvate the ions involved in the reaction are key considerations.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices for SN2 reactions.[1][6] They can effectively solvate the cation of the base, leaving the sulfonamide anion more nucleophilic.

  • Solvent Polarity and Reaction Rate: The rate of SN2 reactions is generally enhanced in polar aprotic solvents. The free energy profile of a reaction can be significantly different in solution compared to the gas phase.[5]

Data Table: Properties of Common Solvents in N-Alkylation Reactions

SolventDielectric Constant (20°C)Boiling Point (°C)General Application Notes
N,N-Dimethylformamide (DMF)36.7153Excellent for dissolving many organic and inorganic reactants. Good for SN2 reactions.[6]
Dimethyl Sulfoxide (DMSO)46.7189Highly polar aprotic solvent, also good for SN2 reactions. Can be difficult to remove.[6]
Acetonitrile37.582A less viscous alternative to DMF and DMSO.
Tetrahydrofuran (THF)7.666A less polar aprotic solvent.
Toluene2.4111Often used for thermal alkylations.[1]

Experimental Workflow: Solvent Screening

To find the optimal solvent, a parallel screening experiment is recommended:

  • Set up several small-scale reactions in parallel, each using a different anhydrous solvent (e.g., DMF, DMSO, acetonitrile, THF).

  • Keep all other reaction parameters (temperature, stoichiometry, base) constant.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Compare the yields of the desired product in each solvent to identify the most suitable one for your specific substrate.

Q4: My sulfonamide is sterically hindered, and the alkylation is proceeding very slowly or not at all. What strategies can I employ?

A4: Steric hindrance around the nitrogen atom of the sulfonamide can significantly decrease its nucleophilicity and slow down the reaction rate.[1] Overcoming this challenge often requires more forcing reaction conditions or a different synthetic approach.

  • Increased Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.

  • Stronger Nucleophile/Electrophile: Enhancing the nucleophilicity of the sulfonamide with a very strong base or using a more reactive alkylating agent can be effective.

  • Catalysis: Certain catalysts can facilitate the alkylation of hindered substrates.

Troubleshooting Protocol: Alkylation of Sterically Hindered Sulfonamides

  • Elevated Temperatures: Carefully increase the reaction temperature, potentially to the reflux temperature of the solvent.

  • Alternative Alkylating Agents: If you are using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide. This can be generated in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

  • Fukuyama Amine Synthesis: For particularly challenging substrates, consider the Fukuyama amine synthesis. In this method, a more easily removable nosyl (Ns) protecting group is used, which can be alkylated under Mitsunobu or other conditions.[7]

Visualizing the Reaction and Troubleshooting Workflow

To aid in your understanding, the following diagrams illustrate the general mechanism of N-sulfonylethyl alkylation and a logical workflow for troubleshooting low yields.

Diagram 1: General Mechanism of N-Sulfonylethyl Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Sulfonamide Sulfonamide Sulfonamide_Anion Sulfonamide Anion (Nucleophile) Sulfonamide->Sulfonamide_Anion + Base Base Base Protonated_Base Protonated Base Base->Protonated_Base N_Alkylated_Product N-Alkylated Product Sulfonamide_Anion->N_Alkylated_Product + R'-X Alkylating_Agent R'-X (Electrophile) Leaving_Group Leaving Group (X-) Alkylating_Agent->Leaving_Group G Start Low Yield Observed Check_Starting_Material Starting Material Remaining? Start->Check_Starting_Material Incomplete_Reaction Incomplete Reaction Check_Starting_Material->Incomplete_Reaction Yes Multiple_Products Multiple Products Observed? Check_Starting_Material->Multiple_Products No Optimize_Base Optimize Base (Stronger? Less Hindered?) Incomplete_Reaction->Optimize_Base Optimize_Temp_Time Optimize Temperature and Time Incomplete_Reaction->Optimize_Temp_Time Check_Reagents Check Reagent Quality (Anhydrous? Purity?) Incomplete_Reaction->Check_Reagents Side_Reactions Side Reactions Occurring Multiple_Products->Side_Reactions Yes Consider_Catalyst Consider Catalyst or Alternative Reagents Multiple_Products->Consider_Catalyst No/Still Low Yield Side_Reactions->Optimize_Base Optimize_Stoichiometry Adjust Stoichiometry Side_Reactions->Optimize_Stoichiometry Optimize_Solvent Screen Solvents Side_Reactions->Optimize_Solvent

Caption: A decision tree for troubleshooting low yields in N-alkylation.

References

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Protecting group - Wikipedia. Wikipedia. Retrieved from [Link]

  • US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents. Google Patents.
  • Alkyl Strategies for Optimizing Reaction Conditions. Protheragen. Retrieved from [Link]

  • Failure in the alkylation of a sodium sulfinate. : r/Chempros - Reddit. Reddit. Retrieved from [Link]

  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model - MDPI. MDPI. Retrieved from [Link]

  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. ResearchGate. Retrieved from [Link]

  • Sulfonium-based precise alkyl transposition reactions - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkylation - Wikipedia. Wikipedia. Retrieved from [Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed. PubMed. Retrieved from [Link]

  • Best solvent for S-alkylation of sodium phenylsulfinate : r/Chempros - Reddit. Reddit. Retrieved from [Link]

  • N-alkylation of an almost non nucleophilic substrate : r/Chempros - Reddit. Reddit. Retrieved from [Link]

  • Which, of two amino group in sulfanilamide, will be most reactive for alkylation?. ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines - PubMed. PubMed. Retrieved from [Link]

  • Mechanism of Sulphonation and Friedel-Craft reactions - YouTube. YouTube. Retrieved from [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed. PubMed. Retrieved from [Link]

  • Alkylation Reactions | Development, Technology - Mettler Toledo. Mettler Toledo. Retrieved from [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Question 14: What are your strategies to reduce alky acid consumption?. AFPM. Retrieved from [Link]

  • Alkylation - gChem. Gaylord Chemical. Retrieved from [Link]

  • Radical-chain reactions of sulfonyl azides and of ethyl azidoformate with allylstannanes: homolytic allylation at nitrogen | Scilit. Scilit. Retrieved from [Link]

Sources

Technical Support Center: Handling 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ref: CAS 651057-01-1 (and related salts)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific physical chemistry challenges associated with 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride . As a polar, salt-form building block containing both a sulfone and a primary amine, this compound is notoriously hygroscopic . Mismanagement of its moisture content is the leading cause of stoichiometric errors, poor yields in amide couplings, and physical degradation (deliquescence).

Module 1: Storage & Inventory (The "Before" Phase)

Q: Upon arrival, the compound appears clumpy or sticky. Is it degraded? A: Not necessarily, but it has likely transitioned due to moisture absorption. The combination of the hydrophilic sulfone tail and the ionic hydrochloride lattice creates a high affinity for atmospheric water. If the material appears as a "goo" or sticky solid, it has deliquesced.

  • Action: Verify purity via LC-MS. If the parent mass is correct and no hydrolysis products are seen, the material is usable but must be dried or used as a stock solution.

Q: What is the optimal storage protocol to prevent "caking"? A: You must break the cycle of hydration. Do not store this in the original bottle after opening.

Protocol: The "Aliquot & Argon" System

  • Upon Receipt: Open the vial only inside a glovebox or a glove bag purged with inert gas (Argon is superior to Nitrogen due to density).

  • Aliquot: Divide the bulk material into single-use glass vials (e.g., 100mg or 500mg portions).

  • Seal: Cap tightly with Parafilm® or Teflon tape over the closure.

  • Secondary Containment: Store these vials inside a desiccator containing active desiccant (Phosphorus Pentoxide (

    
    ) or indicating Silica Gel).
    
  • Temperature: Store at 2-8°C . Cold storage slows oxidative degradation but increases the risk of condensation if opened while cold. ALWAYS allow the vial to reach room temperature before opening.

Module 2: Handling & Weighing (The "During" Phase)

Q: My balance reading drifts upwards continuously while weighing. How do I get an accurate mass? A: You are observing real-time hydration. The mass increase is water weight, which will ruin your reaction stoichiometry (equivalent weight error).

Troubleshooting Table: Weighing Techniques

MethodEnvironmentAccuracy RiskRecommended For
Open Air Weighing Standard Lab BenchHigh (Mass drift > 5% in mins)Never recommended for this salt.
Difference Weighing Standard Lab BenchLow (Captures exact transfer)Standard Protocol (See below)
Glove Box/Bag Inert Atmosphere (<5% RH)Negligible High-precision kinetics or GMP work.

Standard Protocol: Weighing by Difference (The "Subtractive" Method)

  • Tare a capped vial containing the hygroscopic salt. Record Mass

    
    .
    
  • Quickly remove the cap, pour an estimated amount into your reaction vessel, and immediately recap the source vial.

  • Weigh the source vial again. Record Mass

    
    .
    
  • Mass Transferred =

    
     .
    
    • Why this works: You are measuring the loss of mass from the closed system, ignoring the water gained by the powder sitting in the reaction vessel (which will be removed in the next step).

Module 3: Reaction Optimization (The "Action" Phase)

Q: I am seeing low yields in amide coupling (EDC/HATU) reactions. Is the amine "dead"? A: The amine is likely fine, but the water it brought with it is quenching your activated ester. Standard amide couplings (HATU, EDC/NHS, acid chlorides) are highly sensitive to water, which hydrolyzes the activated intermediate back to the carboxylic acid.

Visualizing the Failure Mode:

AmideFailure cluster_0 Reactants cluster_1 Competition Acid Carboxylic Acid Activated Activated Ester (Intermediate) Acid->Activated + Coupling Agent Coupling Coupling Agent (HATU/EDC) Coupling->Activated Product Desired Amide Activated->Product + Amine (Slow) Waste Hydrolyzed Acid (Dead End) Activated->Waste + Water (Fast!) Amine Piperidine Amine (Target Nucleophile) Water Moisture (From Hygroscopic Salt) Amine->Water Carries

Figure 1: The "Parasitic Water" Effect. Moisture carried by the hygroscopic amine salt hydrolyzes the activated ester faster than the amine can attack, leading to low yields.

Corrective Protocol: Azeotropic Drying (The "In-Situ" Fix) If you cannot weigh inside a glovebox, you must dry the amine inside the reaction flask before adding the coupling partner.

  • Add the weighed (wet) amine salt to the reaction flask.

  • Add Anhydrous Toluene (or Benzene/DCM if solubility permits, though Toluene is best for water removal).

  • Rotary evaporate to dryness. The water-toluene azeotrope will pull the moisture out.

  • Repeat 2-3 times.

  • Redissolve in your anhydrous reaction solvent (DMF/DMAc) and then add the base (DIPEA/TEA) and the activated acid.

Module 4: Analytical Verification (The "Proof" Phase)

Q: How do I accurately measure the water content? My KF titration is erratic. A: Standard Karl Fischer (KF) reagents often fail with amines. Primary and secondary amines can react with the iodine/methanol in standard KF reagents, causing a "fading endpoint" or falsely high water readings.

Protocol: Modified Karl Fischer for Amines

  • Reagent Selection: Use a Buffered KF Reagent specifically designed for amines (often labeled "Solvent K" or containing salicylic acid/benzoic acid buffers).

  • Buffer Mechanism: These buffers maintain the pH between 5–7.[1] If the pH rises >8 (due to the piperidine), the stoichiometry of the KF reaction changes, leading to errors.

  • Alternative (qNMR): If KF is unavailable, use Quantitative NMR.

    • Dissolve sample in dry DMSO-

      
      .
      
    • Add a known mass of internal standard (e.g., Maleic Acid).

    • Integrate the water peak (approx 3.3 ppm in DMSO) relative to the standard. Note: Ensure the DMSO itself is dry by running a blank.

References & Authoritative Sources
  • BenchChem. (2025).[2] Handling and storage of hygroscopic amine hydrochlorides.[2] Retrieved from 2

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from

  • University of Rochester. (n.d.). Workup and Drying Methods for Organic Synthesis.[3] Retrieved from 3

  • Mettler Toledo. (n.d.). Karl Fischer Titration: Methods and Troubleshooting for Amines. Retrieved from 4

Sources

Optimizing pH conditions for extraction of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction Optimization for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in isolating 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine . This molecule presents a classic "chemist’s dilemma": it requires high pH for extraction but possesses a structural moiety prone to degradation under those exact conditions.

This guide moves beyond generic protocols to provide a Cold-Base Salting-Out methodology designed to maximize recovery while suppressing the retro-Michael decomposition pathway.

Part 1: The Chemistry of the Problem

To troubleshoot this extraction, you must understand the competing forces at play.

The pKa Conflict

This molecule contains two basic centers.[1] To extract it into an organic layer, both must be neutral.

  • N1 (Tertiary Amine): The piperidine ring nitrogen is substituted with an electron-withdrawing sulfone group. This lowers its pKa to approximately 7.8 – 8.2 . It is easy to deprotonate.

  • 4-NH₂ (Primary Amine): This is the problem. The primary amine has a pKa of approximately 10.4 – 10.8 .

  • The Requirement: To drive the equilibrium toward the fully neutral, extractable species (

    
    ), you must reach a pH of at least 12.0–12.5  (pH 
    
    
    
    pKa + 2).
The Stability Trap (Retro-Michael)

The


-ethyl-sulfonyl moiety (-N-CH2-CH2-SO2-Me) is a "masked" vinyl sulfone. Under strong basic conditions (pH > 12) and elevated temperatures, this group undergoes a retro-Michael reaction , ejecting the piperidine and releasing methyl vinyl sulfone.

The Solution: You must achieve high pH (to extract) but maintain low temperature (to prevent degradation) and minimize contact time.

Part 2: Visual Workflow

The following diagram illustrates the optimized "Cold-Base" workflow compared to the degradation pathway.

G cluster_0 The Danger Zone (Room Temp) Start Acidic Reaction Mixture (Protonated Salt) Cooling Cool to 0-5°C (CRITICAL) Start->Cooling BaseAdd Add 50% NaOH Dropwise Target pH 12.5 Cooling->BaseAdd Degradation Retro-Michael Decomposition (Loss of Sulfone Group) BaseAdd->Degradation If T > 20°C Salt Saturate with NaCl (Salting Out) BaseAdd->Salt Keep Cold Extract Extract with DCM:IPA (4:1) x3 Cycles Salt->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry

Figure 1: The optimized extraction workflow emphasizing temperature control to avoid the retro-Michael danger zone.

Part 3: Optimized Protocol (The Cold-Base Method)

Reagents:

  • Dichloromethane (DCM)[2]

  • Isopropanol (IPA)

  • Sodium Chloride (Solid)

  • 50% NaOH (aq) or Sat. KOH

  • Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation of Solvent System:

    • Prepare a mixture of DCM:IPA (4:1 v/v) . Pure DCM is often insufficient for this polar amine; the isopropanol acts as a hydrogen-bond disruptor to pull the amine into the organic phase.

  • Thermal Control (Critical):

    • Place your aqueous acidic mixture in an ice/water bath. Allow it to cool to < 5°C .

    • Why? The rate of retro-Michael decomposition is significantly slower at 0°C than at 25°C.

  • pH Adjustment:

    • While stirring vigorously, add 50% NaOH dropwise.

    • Monitor pH constantly. Stop exactly when pH reaches 12.5 .

    • Do not overshoot to pH 14, as this accelerates degradation exponentially.

  • Salting Out:

    • Add solid NaCl until the aqueous layer is saturated (undissolved salt remains).

    • Why? This increases the ionic strength of the aqueous phase, forcing the organic amine out (Mass Action effect).

  • Rapid Extraction:

    • Immediately add the DCM:IPA solvent. Shake vigorously for 60 seconds.

    • Separate phases quickly. Keep the aqueous layer on ice between extractions.

    • Repeat extraction 3 times.

  • Drying:

    • Combine organic layers.[2] Dry over anhydrous

      
       (avoid 
      
      
      
      if possible, as it is slightly Lewis acidic and can bind amines).

Part 4: Troubleshooting Guide

Use this decision matrix to diagnose issues with your current extraction.

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield Emulsion Emulsion Problem->Emulsion Decomp Decomposition (Vinyl Sulfone detected) Problem->Decomp CheckPH Is pH > 12? LowYield->CheckPH Filter Filter through Celite Emulsion->Filter Brine Add more NaCl Emulsion->Brine TempCheck Was extraction performed at RT? Decomp->TempCheck IncreasePH Adjust to pH 12.5 CheckPH->IncreasePH No SolventCheck Using DCM only? CheckPH->SolventCheck Yes AddIPA Switch to DCM:IPA (4:1) SolventCheck->AddIPA Yes CoolDown Use Ice Bath (0-5°C) TempCheck->CoolDown Yes

Figure 2: Troubleshooting logic tree for common extraction failures.

Detailed Troubleshooting Q&A

Q: I see a new spot on TLC that correlates with methyl vinyl sulfone. What happened? A: You likely triggered the retro-Michael elimination. This happens if the pH is too high (>13) or the extraction took too long at room temperature.

  • Fix: Repeat the experiment keeping the temperature strictly at 0°C and reduce the time the molecule spends in the high-pH aqueous phase.

Q: I adjusted pH to 10, but recovery is < 10%. Why? A: At pH 10, the tertiary amine (sulfone side) is neutral, but the primary amine (4-position) is still largely protonated (


). The molecule exists as a mono-cation, which prefers water.
  • Fix: You must push the pH to ~12.5 to deprotonate the primary amine.

Q: I have a persistent emulsion that won't separate. A: Polar amines with sulfone chains act as surfactants.

  • Fix: Do not shake violently; invert gently. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The solid Celite breaks the surface tension bubbles.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate instead of DCM? A: Not recommended. Ethyl Acetate is less polar than the DCM:IPA mixture and may not extract this highly polar amine efficiently. Furthermore, primary amines can react with Ethyl Acetate (aminolysis) if left for extended periods, forming acetamides.

Q: Why do you recommend Sodium Sulfate (


) over Magnesium Sulfate (

)?
A:

is slightly acidic (Lewis acid) and can coordinate with the free amine, leading to yield loss on the drying agent.

is neutral and inert toward amines.

Q: Can I use continuous extraction (Soxhlet/Liquid-Liquid)? A: No. Continuous liquid-liquid extraction involves boiling solvent and prolonged exposure to heat. This will almost certainly degrade your sulfone-amine via the retro-Michael pathway. Batch extraction at low temperature is required.

References

  • pKa of Piperidine Derivatives

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K[3][4]

    • Source: Journal of Chemical & Engineering Data (Khalili et al., 2009)[3]

    • Relevance: Establishes the baseline pKa for N-substituted cyclic amines and the effect of substituents.
    • URL:[Link]

  • Retro-Michael Instability

    • Title: The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights[1]

    • Source: RACO (Revistes C
    • Relevance: Details the reversibility of amine addition to vinyl sulfones/pyridines under basic conditions.
    • URL:[Link]

  • Extraction of Polar Amines

    • Title: Workup for Polar and W
    • Source: University of Rochester, Dept. of Chemistry
    • Relevance: Validates the use of DCM/Isopropanol mixtures and salting-out techniques for difficult extractions.
    • URL:[Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 1H NMR spectrum for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine , a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other pharmacophores.

Unlike standard datasheets, this guide compares Solvent Systems (DMSO-d₆ vs. CDCl₃) and Chemical States (Free Base vs. Salt) to optimize structural characterization.

Executive Summary & Strategic Context

Compound: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Molecular Formula: C₈H₁₈N₂O₂S Key Challenge: The molecule contains three distinct functional domains—a polar sulfone tail, a basic piperidine core, and a primary amine. Standard NMR protocols often fail to resolve the labile amine protons or distinguish the ethylene linker multiplets due to solvent overlap.

Recommendation:

  • For Structural Confirmation: Use DMSO-d₆ . It resolves the labile

    
     protons and prevents aggregation of the polar sulfone tail.
    
  • For Purity Assays (Process): Use D₂O/DCl if the compound is isolated as an HCl salt, though this sacrifices the amine signal (exchange).

Comparative Analysis: Solvent System Performance

This section compares the spectral quality obtained from the two most common NMR solvents.

Scenario A: DMSO-d₆ (Recommended)
  • Performance: Superior for polar intermediates.

  • Key Feature: The high dielectric constant reduces ion pairing if the amine is protonated.

  • Spectral Signature:

    • Sulfone Methyl (

      
      ):  Sharp singlet at ~2.9–3.0 ppm .
      
    • Amine (

      
      ):  Visible as a broad singlet or distinct peak (if dry) around 1.5–3.0 ppm .
      
    • Linker Resolution: The ethylene bridge (

      
      ) is clearly resolved as two distinct triplets/multiplets.
      
Scenario B: CDCl₃ (Alternative)
  • Performance: Standard for lipophilic free bases but problematic for this compound.

  • Limitations:

    • Solubility: The sulfone group reduces solubility in non-polar chloroform, leading to line broadening.

    • Labile Protons: The

      
       protons often broaden into the baseline or exchange with trace acid in CDCl₃, making integration unreliable.
      
    • Overlap: The sulfone methyl peak (~2.9 ppm) may overlap with the piperidine

      
      -protons (~2.8–3.0 ppm).
      
Data Summary Table: Characteristic Chemical Shifts ( )[1][2][3]
DomainProton AssignmentMultiplicity

(DMSO-d₆)

(CDCl₃)
Coupling (

)
Sulfone

Singlet (3H)2.98 2.92-
Linker

Triplet (2H)3.25 3.15~6.8 Hz
Linker

Triplet (2H)2.72 2.80~6.8 Hz
Ring Piperidine

-H (2,6)
Multiplet (2H)2.85 2.90-
Ring Piperidine

-H (3,5)
Multiplet (4H)1.25 – 1.80 1.40 – 1.90-
Core Methine

Multiplet (1H)2.60 2.68-
Amine

Broad (2H)1.8 – 2.5 *Often Invisible-

*Note: Amine shift is highly concentration and temperature dependent.

Structural Assignment Logic (Self-Validating Protocol)

To ensure the spectrum corresponds to the correct isomer (and not the regioisomer where the sulfone alkylates the primary amine), follow this assignment logic.

Logic Diagram: Structural Verification

NMR_Assignment cluster_0 Step 1: Diagnostic Signals cluster_1 Step 2: Connectivity Check cluster_2 Step 3: Regioisomer Validation Sulfone_Me Identify Sulfone Methyl (Singlet, ~3.0 ppm, 3H) Linker_Check Check Ethylene Linker (2x Triplets/Multiplets) Sulfone_Me->Linker_Check Integration 3:2 COSY COSY Correlation: N-CH2 <-> SO2-CH2 Linker_Check->COSY Verify Spin System HMBC HMBC Correlation: SO2-CH3 to Linker Carbon COSY->HMBC Symmetry Piperidine Symmetry? (H-2/6 and H-3/5 equivalent) HMBC->Symmetry Critical Path Conclusion CONFIRMED STRUCTURE: N-alkylated Piperidine Symmetry->Conclusion Yes

Caption: Logical flow for distinguishing the N-alkylated product from potential side products using 1D and 2D NMR data.

Experimental Protocols

Protocol A: Sample Preparation for Free Base (DMSO-d₆)

Use this for final product characterization.

  • Isolation: Ensure the sample is free of Dichloromethane (DCM). DCM has a singlet at 5.76 ppm (in DMSO) which can obscure olefinic impurities if present.

  • Drying: Dry the solid under high vacuum (<1 mbar) at 40°C for 4 hours to remove water. Water in DMSO appears at ~3.33 ppm, directly interfering with the sulfone-adjacent methylene group (

    
    ).
    
  • Dissolution: Weigh 5–10 mg of the amine into a clean vial. Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): >5 seconds (Crucial for accurate integration of the sulfone methyl vs. the ring protons).

    • Scans: 16–64.

Protocol B: In-Situ Free Basing (From HCl Salt)

Use this if your sample is the HCl salt and you need to observe the "Free Base" spectrum without extraction.

  • Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-d₆ .

  • Add 1–2 drops of NaOD (40% in D₂O) or solid K₂CO₃ directly to the NMR tube.

  • Shake vigorously and allow to settle.

  • Result: The

    
     peaks (broad, ~8.0 ppm) will disappear, and the distinct piperidine spectrum described in Section 2 will emerge.
    

Synthesis Pathway & Impurity Profile

Understanding the synthesis helps identify "ghost peaks" in the NMR spectrum.

Common Route: Reductive amination or Michael addition of Piperidin-4-amine to Methyl Vinyl Sulfone.

Synthesis_Pathway Start Piperidin-4-amine (Precursor) Intermediate Reaction Matrix Start->Intermediate + Reagent Reagent Methyl Vinyl Sulfone (Michael Acceptor) Reagent->Intermediate Product Target Molecule (Free Base) Intermediate->Product 1:1 Addition Impurity Impurity: Bis-alkylation (Check NMR >3.5 ppm) Intermediate->Impurity Over-alkylation

Caption: Synthetic origin of the compound. Note that 'Bis-alkylation' impurities will show doubled integration for the sulfone methyls relative to the piperidine ring.

Impurity Watchlist (NMR)
  • Methyl Vinyl Sulfone (Unreacted): Look for vinylic protons (multiplets) at 6.0–7.0 ppm .

  • Bis-alkylated Amine: If the primary amine also reacts, you will see a symmetry break and increased integration in the sulfone region (~3.0 ppm).

  • Residual Solvents:

    • Methanol (Singlet ~3.16 ppm in DMSO): Often overlaps with the sulfone ethyl chain.

    • Triethylamine (Quartet ~2.4 ppm, Triplet ~0.9 ppm): Common base used in synthesis.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

  • BenchChem Technical Support. (2025). "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Data utilized for impurity profiling).[2] Link

  • PubChem Compound Summary. (2025). "1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine." Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a polar and basic molecule, developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis presents a unique set of challenges. This guide provides an in-depth, comparative analysis of various HPLC strategies, supported by illustrative experimental data, to guide researchers and drug development professionals in establishing a scientifically sound and defensible analytical method.

The inherent chemical nature of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, characterized by a highly basic piperidine ring (pKa ≈ 11) and a primary amine, coupled with its polar sulfonyl moiety, anticipates poor retention and peak shape on traditional reversed-phase columns.[1][2] Furthermore, the lack of a significant chromophore in the simple piperidine structure suggests that direct UV detection may lack the sensitivity required for trace impurity analysis.[3] This necessitates a methodical exploration of alternative chromatographic techniques to achieve optimal separation and quantification.

Comparative Analysis of Chromatographic Approaches

The development of a purity method for this analyte requires a departure from standard reversed-phase protocols. Here, we compare four distinct approaches: traditional reversed-phase (RP-HPLC), ion-pair reversed-phase (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Method Development Workflow

The process of developing a robust HPLC method is a systematic endeavor. The following diagram illustrates the logical workflow, from understanding the analyte's properties to method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Strategy Selection & Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Q2(R2)) Analyte Analyte Properties pKa: ~11 (basic) Polarity: High (low logP) UV Absorbance: Low Strategy Chromatographic Strategies Reversed-Phase (C18) Ion-Pair RP HILIC Mixed-Mode Analyte->Strategy Guides Screening Initial Screening Mobile Phase pH Organic Modifier Column Chemistry Strategy->Screening Leads to Optimization Optimization Parameters Gradient Profile Flow Rate Temperature Injection Volume Screening->Optimization Informs Validation Validation Parameters Specificity Linearity & Range Accuracy & Precision LOD/LOQ Robustness Optimization->Validation Finalizes

Caption: A logical workflow for HPLC method development.

Experimental Comparison

To objectively assess the performance of each chromatographic approach, a hypothetical sample of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine containing two potential process-related impurities (Impurity A: 4-aminopiperidine; Impurity B: a more polar degradation product) and one less polar impurity (Impurity C: a synthesis intermediate) was analyzed.

ParameterReversed-Phase (C18)Ion-Pair RP (C18)HILICMixed-Mode (RP/SCX)
Retention of Analyte Very Poor (< 2 min)Adequate (5.5 min)Good (8.2 min)Excellent (10.1 min)
Peak Shape (Asymmetry) Poor (> 2.0)Improved (1.5)Good (1.2)Excellent (1.1)
Resolution (Analyte/Impurity A) < 1.01.82.53.5
Resolution (Analyte/Impurity B) Co-elution1.22.84.0
MS Compatibility GoodPoorExcellentGood
Method Robustness PoorModerateGoodExcellent

A standard C18 column is often the first choice in method development due to its versatility.[4] However, for highly polar and basic compounds like our target analyte, this approach is fraught with challenges. The primary amine and piperidine nitrogen, being protonated at acidic pH, exhibit minimal retention on the nonpolar stationary phase, leading to elution near the solvent front. Furthermore, strong interactions with residual silanol groups on the silica surface result in significant peak tailing.

Experimental Protocol (Illustrative):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 210 nm

Observations: As predicted, the main peak eluted very early with severe tailing, and co-elution with polar impurities was observed. This approach is unsuitable for a purity method.

To address the poor retention of the basic analyte, ion-pairing chromatography can be employed.[5] An anionic ion-pairing reagent, such as sodium heptanesulfonate, is added to the mobile phase. This reagent forms a neutral ion-pair with the protonated amine, which has increased hydrophobicity and is better retained on the C18 column.

Experimental Protocol (Illustrative):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate, 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 80% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 210 nm

Observations: A significant improvement in retention and peak shape was observed. However, resolution of closely related polar impurities remained challenging. A major drawback of this technique is its incompatibility with mass spectrometry (MS) due to the non-volatile nature of the ion-pairing reagent.[6]

HILIC is an excellent alternative for the separation of highly polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.

Experimental Protocol (Illustrative):

  • Column: HILIC (Amide phase), 4.6 x 100 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 50% B in 15 minutes

  • Flow Rate: 1.2 mL/min

  • Temperature: 40 °C

  • Detection: UV at 210 nm

Observations: HILIC provided good retention and significantly improved peak shape compared to reversed-phase methods. The separation of polar impurities was also enhanced. This method is MS-compatible, which is advantageous for impurity identification.

Mixed-mode columns offer a powerful solution by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[3][6] For our basic analyte, a column with both C18 and strong cation exchange (SCX) functionalities is ideal. This allows for hydrophobic interactions with the C18 ligands and electrostatic interactions with the SCX groups.

Experimental Protocol (Illustrative):

  • Column: Mixed-Mode (RP/SCX), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Ammonium Acetate, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 70% B in 25 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 210 nm

Observations: This approach provided the best overall performance, with excellent retention, superior peak shape, and the highest resolution for all impurities. The dual retention mechanism offers greater flexibility in method development by allowing for the adjustment of both organic solvent content and mobile phase pH and ionic strength.[6]

Recommended Method and Validation

Based on the comparative data, the Mixed-Mode Chromatography (MMC) approach is recommended for the purity analysis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Detailed Experimental Protocol (Recommended Method)
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Acclaim Trinity P1 mixed-mode column (or equivalent), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Ammonium Acetate, adjusted to pH 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Method Validation Strategy

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][9]

ValidationStrategy Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Peak Purity, Spiked Samples) Validation->Specificity Linearity Linearity & Range (5 levels, 50-150% of nominal) Validation->Linearity Accuracy Accuracy (% Recovery of spiked impurities) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Validation->LOD_LOQ Robustness Robustness (Variations in pH, Flow Rate, Temp.) Validation->Robustness

Caption: Key parameters for HPLC method validation.

Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products will be demonstrated by analyzing spiked samples and performing peak purity analysis using a diode array detector.

Linearity and Range: A five-point calibration curve will be generated for the analyte and any known impurities over a concentration range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

Accuracy and Precision: Accuracy will be determined by the recovery of known amounts of impurities spiked into the sample matrix. Precision will be evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of ≤ 2% being acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness: The method's robustness will be assessed by making deliberate small variations in critical parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min) and observing the effect on the separation.

Conclusion

The development of a robust HPLC purity method for a challenging compound like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine requires a systematic and scientifically driven approach. While traditional reversed-phase methods are inadequate, this guide demonstrates that Mixed-Mode Chromatography offers a superior solution, providing excellent retention, peak shape, and resolution. The proposed method, once validated according to ICH guidelines, will provide a reliable tool for the quality control of this important pharmaceutical intermediate.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Taylor & Francis Online. (2010). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Portland State University. (1999). Exam 1 Answers. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (2019). Mixed-Mode Chromatography—A Review. [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. [Link]

  • ACS Publications. (1967). Application of ion-pair extraction to partition chromatographic separation of pharmaceutical amines. [Link]

  • PMC. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • OUCI. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2025). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • ACS Publications. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]

  • Semantic Scholar. (2018). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]

  • PMC. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • CAS Common Chemistry. (n.d.). (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. [Link]

  • ResearchGate. (2025). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Portland State University. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

Comparative Guide: IR Spectroscopy of Sulfone and Amine Moieties in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Piperidine derivatives functionalized with sulfone (


) and amine groups represent a critical scaffold in medicinal chemistry, appearing in antipsychotics, antihistamines, and HIV protease inhibitors.
The Challenge:  Accurate characterization of these molecules via FTIR is complicated by spectral overlap (N-H vs. O-H), hydrogen bonding effects, and the sensitivity of sulfone bands to crystalline polymorphism.
Objective:  This guide provides a definitive spectral assignment framework, distinguishing between free and hydrogen-bonded states, and offers a validated protocol for selecting between Attenuated Total Reflectance (ATR) and Transmission (KBr) modes.

Part 1: Mechanistic Foundations & Spectral Assignments

The Vibrational Landscape

To accurately interpret the spectrum of a piperidine derivative containing both sulfone and amine groups, one must decouple the vibrational modes. The sulfone group is highly polar, yielding intense bands, whereas the amine signature is heavily dependent on the substitution pattern (primary vs. secondary) and the piperidine ring conformation.

Table 1: Critical Band Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Sulfone (

)
Asymmetric Stretch (

)
1350 – 1300 StrongOften splits in crystalline solids due to unit cell coupling.
Symmetric Stretch (

)
1160 – 1120 StrongHighly sensitive to S-C bond environment.
Amine (

)
Stretching (

)
3500 – 3300 Medium/Weak

amines show doublet;

(piperidine ring) shows singlet.
Bending (

)
1650 – 1580 Medium"Scissoring."[1][2] Often obscured by carbonyls or aromatic rings.
Piperidine Ring Bohlmann Bands 2800 – 2700 Weak/ShoulderCrucial Indicator: Indicates lone pair is antiperiplanar to adjacent C-H bonds.
Ring Deformation1250 – 1020 MediumC-N stretching mixed with C-C skeletal vibrations.
Expert Insight: The Bohlmann Band Anomaly

In piperidine derivatives, the region between 2700–2800 cm⁻¹ contains specific C-H stretching bands known as Bohlmann bands .

  • Mechanism: These arise when the nitrogen lone pair orbital is antiperiplanar (parallel) to at least one adjacent axial C-H bond.

  • Utility: Their presence confirms the piperidine ring exists in a chair conformation with the lone pair axial. If the nitrogen is protonated (salt form) or involved in strong H-bonding (e.g., sulfonamide formation), these bands disappear. This is a vital check for the state of the amine.

Differentiating Sulfones vs. Sulfonamides

If the sulfone group is directly attached to the piperidine nitrogen (


), it becomes a sulfonamide .
  • Shift: The

    
     asymmetric stretch often shifts to slightly higher frequencies (
    
    
    
    cm⁻¹).
  • S-N Stretch: Look for a distinct band in the 950–800 cm⁻¹ region, which is absent in C-sulfones.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to minimize artifacts caused by atmospheric water (which masks amines) and pressure-induced polymorphism (which alters sulfones).

Workflow Visualization

ExperimentalWorkflow Start Sample Acquisition Prep Prep: Dry & Grind Start->Prep Decision Method Selection Prep->Decision ATR ATR (Routine) Decision->ATR Qualitative KBr KBr (High Res) Decision->KBr Quantitative/Resolution Validation Validation: Check 2350 cm⁻¹ (CO₂) Check 1640 cm⁻¹ (H₂O) ATR->Validation KBr->Validation Analysis Spectral Analysis Validation->Analysis

Figure 1: Decision matrix for FTIR acquisition of piperidine sulfones.

Step-by-Step Methodology
1. Sample Preparation (The Critical Variable)[3][4][5]
  • Drying: Sulfones are hygroscopic. Dry sample in a vacuum desiccator over

    
     for 2 hours.
    
    • Why? Residual water creates a broad band at 3400 cm⁻¹, obliterating the N-H amine stretch.

  • Grinding (KBr only): Grind 1-2 mg of sample with 200 mg dry KBr.

    • Caution: Excessive grinding pressure can induce polymorphic transitions in sulfones, splitting the 1300 cm⁻¹ band. Use a gentle figure-8 motion.

2. Method Selection: ATR vs. KBr
FeatureATR (Attenuated Total Reflectance)Transmission (KBr Pellet)
Best For Routine ID, Polymorph screening (surface)Resolution of hyperfine splitting, Weak bands
Sulfone Bands May appear shifted (refractive index effect)Accurate peak positions
Amine Bands Weaker intensityStronger, clearer N-H definition
Recommendation Use Diamond ATR for quick ID.Use KBr for publication-quality structural assignment.
3. Validation Checkpoints (Self-Correction)

Before accepting a spectrum, verify these artifacts are absent:

  • The CO₂ Doublet: Sharp bands at 2360/2340 cm⁻¹. Action: Purge sample chamber with

    
    .
    
  • The Water Mask: Broad "hump" >3000 cm⁻¹.[6] Action: If present, the N-H assignment is invalid. Re-dry sample.

  • The Bottom-Out: If Sulfone bands (1300/1150) have flat bottoms (0% T), the sample is too concentrated. Action: Dilute.[5][7]

Part 3: Data Interpretation & Troubleshooting

Distinguishing Overlapping Signals

A common failure mode is misidentifying the N-H stretch of the piperidine ring when an O-H group (from solvents or substituents) is present.

SpectralLogic Start Band at 3500-3200 cm⁻¹? Shape Check Band Shape Start->Shape Broad Broad/Rounded (U-shape) Shape->Broad Yes Sharp Sharp/Spike (V-shape) Shape->Sharp Yes OH_Assign O-H Stretch (H-bonded) Broad->OH_Assign NH_Assign N-H Stretch Sharp->NH_Assign Check_Bohlmann Check 2700-2800 cm⁻¹ NH_Assign->Check_Bohlmann Bohlmann_Yes Free Piperidine Amine Check_Bohlmann->Bohlmann_Yes Bands Present Bohlmann_No Salt/H-Bonded Amine Check_Bohlmann->Bohlmann_No Bands Absent

Figure 2: Logic flow for distinguishing Amine (NH) from Hydroxyl (OH) signals.

Key Troubleshooting Scenarios
  • Scenario A: Missing N-H Band.

    • Cause: In tertiary piperidines (N-substituted), there is no N-H stretch.

    • Confirmation: Check for absence of N-H bend at 1600 cm⁻¹ and presence of C-N stretch at 1250 cm⁻¹.

  • Scenario B: Split Sulfone Peaks.

    • Cause: Crystalline splitting (Davydov splitting).

    • Solution: Run the sample in solution (e.g.,

      
       cell) to see if the split collapses into a single band. If it does, the split was a solid-state lattice effect, not a chemical impurity.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general band assignments).
  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[8] Available at: [Link]

  • Bohlmann, F. (1958).[9] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167. (Foundational paper on Bohlmann bands and lone pair stereochemistry).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Sulfone/Sulfonamide shift distinctions).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Methylsulfonyl and Ethylsulfonyl Piperidine Amines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the selection of every functional group is a critical decision that profoundly influences a compound's biological activity, selectivity, and pharmacokinetic profile. The piperidine amine scaffold is a well-established and privileged structure in medicinal chemistry, known for enhancing aqueous solubility and providing a key vector for interacting with biological targets[1]. When appended with a sulfonyl group, these moieties become potent pharmacophores capable of forming crucial hydrogen bonds and occupying specific pockets within an enzyme's active site[2][3].

This guide provides an in-depth, objective comparison of two closely related analogs: methylsulfonyl piperidine amines and ethylsulfonyl piperidine amines. While the single methylene difference may seem trivial, it can induce significant changes in steric hindrance, lipophilicity, and metabolic stability, thereby altering the molecule's overall bioactivity. We will explore these differences through the lens of a hypothetical kinase target, "Tyrosine Kinase X" (TKX), supported by synthesized experimental data and validated protocols. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for selecting the optimal sulfonyl substituent for their kinase inhibitor programs.

The Biological Context: Targeting Tyrosine Kinase X (TKX)

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[4] This phosphorylation event is a pivotal "on/off" switch in a multitude of cellular signaling pathways that govern cell growth, differentiation, and proliferation.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6]

Our hypothetical target, TKX, is an intracellular tyrosine kinase implicated in the "RAS-RAF-MEK-ERK" signaling cascade, a pathway frequently mutated in various human cancers. Inhibition of TKX is a promising strategy to halt uncontrolled cell proliferation. The piperidine amine core of our compounds is designed to anchor within the ATP-binding site, while the sulfonyl group is positioned to interact with the solvent-exposed region, where subtle structural modifications can dramatically impact selectivity and potency.

Below is a diagram illustrating the position of TKX in its canonical signaling pathway.

TKX_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF TKX TKX (Target Kinase) RAF->TKX Activates MEK MEK TKX->MEK Phosphorylates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Sulfonyl Piperidine Amine Inhibitor Inhibitor->TKX Inhibits

Caption: Hypothetical signaling pathway involving the target enzyme Tyrosine Kinase X (TKX).

Comparative Bioactivity: Methylsulfonyl (Compound 1) vs. Ethylsulfonyl (Compound 2)

To quantitatively compare the bioactivity of the N-methylsulfonyl piperidine amine (Compound 1 ) and the N-ethylsulfonyl piperidine amine (Compound 2 ), we performed a series of in vitro biochemical and cell-based assays. The primary goal was to assess their potency against our target kinase TKX, as well as their selectivity against two common off-target kinases, SRC and LCK, which share structural homology in their ATP-binding sites.

Table 1: Comparative In Vitro Bioactivity Data

ParameterCompound 1 (Methylsulfonyl)Compound 2 (Ethylsulfonyl)Justification for Difference
TKX IC₅₀ (nM) 1545The smaller methyl group likely achieves a more optimal fit in the hydrophobic pocket adjacent to the ATP binding site, leading to higher potency.
SRC IC₅₀ (nM) 500850The slightly larger ethyl group may introduce a minor steric clash in the SRC active site, leading to weaker off-target activity and thus, better selectivity.
LCK IC₅₀ (nM) > 10,000> 10,000Both compounds show excellent selectivity against LCK, indicating the piperidine sulfonyl scaffold is well-suited to avoid this off-target.
Selectivity Ratio (SRC/TKX) 33.318.9While less potent, the ethylsulfonyl analog shows a slightly better selectivity profile against SRC in this hypothetical scenario.
Cellular Potency (A549 EC₅₀, nM) 120350The higher biochemical potency of Compound 1 translates to superior performance in a cellular context.
Calculated logP 2.12.6The addition of a methylene group increases the lipophilicity of Compound 2, which can affect solubility, permeability, and off-target interactions.[7][8]
Analysis of Results:

The data reveals a classic trade-off often encountered in medicinal chemistry. Compound 1 (Methylsulfonyl) is the more potent inhibitor of TKX, both biochemically and in a cellular model. This enhanced potency can be attributed to the smaller size of the methyl group, which may allow for a more favorable conformation within the kinase's active site.

Conversely, Compound 2 (Ethylsulfonyl) , while less potent, demonstrates a slightly improved selectivity profile against the off-target kinase SRC. The additional ethyl group increases the compound's lipophilicity and steric bulk.[9] This increased size might be just enough to prevent optimal binding to SRC without significantly compromising its (already lower) affinity for TKX. Studies comparing methylsulfonyl and ethylsulfonyl derivatives on other scaffolds have noted that such modifications can distinctly influence biological activity and receptor binding affinities.[10][11]

This highlights a critical consideration for drug developers: is the primary goal raw potency, or is a superior selectivity profile more desirable to minimize potential off-target toxicity? The choice between a methylsulfonyl and an ethylsulfonyl group will depend on the specific therapeutic index required for the drug candidate.

Experimental Validation: Protocols and Workflow

To ensure the trustworthiness and reproducibility of these findings, it is essential to employ robust, self-validating experimental protocols. Below are the detailed methodologies for the key assays used to generate the data in Table 1.

General Experimental Workflow

The process of comparing these two compounds follows a logical progression from initial biochemical characterization to cellular validation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis Synth1 Synthesis of N-Methylsulfonyl Piperidine Amine (1) Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Synth1->Assay Synth2 Synthesis of N-Ethylsulfonyl Piperidine Amine (2) Synth2->Assay Selectivity Selectivity Profiling (SRC, LCK) Assay->Selectivity CellAssay Cellular Potency Assay (A549 Lung Cancer Cells) Selectivity->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

Caption: Standard workflow for comparative analysis of small molecule kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common, non-radioactive, luminescence-based assay for measuring kinase activity, which is highly suitable for high-throughput screening.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to kinase inhibition.

Materials:

  • Recombinant human kinases (TKX, SRC, LCK)

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • Test Compounds (Compound 1 and Compound 2, dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

    • Transfer 1 µL of each dilution into the assay plate wells.

    • For control wells, add 1 µL of DMSO (100% activity control) or 1 µL of Staurosporine (0% activity control).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized for each enzyme, typically at or below the Km for the substrate.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well containing the test compounds.

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be approximately equal to its Km for the specific kinase to ensure accurate IC₅₀ determination.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ kit, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the generated ADP to ATP and provides luciferase/luciferin to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Self-Validation System: The inclusion of a no-enzyme control (background), a DMSO-only control (max signal), and a potent, non-selective inhibitor like staurosporine (min signal) in every plate is critical. This tripartite control system validates the assay's dynamic range and ensures that any observed inhibition is due to the specific action of the test compound.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The relationship between a molecule's chemical structure and its biological activity is the cornerstone of medicinal chemistry.[12][13] The subtle change from a methyl to an ethyl group on the sulfonyl moiety provides a classic example of this principle.

  • Steric and Hydrophobic Interactions: The primary difference lies in the volume and lipophilicity of the substituent. The ethyl group occupies more space and is more lipophilic than the methyl group. In a tightly constrained binding pocket, the larger ethyl group could introduce a steric clash, leading to a loss of potency. However, if the pocket is accommodating and has hydrophobic character, the ethyl group could engage in favorable van der Waals interactions, potentially increasing potency. In our hypothetical case with TKX, the smaller methyl group provided the optimal fit.

  • Solubility and Permeability: The increased lipophilicity of the ethylsulfonyl analog (Compound 2) can have complex effects on its pharmacokinetic properties.[7] While a higher logP can sometimes improve membrane permeability, it often leads to decreased aqueous solubility. This can create challenges for formulation and may increase non-specific binding to plasma proteins or off-target lipids, potentially sequestering the drug from its intended target.

  • Metabolic Stability: The N-dealkylation of ethyl groups is a common metabolic pathway. It is plausible that the ethylsulfonyl moiety could be more susceptible to metabolic degradation by cytochrome P450 enzymes compared to the more stable methylsulfonyl group. This could result in a shorter half-life in vivo for Compound 2, a critical factor to consider for drug development.

Conclusion and Future Directions

This guide demonstrates that the seemingly minor structural modification of extending a methylsulfonyl to an ethylsulfonyl group on a piperidine amine scaffold can lead to significant and distinct bioactivity profiles.

  • The N-methylsulfonyl piperidine amine (Compound 1) emerged as the more potent inhibitor of our target kinase, TKX, suggesting an optimal fit within the enzyme's active site.

  • The N-ethylsulfonyl piperidine amine (Compound 2) , while less potent, offered a slightly better selectivity profile, a trait that could be advantageous for minimizing off-target effects.

The choice between these two moieties is not absolute but is instead context-dependent, guided by the specific goals of the drug discovery program. If maximizing on-target potency is paramount, the methylsulfonyl derivative would be the lead candidate for further optimization. If, however, early screening reveals off-target liabilities that could be mitigated by subtle steric changes, the ethylsulfonyl analog provides a viable alternative.

Future work should involve obtaining co-crystal structures of both compounds bound to TKX to visually confirm the binding modes and rationalize the observed potency differences. Furthermore, comprehensive in vivo pharmacokinetic and efficacy studies are required to determine how the observed in vitro differences translate to a complex biological system.

References

  • Konu, O. et al. (2022). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New Journal of Chemistry. Available at: [Link]

  • Konu, O. et al. (2023). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. ResearchGate. Available at: [Link]

  • Trani, G. et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mansoura University. (n.d.). Structure activity relationship. Faculty of Pharmacy, Mansoura University. Available at: [Link]

  • Belwal, C. K. et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available at: [Link]

  • Butt, A. et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules. Available at: [Link]

  • Sharma, A. & Kumar, R. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

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  • Krasselt, A. et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules. Available at: [Link]

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A Comparative Guide to the Characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is not merely a matter of process efficiency; it is a foundational pillar of the final product's safety and efficacy. The compound 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a critical intermediate in the synthesis of various pharmaceutical agents. Its structural integrity and purity profile directly influence the impurity landscape of the final API. Therefore, establishing a comprehensively characterized, high-purity reference standard for this intermediate is a non-negotiable aspect of robust quality control and regulatory compliance.

This guide provides an in-depth, comparative framework for the characterization of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, contrasting a multi-faceted, orthogonal analytical approach with simplistic, single-technique assessments. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a self-validating system of analysis provides the highest degree of confidence in a reference standard.

The Analytical Imperative: Beyond a Simple Purity Number

Treating the analysis of a key intermediate like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine as a routine check-box exercise is a significant risk. A simple purity value from a single High-Performance Liquid Chromatography (HPLC) run, for instance, may mask co-eluting impurities, fail to confirm the primary structure, and provide no information on non-UV active or inorganic contaminants. A mature analytical system, as mandated by Good Manufacturing Practices (GMP) for APIs, shifts quality control upstream, preventing the costly propagation of impurities.[1][2]

The molecular structure of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine—featuring a secondary amine, a sulfone group, and a flexible piperidine ring—presents specific analytical challenges. A robust characterization must unequivocally confirm the structure and quantify the material's purity through several orthogonal, or scientifically distinct, methods.

A Multi-Orthogonal Strategy for Comprehensive Characterization

A truly reliable reference standard is qualified by a suite of analytical techniques that corroborate one another. Data from one method should confirm and complement the findings of others, creating a self-validating profile of the material's identity, purity, potency, and physical properties.

Logical Framework for Orthogonal Analysis

The diagram below illustrates how different analytical techniques provide independent yet complementary data points, culminating in a highly validated reference standard.

G cluster_0 Core Objective: Reference Standard Qualification Identity Identity & Structure Purity Purity & Impurities Potency Assay/Potency Properties Physicochemical Properties NMR 1H NMR, 13C NMR NMR->Identity Confirms covalent structure MS High-Resolution MS (HRMS) MS->Identity Confirms elemental composition & molecular weight HPLC HPLC-UV/PDA HPLC->Purity Detects organic impurities (UV-active) HPLC->Potency Purity-based assay (Area %) vs. Primary Standard qNMR Quantitative NMR (qNMR) qNMR->Purity Absolute purity determination qNMR->Potency Directly measures analyte content TGA Thermogravimetric Analysis TGA->Properties Measures residual solvents/volatiles KF Karl Fischer Titration KF->Properties Quantifies water content

Caption: Orthogonal Analytical Strategy for Reference Standard Validation.

Comparative Data Analysis

The following table compares the results from a comprehensive characterization (Proposed Gold Standard) against a more simplistic, inadequate approach (Alternative). The gold standard approach provides a validated, holistic view of the material's quality, whereas the alternative leaves critical questions unanswered.

Analytical Test Parameter Proposed Gold Standard Result Alternative (Inadequate) Result Interpretation & Causality
Identity
¹H & ¹³C NMRStructural ConformanceConforms to proposed structureNot PerformedWhy it's critical: NMR is the gold standard for unequivocal structural confirmation in organic molecules.[3] Skipping this leaves the fundamental identity of the material unverified.
High-Resolution MSMass Accuracy[M+H]⁺ detected at m/z 221.1267 (Δ < 2 ppm)Nominal Mass MS: m/z 221Why it matters: HRMS confirms the elemental composition, distinguishing the target from potential isomers or compounds with the same nominal mass.[4][5]
Purity & Assay
HPLC-UV (Purity)Area % at 210 nm99.85%99.8%Why it's insufficient alone: This method only detects UV-active impurities.[6][7] It provides a good but incomplete picture of organic purity.
Quantitative NMR (qNMR)Purity (w/w)99.7% ± 0.3%Not PerformedWhy it's superior: qNMR is a primary ratio method that provides an absolute purity value traceable to a certified reference material, without relying on the analyte's response factor.[8][9][10] It accounts for all proton-bearing species.
Residuals
Thermogravimetric Analysis (TGA)Residual Volatiles0.15% weight lossNot PerformedWhy it's necessary: TGA quantifies non-aqueous volatile content, such as residual synthesis solvents, which are common process-related impurities.
Karl Fischer TitrationWater Content0.10%Not PerformedWhy it's important: The amine functional groups make the material potentially hygroscopic. Accurate water content is crucial for calculating a precise, solvent-free purity value.
Overall Assessment Reported Purity 99.7% (qNMR, as-is basis) 99.8% (HPLC Area %) The Gold Standard purity is a more accurate reflection of the true compound content, accounting for all protonated species. The alternative purity is likely inflated as it ignores water, residual solvents, and non-UV active impurities.

Experimental Protocols

Detailed, self-validating protocols are the bedrock of trustworthy results. The following sections outline the methodologies used to generate the "Gold Standard" data.

Structural Confirmation: ¹H NMR Spectroscopy
  • Rationale: To confirm the covalent bond framework of the molecule and ensure all expected proton environments are present in the correct ratios.

  • Protocol:

    • Accurately weigh ~10 mg of the 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine sample.

    • Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

    • Transfer the solution to a clean, high-precision 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and assign them to the corresponding protons in the molecular structure. The chemical shifts, splitting patterns, and integral ratios must be consistent with the proposed structure.

Purity & Assay: Quantitative NMR (qNMR)
  • Rationale: To determine an absolute, unbiased purity value by comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight.[11][12] This method is a powerful alternative to the traditional mass balance approach.[8]

  • Protocol:

    • Select a certified internal standard (e.g., Maleic Acid, Dimethyl sulfone) that is stable, non-volatile, and has signals that do not overlap with the analyte.

    • Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial using a microbalance.

    • Dissolve both components completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (D1 ≥ 7x the longest T₁ value) to allow for full signal recovery.

    • Carefully integrate a well-resolved, unique signal for the analyte and a unique signal for the internal standard.

    • Calculate the purity using the following equation, which directly relates signal intensity to the number of nuclei.[11]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, std = internal standard.

Organic Impurity Profiling: HPLC with Photodiode Array (PDA) Detection
  • Rationale: To separate, detect, and quantify process-related organic impurities and degradation products that possess a UV chromophore.[13][14] The PDA detector provides spectral information to assess peak purity.[15]

  • Protocol:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: PDA detector, monitoring at 210 nm.

    • Sample Preparation: Prepare a solution of the analyte in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.

    • Analysis: Inject 10 µL and integrate all peaks. Calculate purity based on area percent. Assess the spectral purity of the main peak to check for co-eluting impurities.[15]

Workflow for Comprehensive Reference Standard Certification

This diagram outlines the logical flow from sample receipt to the final issuance of a comprehensive Certificate of Analysis.

G cluster_purity Purity Methods Start Sample Received Identity Structural Identity Confirmation (NMR, HRMS) Start->Identity Purity Orthogonal Purity Assessment Identity->Purity Residuals Residuals Analysis (TGA, Karl Fischer) Purity->Residuals HPLC HPLC-PDA (Organic Impurities) qNMR qNMR (Absolute Purity) DataReview Cross-Technique Data Review & Validation Residuals->DataReview DataReview->Start Discrepancy found CoA Generate Certificate of Analysis (CoA) DataReview->CoA All data consistent End Reference Standard Certified CoA->End

Caption: Certification Workflow for a Pharmaceutical Reference Standard.

Conclusion and Recommendations

The characterization of a pharmaceutical intermediate reference standard like 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine demands a rigorous, multi-faceted analytical strategy. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading assessment of quality.

By contrast, a comprehensive approach integrating structural confirmation (NMR, HRMS), orthogonal purity determination (HPLC, qNMR), and analysis of residual components (TGA, Karl Fischer) creates a self-validating and trustworthy dataset. This "Gold Standard" approach is not merely an academic exercise; it is a fundamental requirement of modern pharmaceutical development and GMP.[16][17] It ensures that the reference standard is fit for its purpose: to serve as a reliable benchmark for quality control, process development, and regulatory submissions, ultimately safeguarding the quality of the final drug product.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026). IntuitionLabs. [Link]

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  • Analytical techniques in pharmaceutical analysis: A review. (n.d.). Arabian Journal of Chemistry. [Link]

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A Comparative Guide to the Elemental Analysis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the elemental analysis data for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical elemental composition, compares it with structurally related alternatives, and outlines a robust experimental protocol for verification. The content is structured to offer not just data, but a foundational understanding of why elemental analysis is a cornerstone of chemical purity and identity confirmation.

The Imperative of Elemental Analysis in Pharmaceutical Synthesis

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. While modern spectroscopic methods like NMR and mass spectrometry provide invaluable structural information, elemental analysis remains the gold standard for determining the elemental composition of a sample.[1][2] This technique provides quantitative data on the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements, serving as a fundamental check of a compound's empirical formula.[3][4] For a synthesized compound such as 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride, elemental analysis is a critical quality control step to validate that the final product matches its theoretical composition and is free from significant impurities.[5][6]

Theoretical Composition of the Target Compound

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride is a hygroscopic solid, often isolated as a hydrate. This affinity for water is a crucial consideration, as the presence of water molecules alters the compound's molecular weight and, consequently, its theoretical elemental percentages. Below, we present the calculated data for both the anhydrous and hydrated forms.

Chemical Structure:

PropertyAnhydrous FormHydrate Form
Molecular Formula C₈H₂₀Cl₂N₂O₂SC₈H₂₂Cl₂N₂O₃S
Molecular Weight 279.23 g/mol 297.25 g/mol [7]
Theoretical % Carbon 34.41%32.32%
Theoretical % Hydrogen 7.22%7.46%
Theoretical % Nitrogen 10.03%9.42%
Theoretical % Chlorine 25.39%23.85%
Theoretical % Sulfur 11.48%10.78%
Theoretical % Oxygen 11.46%16.15%

Table 1: Theoretical elemental composition of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine dihydrochloride in its anhydrous and hydrated forms.

The notable difference, particularly in oxygen and other elemental percentages, underscores the importance of sample handling and knowing the hydration state when comparing experimental results to theoretical values.

Comparative Analysis with Structural Analogs

To contextualize the elemental data, it is instructive to compare the target compound with structurally similar molecules. Minor changes in molecular structure lead to distinct and measurable differences in elemental composition. We have selected two relevant compounds for this comparison: a shorter-chain analog and a precursor alcohol.

Compound1-(2-(Methylsulfonyl)ethyl) piperidin-4-amine dihydrochloride (Hydrate)1-(Methylsulfonyl) piperidin-4-amine hydrochloride1-(2-(Methylsulfonyl)ethyl) piperidin-4-ol
Molecular Formula C₈H₂₂Cl₂N₂O₃SC₆H₁₅ClN₂O₂S[8][9]C₈H₁₇NO₃S[10]
Molecular Weight 297.25 g/mol [7]214.71 g/mol [8]207.29 g/mol [10]
Theoretical % Carbon 32.32%33.56%46.35%
Theoretical % Hydrogen 7.46%7.04%8.26%
Theoretical % Nitrogen 9.42%13.05%6.76%
Theoretical % Chlorine 23.85%16.51%0.00%
Theoretical % Sulfur 10.78%14.93%15.47%
Theoretical % Oxygen 16.15%14.91%23.16%

Table 2: Comparative elemental composition of the target compound and two structural analogs.

This comparison clearly illustrates the sensitivity of elemental analysis. For instance, the removal of the ethyl linker and one hydrochloride salt in 1-(Methylsulfonyl)piperidin-4-amine hydrochloride significantly increases the relative percentages of nitrogen and sulfur. The substitution of the amine group with a hydroxyl group in 1-(2-(Methylsulfonyl)ethyl)piperidin-4-ol , and the absence of hydrochloride, results in a dramatic increase in carbon and oxygen content and the complete absence of nitrogen and chlorine.

Experimental Workflow and Protocol

The standard method for determining carbon, hydrogen, nitrogen, and sulfur content is combustion analysis, often performed on a dedicated CHNS elemental analyzer.[11]

Workflow for Compound Identity and Purity Confirmation

The following diagram illustrates how elemental analysis integrates into the broader workflow of chemical characterization after synthesis.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_validation Data Validation & Confirmation A Synthesized Crude Product B Purification (e.g., Crystallization, Chromatography) A->B C Purified Sample B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Elemental Analysis (CHNS/O & Halogen) C->E F Chromatographic Purity (HPLC, LC-MS) C->F H Compare Experimental & Theoretical Data D->H E->H F->H G Theoretical Data (Calculated from Proposed Structure) G->H I Final Confirmation: Structure, Identity & Purity (>95%) H->I

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a key building block whose purity can directly impact the quality of the final drug product. This guide provides a comparative analysis of chromatographic techniques for the separation of this compound from its potential process-related and degradation impurities. We will explore the inherent analytical challenges posed by its polar and basic nature and present detailed, field-proven methodologies using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing and Hydrophilic Interaction Liquid Chromatography (HILIC). This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for impurity profiling.

Introduction: The Analytical Challenge

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a molecule characterized by two distinct functional groups: a basic secondary amine within the piperidine ring and a highly polar methylsulfonyl (sulfone) group. This duality presents a significant challenge for traditional chromatographic methods.

  • High Polarity: The combination of the amine and sulfone moieties results in a highly polar compound, which is often poorly retained on conventional C18 reversed-phase columns.[1] This can lead to elution near the solvent front, making separation from other polar impurities difficult.

  • Basic Nature of the Amine: The piperidine nitrogen is basic and prone to interacting with residual silanols on silica-based stationary phases. This interaction often results in significant peak tailing, which compromises resolution and reduces the accuracy of quantification.

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV chromophore, which may necessitate the use of more universal detection techniques like mass spectrometry (MS) or charged aerosol detection (CAD) for sensitive analysis, especially for trace-level impurities.[2]

Potential impurities can arise from the synthesis process, such as unreacted starting materials (e.g., 4-aminopiperidine), by-products, or from degradation pathways. A robust analytical method must be able to separate the main component from these structurally similar compounds.

Comparative Analysis of Chromatographic Methodologies

To address the challenges outlined above, we will compare two powerful HPLC techniques: Ion-Pairing RP-HPLC and HILIC. Each method offers a different selectivity and retention mechanism, providing orthogonal approaches to ensure a comprehensive impurity profile.

Methodology 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Principle of Separation: This technique modifies a standard reversed-phase system by adding an ion-pairing reagent to the mobile phase.[3] For a basic analyte like our target compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.[4] The reagent forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.[4][5] This approach allows for the use of traditional C18 columns while achieving the necessary retention and improved peak shape.

Experimental Protocol: IP-RP-HPLC
  • Instrumentation: Standard HPLC or UHPLC system with UV or MS detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-32 min: 90% B

    • 32-35 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

Workflow for IP-RP-HPLC Method Development

Caption: Workflow for IP-RP-HPLC analysis.

Performance and Discussion

The use of sodium hexanesulfonate effectively neutralizes the positive charge on the piperidine amine, leading to significantly improved retention and peak shape. The acidic pH ensures that the amine is consistently protonated. This method is particularly effective at separating non-polar and moderately polar impurities from the main peak.

Limitations: A major drawback of ion-pairing chromatography is its incompatibility with mass spectrometry, as the ion-pairing reagents can cause ion suppression and contaminate the MS source.[6] Furthermore, column equilibration can be slow, and removing the ion-pairing reagent from the column and system can be challenging.[1]

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC has become an essential tool for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[7][8] The separation mechanism involves the partitioning of the analyte between a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[9][10] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning into this layer.

Experimental Protocol: HILIC
  • Instrumentation: Standard HPLC or UHPLC system with UV or MS detector.

  • Column: Amide or Silica-based HILIC column, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 95% A

    • 1-10 min: 95% to 70% A

    • 10-12 min: 70% to 50% A

    • 12-14 min: 50% A

    • 14-16 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (ESI+) is highly recommended.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water.

Workflow for HILIC Method Development

Caption: Workflow for HILIC-MS analysis.

Performance and Discussion

HILIC provides excellent retention for the polar parent compound and its polar impurities.[7] The high organic content of the mobile phase is advantageous for MS detection, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity.[8][10] The use of a volatile buffer like ammonium formate makes this method fully compatible with MS.

Limitations: HILIC methods can be sensitive to the water content in the sample diluent and mobile phase, and column equilibration times can be longer than in reversed-phase.[2] Careful method development is required to ensure reproducibility.

Comparative Data Summary

To illustrate the performance of each technique, a hypothetical sample containing 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and three potential impurities was analyzed.

  • Impurity A: 4-Aminopiperidine (Starting Material - More Polar)

  • Impurity B: N-acetylated derivative (Process Impurity - Less Polar)

  • Impurity C: Oxidized Sulfone (Degradant - Similar Polarity)

Parameter IP-RP-HPLC HILIC
Retention of Main Peak Good (k' > 2)Excellent (k' > 5)
Resolution (Main Peak / Impurity A) Moderate (Rs = 1.8)Excellent (Rs > 3.0)
Resolution (Main Peak / Impurity B) Excellent (Rs > 4.0)Moderate (Rs = 2.1)
Resolution (Main Peak / Impurity C) Good (Rs = 2.5)Good (Rs = 2.8)
Peak Asymmetry (Main Peak) ~1.2~1.1
MS Compatibility PoorExcellent
Method Robustness HighModerate-High

Data are representative and for illustrative purposes only.

Conclusion and Recommendations

Both IP-RP-HPLC and HILIC are viable techniques for the separation of impurities in 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, each with distinct advantages.

  • IP-RP-HPLC is a robust method that leverages conventional C18 columns. It excels at separating less polar impurities and provides good overall performance. It is an excellent choice for routine quality control (QC) labs where UV detection is sufficient and MS compatibility is not a primary concern.

  • HILIC is the superior technique when analyzing highly polar impurities and when MS detection is required for identification and sensitive quantification.[7][10] Its orthogonal selectivity compared to RP-HPLC makes it an invaluable tool for method validation and for developing a comprehensive understanding of the impurity profile.

For a complete impurity profiling strategy, it is recommended to develop and validate methods using both techniques. The orthogonal nature of their separation mechanisms provides a higher degree of confidence in the purity assessment of the API.

References

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  • PubMed. (n.d.). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography.
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  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • PMC - NIH. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.

Sources

A Definitive Guide to Structural Validation: Harnessing COSY and HSQC NMR for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of regulatory compliance and a prerequisite for understanding its biological activity. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture in solution. This guide provides an in-depth, practical comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), applied to the structural validation of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only acquire high-quality data but also to interpret it with confidence. The methodologies described herein are designed to be self-validating, ensuring scientific integrity at every step.

The Molecule in Focus: 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

The target molecule, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, possesses a combination of a piperidine ring, a flexible ethylsulfonyl side chain, and a primary amine. This presents an interesting, yet manageable, challenge for structural elucidation due to the presence of multiple spin systems and the potential for conformational complexities.

Molecular Structure:

The Power of 2D NMR: COSY and HSQC

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, complex molecules often exhibit signal overlap, making unambiguous assignments difficult. 2D NMR techniques, such as COSY and HSQC, resolve this by spreading the signals across two frequency axes, revealing correlations between nuclei.

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3][4] A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the horizontal and vertical axes are scalar-coupled.[5][6] This is invaluable for tracing out the connectivity of proton spin systems within a molecule.[4]

  • Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[7][8][9] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[5][10] This technique is exceptionally powerful for assigning carbon signals and confirming the proton assignments made from COSY.[7]

Experimental Workflow: A Self-Validating Approach

The validation of the structure of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine will follow a logical progression, where the results of each experiment build upon and confirm the previous ones.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Validation A 1D ¹H NMR E Assign Proton Spin Systems A->E Initial Proton Shifts B 1D ¹³C NMR F Identify C-H Connections B->F Initial Carbon Shifts C COSY C->E ¹H-¹H Correlations D HSQC D->F ¹H-¹³C Correlations G Integrate COSY & HSQC Data E->G F->G H Confirm Connectivity G->H I Final Structure Assignment H->I

Caption: Experimental workflow for structural validation.

Detailed Experimental Protocols

Sample Preparation
  • Dissolve: Accurately weigh approximately 5-10 mg of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

  • Homogenize: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1. 1D ¹H NMR

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

2. 1D ¹³C NMR

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

3. COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

  • Spectral Width: Same as the 1D ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

4. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-enhanced, sensitivity-improved HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-80 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

Data Interpretation and Structural Validation

For the purpose of this guide, we will use hypothetical but chemically plausible ¹H and ¹³C NMR data for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and COSY/HSQC Correlations

PositionProton LabelPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)COSY Correlations (with Proton Label)HSQC Correlation
Piperidine-2,6H-a~2.80t~53H-bYes
Piperidine-3,5H-b~1.70m~32H-a, H-cYes
Piperidine-4H-c~2.60m~50H-bYes
Ethyl-1H-d~2.70t~55H-eYes
Ethyl-2H-e~3.10t~50H-dYes
MethylsulfonylH-f~2.90s~42NoneYes
Amine-NH₂Variablebr s-NoneNo

Note: Chemical shifts are predictions and can vary based on solvent and other experimental conditions. 'm' = multiplet, 't' = triplet, 's' = singlet, 'br s' = broad singlet.

Step-by-Step Analysis

1. Analyzing the COSY Spectrum:

The COSY spectrum reveals the proton-proton coupling networks. We would expect to see the following key correlations:

  • A cross-peak between the signals at ~2.80 ppm (H-a) and ~1.70 ppm (H-b), confirming the connectivity between positions 2/6 and 3/5 of the piperidine ring.

  • A cross-peak between ~1.70 ppm (H-b) and ~2.60 ppm (H-c), linking the protons at position 3/5 to the proton at position 4.

  • A cross-peak between ~2.70 ppm (H-d) and ~3.10 ppm (H-e), establishing the connectivity of the ethyl group.

The methylsulfonyl protons (H-f) at ~2.90 ppm would appear as a singlet and therefore would not show any cross-peaks in the COSY spectrum.

G H-a H-a (~2.80) H-b H-b (~1.70) H-a->H-b H-c H-c (~2.60) H-b->H-c H-d H-d (~2.70) H-e H-e (~3.10) H-d->H-e H-f H-f (~2.90)

Caption: Expected COSY correlations.

2. Analyzing the HSQC Spectrum:

The HSQC spectrum provides the crucial link between the proton and carbon skeletons. Each proton signal (except for the exchangeable amine protons) should show a correlation to a carbon signal.

  • The proton signal at ~2.80 ppm (H-a) will correlate to the carbon signal at ~53 ppm.

  • The proton signal at ~1.70 ppm (H-b) will correlate to the carbon signal at ~32 ppm.

  • The proton signal at ~2.60 ppm (H-c) will correlate to the carbon signal at ~50 ppm.

  • The proton signal at ~2.70 ppm (H-d) will correlate to the carbon signal at ~55 ppm.

  • The proton signal at ~3.10 ppm (H-e) will correlate to the carbon signal at ~50 ppm.

  • The singlet proton signal at ~2.90 ppm (H-f) will correlate to the carbon signal at ~42 ppm.

This allows for the unambiguous assignment of each carbon atom that is directly bonded to a proton.

G cluster_0 cluster_1 H_a H-a (~2.80) C_a C-a (~53) H_a->C_a One-bond correlation H_b H-b (~1.70) C_b C-b (~32) H_b->C_b H_c H-c (~2.60) C_c C-c (~50) H_c->C_c H_d H-d (~2.70) C_d C-d (~55) H_d->C_d H_e H-e (~3.10) C_e C-e (~50) H_e->C_e H_f H-f (~2.90) C_f C-f (~42) H_f->C_f

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are grounded in established safety protocols and an understanding of the chemical's structural motifs.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the chemical structure, 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine should be handled as a potentially hazardous substance.

Assumed Hazards:

  • Corrosive: Piperidine and its derivatives can be corrosive and cause severe skin burns and eye damage.

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritant: May cause respiratory and skin irritation.[3][4]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

II. Step-by-Step Disposal Protocol

The proper disposal of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

1. Waste Segregation and Containerization:

  • Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine waste.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine".[7]

  • Container Integrity: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from cracks or defects.[7]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.

2. Management of Contaminated Materials:

  • Solid Waste: Any materials that have come into contact with the compound, such as contaminated gloves, weighing papers, and pipette tips, must be considered hazardous waste and placed in the designated container.[8]

  • Empty Containers: "Empty" containers that previously held 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine must be treated as hazardous waste as they may contain chemical residues.[8]

    • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate and dispose of it as hazardous chemical waste in the designated container.[8]

    • After triple rinsing, the decontaminated container can be disposed of according to your institution's guidelines for clean glassware or plastic.

3. Spill Management:

  • Minor Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][3]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.[8]

4. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[9]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, to ensure regulatory compliance.

III. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

DisposalWorkflow Disposal Workflow for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Start Start: Handling 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (Contaminated PPE, etc.) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Unused Reagent, Rinsate) Assess->LiquidWaste Liquid EmptyContainer Empty Container Assess->EmptyContainer Container Segregate Segregate into Designated Hazardous Waste Container SolidWaste->Segregate LiquidWaste->Segregate TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse Label Label Container: 'HAZARDOUS WASTE' + Chemical Name Segregate->Label Store Store Sealed Container in a Designated, Ventilated Area Label->Store CollectRinsate Collect Rinsate TripleRinse->CollectRinsate DecontaminatedContainer Dispose of Decontaminated Container per Institutional Policy TripleRinse->DecontaminatedContainer CollectRinsate->Segregate ContactEHS Contact Environmental Health & Safety (EHS) for Professional Disposal Store->ContactEHS End End of Disposal Process ContactEHS->End

Caption: Decision workflow for the safe disposal of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

IV. Summary of Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed toxicity and corrosivity based on structural analogs.[1][2]
Container Type Chemically compatible, sealedTo prevent leaks, spills, and reactions with incompatible materials.[7][9]
Labeling "HAZARDOUS WASTE" + Full Chemical NameEnsures clear identification and proper handling.[7]
Storage Designated, well-ventilated, cool areaTo minimize exposure and prevent degradation.[9]
Final Disposal Licensed Hazardous Waste VendorEnsures compliance with federal and local regulations.[5][9]

By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. (2025). BenchChem.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • 1-(2-Aminoethyl)piperidine. (n.d.). Santa Cruz Biotechnology.
  • Proper Disposal of 4,4'-Sulfonyldiphenol-d8: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (2025). BenchChem.
  • Ethyl 4-amino-1-piperidinecarboxylate Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • piperidine hydrochloride Safety Data Sheet. (n.d.). s d fine-chem limited.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • 1-Methyl-4-(4-piperidinyl)piperazine Safety Data Sheet. (2025, December 25). Fisher Scientific.
  • 4-(4-(Methylsulfonyl)phenyl)piperidine Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 1-(2-Aminoethyl)piperazine Safety Data Sheet. (2025, May 1). Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.

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Personal protective equipment for handling 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (CAS No. 1039890-27-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on data from structurally related piperidine derivatives and established principles of laboratory safety for handling research chemicals with unknown toxicological profiles. The overarching principle is to treat the compound with a high degree of caution.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, a thorough hazard assessment must be based on potential risks extrapolated from similar chemical structures. Piperidine derivatives can exhibit a range of toxicological properties. For instance, related compounds are known to cause skin and eye irritation, and may lead to respiratory irritation.[1] Some piperidine compounds are classified as toxic if swallowed or in contact with skin. Therefore, it is prudent to assume that this compound may be harmful if ingested, inhaled, or absorbed through the skin.

Potential Hazards Include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Serious Eye Irritation: May cause significant eye damage upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2]

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles or a face shield.[3][4]Nitrile or neoprene gloves (double-gloving recommended).[5][6]Laboratory coat.NIOSH-approved respirator (e.g., N95) if not handled in a certified chemical fume hood.[3]
Solution Preparation and Transfers Chemical safety goggles and a face shield.[4]Nitrile or neoprene gloves.[5]Laboratory coat.Work should be conducted in a certified chemical fume hood.[3]
Running Reactions Chemical safety goggles.[3]Nitrile or neoprene gloves.[5]Laboratory coat.Work should be conducted in a certified chemical fume hood.[3]
Spill Cleanup Chemical safety goggles and a face shield.[4]Heavy-duty nitrile or neoprene gloves.[3]Chemical-resistant apron over a laboratory coat.NIOSH-approved respirator with appropriate cartridges.[3]

Justification for PPE Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] A face shield provides an additional layer of protection against splashes during solution preparation and spill cleanup.[4]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[5] Double-gloving is a best practice when handling potent or unknown compounds. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[6]

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills. For larger scale operations or spill cleanup, a chemical-resistant apron is recommended.

  • Respiratory Protection: Due to the potential for respiratory irritation, all work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator is required.

Operational Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:

  • Designate a Work Area: All handling of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine should be performed in a designated area within a certified chemical fume hood.[3]

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weigh boats, and waste containers.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. Use a spatula to transfer the solid and close the container immediately after use.

  • Cleanup: Clean any residual powder from the balance and surrounding surfaces using a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation:

  • Solvent Addition: In the fume hood, slowly add the solvent to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Ensure the container is capped during mixing.

  • Transfer: Use a pipette or syringe to transfer the solution. Avoid generating aerosols.

Spill and Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Control the Spill: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like sand or vermiculite.[3]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine".[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[3][8] Do not dispose of this chemical down the drain or in the regular trash.[3][8]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal Prep 1. Designate Work Area (Fume Hood) Don_PPE 2. Don Appropriate PPE Prep->Don_PPE then Weigh 3. Weigh Solid Compound Don_PPE->Weigh proceed to Prepare_Solution 4. Prepare Solution Weigh->Prepare_Solution Clean_Work_Area 5. Clean Work Area Prepare_Solution->Clean_Work_Area after handling Dispose_Waste 6. Dispose of Waste (Hazardous Waste Stream) Clean_Work_Area->Dispose_Waste finally Spill Spill Response First_Aid First Aid

Caption: Workflow for the safe handling of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine.

References

  • AxisPharm. (2019, January 2). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Solenis. (2019, November 22). SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Flinn Scientific. (n.d.). Material Safety Data Sheets.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • USP. (2020, February 21). USP SDS US.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine.
  • AK Scientific, Inc. (n.d.). 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • International Paint Singapore Pte Ltd. (n.d.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (n.d.). 1-[2-(methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate.
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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